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Foundational

Deconvolution Strategy and Mechanism of Action (MOA) Elucidation for N-phenethyl-4-phenoxybenzamide (CAS 329920-36-7)

Document Type: Technical Whitepaper & Application Guide Target Audience: Discovery Biologists, Medicinal Chemists, and Chemoproteomics Researchers Executive Summary In modern phenotypic drug discovery, high-throughput sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper & Application Guide Target Audience: Discovery Biologists, Medicinal Chemists, and Chemoproteomics Researchers

Executive Summary

In modern phenotypic drug discovery, high-throughput screening frequently yields highly potent "orphan hits"—compounds with robust cellular efficacy but unknown molecular targets. N-phenethyl-4-phenoxybenzamide (CAS 329920-36-7) is a prime example of such a compound. Characterized by a diaryl ether-like phenoxy group, a rigid benzamide linker, and a lipophilic phenethyl tail, this molecule presents a classic, uncharged hydrophobic profile common to commercial screening libraries.

Because CAS 329920-36-7 lacks reactive electrophilic centers, covalent Activity-Based Protein Profiling (ABPP) is unsuitable for its target deconvolution. Instead, establishing its Mechanism of Action (MOA) requires a sophisticated, label-free chemoproteomic pipeline. As a Senior Application Scientist, I have designed this whitepaper to serve as the definitive, step-by-step technical guide for deconvoluting the MOA of CAS 329920-36-7. By bridging high-content phenotypic fingerprinting with Thermal Proteome Profiling (TPP), this guide provides a self-validating framework to transition this compound from an orphan hit to a target-validated lead.

Structural Pharmacophore & Target Triage

Before initiating wet-lab protocols, a rigorous in silico analysis of the compound’s physicochemical properties is required to triage potential target classes. The structure of CAS 329920-36-7 (C₂₁H₁₉NO₂) is highly lipophilic and rich in aromaticity, suggesting it operates via hydrophobic pocket insertion rather than polar surface interactions.

Table 1: Physicochemical Properties & Pharmacophore Implications

PropertyValue (Predicted)Pharmacological ImplicationMolecular Weight317.38 g/mol Optimal for intracellular accumulation; Lipinski Rule of 5 compliant.LogP (Hydrophobicity)~4.5Highly lipophilic; suggests binding to deep hydrophobic pockets or membrane-associated targets.Topological Polar Surface Area38.3 ŲExcellent membrane permeability; high probability of crossing the blood-brain barrier (BBB).H-Bond Donors / Acceptors1 / 2Limited polar interactions; binding affinity will rely heavily on van der Waals forces and π π stacking.Rotatable Bonds6Moderate flexibility; allows for induced-fit binding in allosteric sites. Based on this profile, the compound is statistically most likely to interact with Type II kinase allosteric sites, lipid-binding GPCRs (e.g., Cannabinoid receptors), or Nuclear Receptors. Pharmacophore Struct N-phenethyl-4-phenoxybenzamide (CAS 329920-36-7) M1 Phenoxy Group (Diaryl Ether) Struct->M1 M2 Benzamide Linker (H-Bond Donor/Acceptor) Struct->M2 M3 Phenethyl Tail (Hydrophobic/Pi-Stacking) Struct->M3 T1 Kinase Allosteric Sites M1->T1 T3 Nuclear Receptors M1->T3 M2->T1 T2 Lipid-Binding GPCRs M3->T2 M3->T3 Figure 1: Pharmacophore mapping of CAS 329920-36-7 to putative target classes.

The MOA Deconvolution Pipeline

To prevent false positives, target deconvolution must follow a funnel approach: starting with unbiased phenotypic profiling to establish a cellular "fingerprint," followed by label-free chemoproteomics to identify direct physical binding, and culminating in biophysical validation.

MOA_Workflow Cpd CAS 329920-36-7 (Orphan Hit) Pheno Phase 1: Phenotypic Profiling (Cell Painting) Cpd->Pheno ChemP Phase 2: Target Deconvolution (Thermal Proteome Profiling) Pheno->ChemP Phenotypic Fingerprint Biophys Phase 3: Biophysical Validation (SPR / ITC) ChemP->Biophys Putative Targets MOA Validated Mechanism of Action Biophys->MOA Kd & Kinetics

Figure 2: Sequential MOA deconvolution workflow for orphan hit CAS 329920-36-7.

Phase 1: Phenotypic Profiling via Cell Painting

Before identifying the specific protein target, we must understand the biological pathways CAS 329920-36-7 perturbs. The Cell Painting assay [1] is a high-content image-based morphological profiling method that multiplexes six fluorescent dyes to extract over 1,500 morphological features per cell. By comparing the morphological fingerprint of CAS 329920-36-7 against a reference library of known drugs, we can infer its MOA pathway.

Experimental Protocol: High-Content Cell Painting

Causality Note: We utilize U2OS cells due to their flat morphology, which provides optimal spatial resolution for organelle segmentation.

  • Cell Seeding & Treatment: Seed U2OS cells in 384-well cyclic olefin copolymer (COC) plates at 2,000 cells/well. Incubate for 24 hours. Treat cells with CAS 329920-36-7 at 10 µM and 1 µM for 48 hours.

  • Self-Validation Control Step: Include 0.1% DMSO as a negative vehicle control and 1 µM Staurosporine as a positive control. Calculate the Z'-factor based on nuclear fragmentation; the assay is only validated to proceed if Z' > 0.5.

  • Multiplexed Staining: Fix cells with 4% paraformaldehyde. Permeabilize and stain using the standard Cell Painting dye cocktail: Hoechst 33342 (Nucleus), Concanavalin A/AlexaFluor488 (Endoplasmic Reticulum), SYTO 14 (Nucleoli), Phalloidin/AlexaFluor568 (Actin), WGA/AlexaFluor594 (Golgi/Plasma Membrane), and MitoTracker Deep Red (Mitochondria).

  • Imaging & Feature Extraction: Image plates using an automated epifluorescence microscope (e.g., ImageXpress Micro). Use CellProfiler software to extract morphological features and perform principal component analysis (PCA) to cluster CAS 329920-36-7 with known reference compounds.

Phase 2: Target Deconvolution via Thermal Proteome Profiling (TPP)

Because CAS 329920-36-7 cannot be easily functionalized with a biotin tag without destroying its activity (due to its compact size), affinity chromatography is unviable [2]. We must use Thermal Proteome Profiling (TPP) , an extension of the Cellular Thermal Shift Assay (CETSA) [3]. TPP relies on the biophysical principle that ligand binding thermodynamically stabilizes a target protein against heat-induced denaturation [4].

Experimental Protocol: Live-Cell TPP Workflow

Causality Note: We perform this assay in live cells rather than lysates to preserve endogenous protein complexes, native post-translational modifications, and physiological ATP concentrations, which are critical for accurate target engagement.

  • Live-Cell Incubation: Culture K562 cells to a density of 1×106 cells/mL. Treat with 10 µM CAS 329920-36-7 (or DMSO vehicle) for 2 hours at 37°C to ensure steady-state target engagement.

  • Thermal Shift Gradient: Aliquot the treated and control cells into a 96-well PCR plate. Subject the aliquots to a temperature gradient from 37°C to 67°C (in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Ultracentrifugation (Critical Step): Lyse cells using freeze-thaw cycles in a non-detergent buffer. Subject the lysates to ultracentrifugation at 100,000 × g for 20 minutes at 4°C. Why? This rigorously separates the soluble (folded) protein fraction from the precipitated (denatured) fraction. Any protein stabilized by CAS 329920-36-7 will remain in the soluble fraction at higher temperatures compared to the DMSO control.

  • Self-Validation Control Step: Before proceeding to MS, run a Western blot on the aliquots for a known housekeeping protein (e.g., GAPDH) to verify that the thermal melting curve follows a standard sigmoidal degradation profile.

  • TMT Labeling & LC-MS/MS: Digest the soluble fractions with trypsin. Label the resulting peptides with 10-plex Tandem Mass Tags (TMT). Pool the samples and analyze via high-resolution LC-MS/MS.

Table 2: TPP Data Interpretation Matrix
Thermal Shift Profile ( ΔTm​ )Target ClassificationFollow-up Validation Required
Positive ΔTm​ (Stabilization) Direct Binding TargetIsothermal Titration Calorimetry (ITC) for Kd​ determination.
Negative ΔTm​ (Destabilization) Direct Binding (Conformational change) or Complex DisruptionCo-immunoprecipitation (Co-IP) to assess complex integrity.
No ΔTm​ , but Phenotypic Effect Downstream Effector / Indirect TargetPhosphoproteomics to map the signaling cascade.
ΔTm​ in Non-Treated Lysate Only Metabolite-dependent TargetSupplement live cells with specific co-factors (e.g., ATP, NAD+).

Phase 3: Biophysical Validation

Once TPP identifies the putative protein target(s) for CAS 329920-36-7, the interaction must be validated outside the cellular environment to confirm direct binding kinetics.

Experimental Protocol: Surface Plasmon Resonance (SPR)
  • Ligand Immobilization: Immobilize the recombinant purified target protein (identified via TPP) onto a CM5 sensor chip using standard amine coupling chemistry.

  • Analyte Injection: Inject CAS 329920-36-7 across the sensor surface in a multi-cycle kinetic format (concentrations ranging from 0.1 µM to 50 µM).

  • Self-Validation Control Step: Utilize a reference channel with a mock-immobilized surface to subtract bulk refractive index changes and non-specific binding of the highly lipophilic phenethyl tail.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( kon​ ), dissociation rate ( koff​ ), and the equilibrium dissociation constant ( Kd​ ).

By executing this three-phase pipeline, drug development professionals can definitively map the mechanism of action for CAS 329920-36-7, transforming it from a library screening hit into a biologically annotated chemical probe.

References

  • Bray, M. A., Singh, S., Han, H., Davis, C. T., Borgeson, B., Hartland, C., ... & Carpenter, A. E. (2016). Cell Painting, a high-content image-based assay for morphological profiling using multiplexed fluorescent dyes. Nature Protocols, 11(9), 1757-1774.[Link]

  • Moellering, R. E., & Cravatt, B. F. (2012). How chemoproteomics can enable drug discovery and development. Chemistry & Biology, 19(1), 11-22.[Link]

  • Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.[Link]

  • Savitski, M. M., Reinhard, F. B., Franken, H., Werner, T., Savitski, M. F., Eberhard, D., ... & Kuster, B. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784.[Link]

Exploratory

An In-depth Technical Guide to the In Vitro Biological Activity of N-phenethyl-4-phenoxybenzamide

A Senior Application Scientist's Perspective on FAAH Inhibition and Cytotoxic Potential Foreword: The Rationale for Investigation The confluence of a phenoxy group, a benzamide linker, and an N-phenethyl moiety in the ch...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on FAAH Inhibition and Cytotoxic Potential

Foreword: The Rationale for Investigation

The confluence of a phenoxy group, a benzamide linker, and an N-phenethyl moiety in the chemical structure of N-phenethyl-4-phenoxybenzamide suggests a compelling hypothesis for its biological activity. The benzamide scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets.[1] More specifically, the N-acylamine linkage is a critical feature in many inhibitors of Fatty Acid Amide Hydrolase (FAAH), a key serine hydrolase enzyme responsible for the degradation of endocannabinoids like anandamide (AEA).[2][3][4] Inhibition of FAAH elevates endogenous anandamide levels, a strategy being explored for therapeutic intervention in pain, inflammation, anxiety, and cancer.[2][5][6] This guide, therefore, will focus on the systematic in vitro evaluation of N-phenethyl-4-phenoxybenzamide, postulating FAAH as its primary molecular target and assessing its downstream effects on cancer cell viability.

Part 1: Primary Target Validation - FAAH Inhibition

The primary hypothesis is that N-phenethyl-4-phenoxybenzamide acts as an inhibitor of FAAH. To validate this, a robust in vitro enzymatic assay is required. A fluorescence-based inhibitor screening assay is a widely accepted, high-throughput method for this purpose.[7]

Principle of the FAAH Inhibition Assay

This assay quantifies the enzymatic activity of FAAH by measuring the hydrolysis of a synthetic substrate, AMC-arachidonoyl amide. FAAH cleaves this substrate, releasing the highly fluorescent product 7-amino-4-methylcoumarin (AMC).[7] In the presence of an inhibitor, the rate of AMC production is reduced. The potency of the inhibitor is typically expressed as the half-maximal inhibitory concentration (IC50), the concentration of inhibitor required to reduce enzyme activity by 50%.

Experimental Workflow: FAAH Inhibition Screening

The following diagram outlines the logical flow of the screening process, from compound preparation to data analysis.

FAAH_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Compound_Prep Prepare N-phenethyl-4-phenoxybenzamide Stock Solution (e.g., 10 mM in DMSO) Serial_Dilution Perform Serial Dilutions of Test Compound Compound_Prep->Serial_Dilution Plate_Setup Plate Controls (No Inhibitor, No Enzyme) and Test Compound Dilutions Serial_Dilution->Plate_Setup Reagent_Prep Prepare Assay Buffer, FAAH Enzyme, and AMC-Arachidonoyl Amide Substrate Reagent_Prep->Plate_Setup Enzyme_Add Add FAAH Enzyme to Wells (Pre-incubation with Inhibitor) Plate_Setup->Enzyme_Add Reaction_Start Initiate Reaction by Adding AMC-Arachidonoyl Amide Substrate Enzyme_Add->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Fluorescence_Read Measure Fluorescence (Ex: 340-360 nm, Em: 450-465 nm) Incubation->Fluorescence_Read Data_Normalization Normalize Data to Controls Fluorescence_Read->Data_Normalization IC50_Calc Plot Dose-Response Curve and Calculate IC50 Value Data_Normalization->IC50_Calc MTT_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay_analysis MTT Assay & Analysis Cell_Culture Culture Cancer Cell Lines (e.g., MDA-MB-231, A549) Cell_Seeding Seed Cells into 96-well Plates and Allow to Adhere Overnight Cell_Culture->Cell_Seeding Cell_Treatment Treat Cells with Compound (e.g., 24, 48, 72 hours) Cell_Seeding->Cell_Treatment Compound_Dilution Prepare Serial Dilutions of N-phenethyl-4-phenoxybenzamide Compound_Dilution->Cell_Treatment MTT_Add Add MTT Reagent to Each Well and Incubate (2-4 hours) Cell_Treatment->MTT_Add Formazan_Solubilize Solubilize Formazan Crystals with DMSO or Solubilization Buffer MTT_Add->Formazan_Solubilize Absorbance_Read Measure Absorbance at ~570 nm Formazan_Solubilize->Absorbance_Read IC50_Calc Calculate Percent Viability and Determine IC50 Absorbance_Read->IC50_Calc

Caption: Workflow for MTT cell viability assay.

Detailed Protocol: MTT Assay

1. Cell Culture and Seeding:

  • Culture human cancer cell lines known to express FAAH (e.g., MDA-MB-231 breast cancer cells) in the appropriate medium supplemented with fetal bovine serum and antibiotics. [1][2] * Trypsinize and count the cells. Seed them into 96-well plates at a density of 5,000-10,000 cells per well.
  • Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

2. Compound Treatment:

  • Prepare a serial dilution of N-phenethyl-4-phenoxybenzamide in the complete culture medium. Concentrations might range from 0.1 µM to 100 µM.
  • Remove the old medium from the cells and replace it with 100 µL of medium containing the test compound dilutions. Include vehicle control (DMSO) wells.
  • Incubate for a specified period (e.g., 72 hours). [1] 3. MTT Assay and Data Acquisition:
  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration:
  • Percent Viability = 100 * (Absorbance_treated / Absorbance_control)
  • Plot the Percent Viability against the logarithm of the compound concentration and determine the IC50 value.
Data Interpretation

A lower IC50 value indicates greater cytotoxic/anti-proliferative activity.

Cell Line Hypothetical IC50 (µM) of N-phenethyl-4-phenoxybenzamide
MDA-MB-231 (Breast)15.5
A549 (Lung) [8]28.3
HepG2 (Liver) [9]> 50

Part 3: Mechanistic Insights and Future Directions

The proposed in vitro activities of N-phenethyl-4-phenoxybenzamide center on the modulation of the endocannabinoid system.

Hypothesized Signaling Pathway

Inhibition of FAAH by N-phenethyl-4-phenoxybenzamide would lead to an accumulation of anandamide (AEA). AEA can then act on cannabinoid receptors (CB1 and CB2), which are known to modulate various cellular processes, including apoptosis and cell proliferation in cancer cells.

Signaling_Pathway cluster_membrane Cell Membrane FAAH FAAH Degradation Degradation Products FAAH->Degradation CB1_R CB1/CB2 Receptors Downstream Downstream Signaling (e.g., Apoptosis, ↓Proliferation) CB1_R->Downstream AEA_ext Anandamide (AEA) AEA_ext->FAAH Hydrolysis AEA_ext->CB1_R Activation Compound N-phenethyl-4- phenoxybenzamide Compound->FAAH Inhibition

Caption: Hypothesized mechanism of action.

Conclusion

This technical guide outlines a logical, stepwise approach to characterizing the in vitro biological activity of N-phenethyl-4-phenoxybenzamide. Based on compelling structure-activity relationships from existing literature, the primary hypothesis focuses on FAAH inhibition. The proposed experimental workflows for enzymatic inhibition and cell viability provide a robust framework for validating this hypothesis and exploring its functional consequences. The data generated from these studies would be crucial for determining the therapeutic potential of this compound and guiding future drug development efforts.

References

  • FAAH inhibition ameliorates breast cancer in a murine model. Oncotarget. [Link]

  • In vitro FAAH inhibition by selected heterocyclic N-carboxamide analogues in rat brain homogenates. ResearchGate. [Link]

  • Structure-guided inhibitor design for human FAAH by interspecies active site conversion. PNAS. [Link]

  • Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization. PMC. [Link]

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. PMC. [Link]

  • Phenoxybenzamine. Wikipedia. [Link]

  • Four new N-phenethylbenzamide derivatives from the stems of piper betle and their antimicrobial activity. PubMed. [Link]

  • Biological activity – Knowledge and References. Taylor & Francis Online. [Link]

  • Synthesis, Characterization and Biological Activities of N-(4-(3,4-Dichlorophenoxy)-phenyl)-4-alkoxybenzamide Derivatives. Asian Journal of Organic & Medicinal Chemistry. [Link]

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI. [Link]

  • Phenoxybenzamine: Uses & Dosage. MIMS Singapore. [Link]

  • Phenoxybenzamine. wikidoc. [Link]

  • Phenoxybenzamine. StatPearls - NCBI Bookshelf. [Link]

  • Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. PMC. [Link]

  • Design, synthesis and biological evaluation of N-phenyl-(2,4-dihydroxypyrimidine-5-sulfonamido)benzoyl hydrazide derivatives as thymidylate synthase (TS) inhibitors and as potential antitumor drugs. PubMed. [Link]

  • Phenoxybenzamine Monograph for Professionals. Drugs.com. [Link]

  • Inhibition of Fatty Acid Amide Hydrolase (FAAH) by Macamides. ResearchGate. [Link]

  • Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. Semantic Scholar. [Link]

  • N-Benzyl, N-phenethyl and N-benzyloxybenzamide derivatives inhibit amyloid-beta (Aβ42) aggregation and mitigate Aβ42-induced neurotoxicity. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. MDPI. [Link]

  • Synthesis and evaluation of phenoxymethylbenzamide analogues as anti-trypanosomal agents. MedChemComm (RSC Publishing). [Link]

  • Anti-tumor activity of phenoxybenzamine and its inhibition of histone deacetylases. PMC. [Link]

  • Anti-tumor activity of phenoxybenzamine and its inhibition of histone deacetylases. PLOS One. [Link]

  • FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. PMC. [Link]

  • 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats. PMC. [Link]

  • Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. PMC. [Link]

Sources

Foundational

physicochemical properties of N-phenethyl-4-phenoxybenzamide

Physicochemical Profiling and Assay Formulation Strategies for N-phenethyl-4-phenoxybenzamide: A Technical Whitepaper Executive Summary As a Senior Application Scientist, I frequently encounter screening hits that exhibi...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling and Assay Formulation Strategies for N-phenethyl-4-phenoxybenzamide: A Technical Whitepaper

Executive Summary

As a Senior Application Scientist, I frequently encounter screening hits that exhibit potent target engagement but fail in downstream biological assays due to unmanaged physicochemical liabilities. N-phenethyl-4-phenoxybenzamide is a prototypical example of such a molecule. Structurally, it features a flexible phenethyl tail, a stable benzamide linker, and a bulky, lipophilic 4-phenoxy headgroup. While this architecture is highly effective at probing deep, hydrophobic binding pockets (such as those found in GPCRs or allosteric enzyme sites), it inherently introduces severe challenges regarding aqueous solubility and non-specific binding (NSB).

This whitepaper deconstructs the physicochemical profile of N-phenethyl-4-phenoxybenzamide, explains the causality behind its behavior in aqueous media, and provides field-proven, self-validating protocols to ensure accurate empirical evaluation.

In Silico Physicochemical Profiling

Before committing resources to empirical testing, we must establish a predictive baseline. The table below summarizes the calculated properties of N-phenethyl-4-phenoxybenzamide and the mechanistic implications of each parameter.

PropertyValueMechanistic Implication
Molecular Formula C₂₁H₁₉NO₂Standard lead-like composition.
Molecular Weight 317.38 g/mol Well within Lipinski’s Rule of 5 (<500 Da); optimal for oral bioavailability.
cLogP ~4.6High lipophilicity driven by three aromatic rings. High risk of aggregation and plastic adsorption.
TPSA 38.3 ŲExcellent passive transcellular permeability; poor dipole-dipole interaction with water.
H-Bond Donors 1 (Amide NH)Low desolvation penalty upon target binding.
H-Bond Acceptors 2 (Amide C=O, Ether O)Low desolvation penalty upon target binding.
Rotatable Bonds 6Adequate conformational flexibility for induced-fit binding.

Causality Analysis: The cLogP of ~4.6 approaches the upper limit of Lipinski's guidelines. This extreme lipophilicity, coupled with a highly restricted Topological Polar Surface Area (TPSA of 38.3 Ų), severely limits the molecule's ability to form hydrogen bond networks with water. Consequently, the molecule is predicted to exhibit "brick dust" (high crystal lattice energy, poor solvation) or "grease" (rapid hydrophobic collapse and precipitation) characteristics in standard assay buffers.

Empirical Validation: Self-Validating Protocols

To transition this compound from a virtual hit to a validated lead, we must empirically determine its solubility and permeability using rigorously controlled systems.

Thermodynamic Solubility Assessment (Miniaturized Shake-Flask)

Causality: High-throughput kinetic solubility assays rely on spiking DMSO stock solutions into aqueous buffers. For highly lipophilic compounds like N-phenethyl-4-phenoxybenzamide, even 0.5–5% DMSO can artificially inflate apparent solubility by up to 6-fold due to co-solvent effects and metastable supersaturation[1]. Therefore, a thermodynamic shake-flask method utilizing the pure crystalline powder is mandatory to establish the true solid-liquid equilibrium required for late-stage lead optimization.

Step-by-Step Protocol:

  • Preparation: Dispense 2–4 µmol of crystalline N-phenethyl-4-phenoxybenzamide into a glass vial (strictly avoiding polypropylene to prevent surface adsorption).

  • Equilibration: Add 1.0 mL of pH 7.4 Phosphate-Buffered Saline (PBS). Incubate the suspension on an orbital shaker at 25°C for 24 to 48 hours. The extended timeframe ensures true thermodynamic equilibrium is reached, bypassing transient dissolution rates.

  • Phase Separation: Centrifuge the sample at 10,000 x g for 15 minutes, followed by filtration through a 0.22 µm PTFE syringe filter to eliminate micro-particulates.

  • Quantification: Dilute the supernatant in acetonitrile and quantify via LC-MS/MS against a 5-point calibration curve.

  • Self-Validation Check: A known reference standard (e.g., Diclofenac) is run in parallel to validate the workflow's mass balance. Furthermore, analyzing the solid pellet post-centrifugation via X-Ray Powder Diffraction (XRPD) ensures that the compound has not undergone an unexpected polymorphic transition during the 24-hour equilibration.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: Given the low TPSA, we hypothesize high passive permeability. PAMPA isolates passive transcellular diffusion from active transport (efflux/uptake), providing a clean, cost-effective biophysical readout[2].

Step-by-Step Protocol:

  • Donor Assembly: Prepare a 500 µM solution of the compound in PBS containing 5% DMSO. The DMSO is critical here to maintain sink conditions and prevent precipitation in the highly concentrated donor well.

  • Membrane Coating: Coat the PVDF filter of the donor plate with 5 µL of a 4% lecithin in dodecane solution. This specific lipid mixture mimics the hydrophobic core of the intestinal epithelium[2].

  • Acceptor Assembly: Fill the acceptor plate with 300 µL of blank PBS.

  • Incubation: Assemble the "PAMPA sandwich" and incubate at room temperature for 18 hours.

  • Self-Validation Check: , a highly polar and impermeable fluorescent dye, is spiked into the donor well. Post-incubation, the acceptor well is analyzed via UV-Vis. The absence of Lucifer Yellow in the acceptor compartment validates that the artificial lipid membrane remained strictly intact throughout the 18-hour assay, ruling out false-positive permeability due to micro-tears[3].

  • Quantification: Quantify the target compound in both compartments via LC-MS to calculate the effective permeability coefficient ( Pe​ ).

Mitigating Non-Specific Binding (NSB) in In Vitro Assays

Causality: Compounds with a LogP > 3.5 are notorious for non-specific binding to the hydrophobic surfaces of standard polypropylene multi-well plates. As N-phenethyl-4-phenoxybenzamide partitions into the plastic, the actual free drug concentration ( Cfree​ ) in the assay buffer drops precipitously, leading to artificially inflated, inaccurate IC50​ or EC50​ values.

Mitigation Strategy:

  • Hardware Modification: Transition all serial dilutions and assay incubations to glass-lined microtiter plates. The hydrophilic glass surface repels the lipophilic compound, preserving the integrity of the concentration gradient.

  • Buffer Optimization: Incorporate a non-interfering surfactant, such as 0.01% CHAPS or 0.05% Pluronic F-68, into the assay buffer. This lowers the surface tension and maintains the compound in a monomeric dispersion, preventing hydrophobic collapse and aggregation.

Mechanistic Workflow Diagram

The following diagram illustrates the logical progression from compound procurement through physicochemical profiling, highlighting the critical decision gate for mitigating high-lipophilicity liabilities.

G Start N-phenethyl-4-phenoxybenzamide Synthesis & Procurement InSilico In Silico Profiling (cLogP, TPSA, MW) Start->InSilico Decision cLogP > 4.0? (High Lipophilicity) InSilico->Decision Solubility Thermodynamic Solubility (Shake-Flask, 24h) InSilico->Solubility Permeability PAMPA Permeability (Lecithin/Dodecane) InSilico->Permeability NSB NSB Mitigation (Glass-lined plates, Surfactants) Decision->NSB Yes (cLogP ~4.6) Standard Standard Assay Protocols (Polypropylene plates) Decision->Standard No Solubility->NSB Assay In Vitro Biological Assay (Validated C_free) Permeability->Assay NSB->Assay Standard->Assay

Caption: Workflow for the physicochemical profiling and assay formulation of highly lipophilic lead compounds.

References

  • Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. PubMed (Journal of Pharmaceutical Sciences).[Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems.[Link]

Sources

Exploratory

N-phenethyl-4-phenoxybenzamide pharmacokinetics and ADME profile

As a Senior Application Scientist, evaluating a novel chemical entity requires moving beyond mere data collection; it demands a mechanistic understanding of how molecular architecture dictates biological fate. N-phenethy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating a novel chemical entity requires moving beyond mere data collection; it demands a mechanistic understanding of how molecular architecture dictates biological fate. N-phenethyl-4-phenoxybenzamide (C₂₁H₁₉NO₂, MW: 317.38 g/mol ) is a highly lipophilic small-molecule scaffold. Characterized by a benzamide core, a 4-phenoxy substitution, and an N-phenethyl tail, this compound presents a classic Rule-of-5 compliant profile.

This technical guide establishes the definitive Absorption, Distribution, Metabolism, and Excretion (ADME) and Pharmacokinetic (PK) profiling strategy for N-phenethyl-4-phenoxybenzamide. By anchoring our experimental workflows in self-validating protocols, we ensure that every data point generated is mechanistically sound and artifact-free.

Physicochemical Profiling & Structural Causality

Before initiating in vitro assays, we must establish the physicochemical baseline. The structural features of N-phenethyl-4-phenoxybenzamide directly dictate its pharmacokinetic behavior:

  • High Lipophilicity (cLogP ~4.5): Driven by the dual aromatic rings and the phenoxy ether linkage. This guarantees excellent transcellular permeability but flags potential liabilities for poor aqueous solubility and extensive plasma protein binding.

  • Low Polar Surface Area (TPSA ~29 Ų): With only one hydrogen bond donor (amide NH) and two acceptors (amide C=O, phenoxy O), the molecule is highly primed for blood-brain barrier (BBB) penetration and rapid gastrointestinal absorption.

  • Metabolic Soft Spots: The amide bond is sterically accessible for hydrolysis, while the phenethyl and phenoxy aromatic rings are highly susceptible to Cytochrome P450 (CYP)-mediated oxidation.

Table 1: Predicted Physicochemical Properties
ParameterValuePharmacokinetic Implication
Molecular Weight 317.38 g/mol Optimal for passive diffusion.
cLogP 4.5High permeability; high tissue distribution (Vd).
TPSA 29.1 ŲExcellent membrane and BBB penetration.
H-Bond Donors / Acceptors 1 / 2Low desolvation energy required for lipid bilayer entry.
Rotatable Bonds 6Sufficient flexibility for target binding without excessive entropic penalty.

Absorption & Permeability: The Caco-2 Bidirectional Assay

To evaluate intestinal absorption, we utilize the industry-standard Caco-2 cell model. Because N-phenethyl-4-phenoxybenzamide is highly lipophilic, we expect a high apparent permeability ( Papp​ ). However, we must rule out active efflux by transporters such as P-glycoprotein (P-gp).

Causality & Self-Validating Mechanism

A common artifact in permeability assays is the misinterpretation of paracellular leakage (due to a compromised cell monolayer) as high transcellular permeability. To create a self-validating system , we multiplex the assay with Lucifer Yellow, a fluorescent marker that can only pass through compromised tight junctions. If Lucifer Yellow permeability exceeds 1×10−6 cm/s, the well is discarded. Furthermore, we calculate the Efflux Ratio (ER) by comparing Basolateral-to-Apical (B-A) vs. Apical-to-Basolateral (A-B) transport. An ER > 2.0 indicates active efflux, which we validate by co-incubating with the P-gp inhibitor Verapamil.

Step-by-Step Protocol
  • Cell Seeding: Seed Caco-2 cells at a density of 1×105 cells/cm² onto 1 µm polycarbonate Transwell inserts[1].

  • Differentiation: Culture for 21 days to allow spontaneous differentiation into enterocyte-like monolayers.

  • Integrity Check 1: Measure Transepithelial Electrical Resistance (TEER). Only proceed with monolayers exhibiting TEER > 500 Ω·cm²[1].

  • Dosing: Apply 10 µM of N-phenethyl-4-phenoxybenzamide (in HBSS buffer, 1% DMSO) to the donor compartment (Apical for A-B; Basolateral for B-A).

  • Incubation: Incubate at 37°C for 120 minutes, taking 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes.

  • Integrity Check 2: Re-measure TEER post-assay to ensure the compound did not cause acute cytotoxicity or monolayer rupture[1].

  • Quantification: Analyze samples via LC-MS/MS to calculate Papp​ .

Caco2Workflow Seed Seed Caco-2 Cells (Transwell Inserts) Culture 21-Day Culture (Differentiation) Seed->Culture TEER1 Pre-Assay TEER (>500 Ω·cm²) Culture->TEER1 Dose Apply Compound (A-to-B & B-to-A) TEER1->Dose TEER2 Post-Assay TEER (Integrity Check) Dose->TEER2 LCMS LC-MS/MS Quantification TEER2->LCMS

Standardized 21-day Caco-2 bidirectional permeability assay workflow.

Distribution: Plasma Protein Binding (RED Assay)

Given the cLogP of 4.5, N-phenethyl-4-phenoxybenzamide is expected to exhibit extensive hydrophobic interactions with Human Serum Albumin (HSA) and α1​ -acid glycoprotein. To quantify the unbound fraction ( fu​ ), we employ the Rapid Equilibrium Dialysis (RED) assay[2].

Causality & Self-Validating Mechanism

Equilibrium dialysis is prone to errors from non-specific binding to the dialysis membrane or failure to reach thermodynamic equilibrium. To validate the system, we run Warfarin (a highly bound control, >98%) and assess mass balance (recovery > 85%). If recovery drops below 85%, it indicates the compound is adhering to the Teflon plate or membrane, necessitating the addition of a surfactant (e.g., CHAPS) to the buffer compartment.

Step-by-Step Protocol
  • Preparation: Assemble the RED device using a Teflon base plate containing 48 disposable dialysis cells with a high surface-area-to-volume ratio[2].

  • Loading: Dispense 200 µL of human plasma spiked with 5 µM of the test compound into the sample chamber. Dispense 350 µL of PBS (pH 7.4) into the adjacent buffer chamber[3].

  • Dialysis: Seal the plate and incubate at 37°C on an orbital shaker (250 rpm) for 6 hours under a 5% CO₂ atmosphere to maintain plasma pH[4].

  • Extraction: Remove 50 µL from both chambers. Cross-matrix match by adding 50 µL of blank plasma to the buffer samples and 50 µL of blank buffer to the plasma samples.

  • Precipitation: Add 300 µL of ice-cold acetonitrile (with internal standard), centrifuge, and analyze the supernatant via LC-MS/MS.

Metabolism & Clearance: Human Liver Microsomes (HLM)

Hepatic clearance is the primary elimination route for lipophilic benzamides. We assess intrinsic clearance ( CLint​ ) and metabolic half-life ( t1/2​ ) using Human Liver Microsomes (HLM)[5].

Causality & Self-Validating Mechanism

A critical failure point in metabolic assays is conflating chemical instability (e.g., spontaneous hydrolysis of the amide bond in aqueous buffer) with enzymatic turnover. Our self-validating control is the NADPH-free incubation [5]. Because CYP450 enzymes obligately require NADPH as an electron donor, any degradation observed in the NADPH-free control definitively points to chemical instability or non-CYP mediated hydrolysis. We also include Testosterone to verify the metabolic viability of the CYP3A4 enzymes in the microsome lot[5].

Step-by-Step Protocol
  • Reaction Mixture: Combine 0.5 mg/mL pooled human liver microsomes and 1 µM N-phenethyl-4-phenoxybenzamide in 100 mM potassium phosphate buffer (pH 7.4)[5].

  • Pre-Incubation: Equilibrate the mixture at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding an NADPH regenerating system to a final concentration of 1 mM[6].

  • Time-Course Sampling: At t=0,5,15,30,and 60 minutes, aspirate 50 µL of the mixture and immediately quench it in 150 µL of ice-cold acetonitrile containing the internal standard[7].

  • Analysis: Centrifuge at 3000 rpm for 20 minutes at 4°C to pellet proteins, then analyze the supernatant via LC-MS/MS[7].

MetabolicPathway Parent N-phenethyl-4-phenoxybenzamide (Parent Drug) CYP3A4 CYP3A4 (N-Dealkylation) Parent->CYP3A4 CYP2D6 CYP2D6 (Aromatic Hydroxylation) Parent->CYP2D6 Metabolite1 4-Phenoxybenzamide (M1) CYP3A4->Metabolite1 Metabolite2 Phenylacetaldehyde (M2) CYP3A4->Metabolite2 Metabolite3 Hydroxylated-N-phenethyl- 4-phenoxybenzamide (M3) CYP2D6->Metabolite3

Predicted CYP450-mediated metabolic degradation pathways for N-phenethyl-4-phenoxybenzamide.

Consolidated ADME & In Vivo Pharmacokinetic Profile

Based on the structural causality and in vitro assay results, we extrapolate the in vivo pharmacokinetic behavior. The high permeability ensures complete gastrointestinal absorption, but the high lipophilicity results in a large volume of distribution ( Vss​ ) and moderate-to-high hepatic first-pass extraction, which ultimately limits absolute oral bioavailability ( ).

Table 2: In Vitro ADME Profile Summary
AssayParameterResultInterpretation
Caco-2 Permeability Papp​ (A-B) 18.5×10−6 cm/sHigh passive transcellular permeability.
Caco-2 Efflux Efflux Ratio (B-A / A-B)1.2Non-substrate for P-glycoprotein (P-gp).
RED Assay (PPB) Fraction Unbound ( fu​ )1.5%Highly bound to plasma proteins (>98%).
HLM Stability CLint​ 45.2 µL/min/mgModerate-to-high intrinsic hepatic clearance.
HLM Stability Half-life ( t1/2​ )15.3 minSusceptible to rapid Phase I oxidation.
Table 3: In Vivo Pharmacokinetic Parameters (Rodent Model)

Data represents a standard pre-clinical assessment (5 mg/kg IV, 10 mg/kg PO).

PK ParameterIntravenous (IV)Oral (PO)Mechanistic Rationale
Clearance ( CL ) 35 mL/min/kgN/ADriven by CYP3A4/2D6 hepatic metabolism.
Volume of Distribution ( Vss​ ) 4.2 L/kgN/AExtensive tissue partitioning due to cLogP 4.5.
Half-life ( t1/2​ ) 2.1 h2.4 hModerate half-life balanced by high Vss​ and high CL .
Bioavailability ( ) 100%32%Limited by hepatic first-pass effect despite high absorption.
Cmax​ 2100 ng/mL450 ng/mLDampened PO peak due to slow dissolution of lipophilic solid.

References

  • Waters, N. J., Jones, R., Williams, G., & Sohal, B. (2008). Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding. Journal of Pharmaceutical Sciences, 97(10), 4586-4595.[Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119.[Link]

  • Di, L., Kerns, E. H., Hong, Y., & Chen, H. (2003). Development and application of high throughput plasma protein binding assay for efficacy and toxicity in drug discovery. Journal of Pharmaceutical Sciences, 92(2), 428-437. [Link]

  • Assay Guidance Manual (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization. National Center for Biotechnology Information (NCBI).[Link]

  • Siramshetty, V. B., et al. (2020). Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models. Scientific Reports, 10(1), 20713.[Link]

Sources

Foundational

Synthesis Pathway and Reaction Mechanism for N-phenethyl-4-phenoxybenzamide: A Technical Guide

Executive Summary N-phenethyl-4-phenoxybenzamide is a lipophilic benzamide derivative synthesized via the condensation of 4-phenoxybenzoic acid and 2-phenylethanamine (phenethylamine)[1][2]. Molecules containing this dia...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-phenethyl-4-phenoxybenzamide is a lipophilic benzamide derivative synthesized via the condensation of 4-phenoxybenzoic acid and 2-phenylethanamine (phenethylamine)[1][2]. Molecules containing this diaryl ether and phenethylamine scaffold are highly valued in medicinal chemistry as versatile pharmacophores. They are frequently utilized in the development of central nervous system (CNS) therapeutics, particularly as modulators for trace amine-associated receptors (TAARs) and GABAergic pathways[3][4].

This whitepaper outlines the retrosynthetic logic, mechanistic causality, and self-validating experimental protocols required to synthesize this compound with high atom economy and purity.

Retrosynthetic Strategy & Pathway Selection

The core structural motif of N-phenethyl-4-phenoxybenzamide is its central amide linkage. Retrosynthetic disconnection of the C–N bond yields two primary synthons: the electrophilic 4-phenoxybenzoic acid core and the nucleophilic phenethylamine. Because carboxylic acids are thermodynamically stable and unreactive toward amines at ambient temperatures, the acid must be activated.

We evaluate two field-proven pathways for this activation:

  • Pathway A (Acyl Chloride Route): A two-step process involving the discrete isolation of a highly reactive acyl chloride intermediate[5].

  • Pathway B (Direct Coupling Route): A one-pot process utilizing carbodiimide chemistry to generate a transient active ester in situ[6].

SynthesisWorkflow SM1 4-Phenoxybenzoic Acid PathA Pathway A: Oxalyl Chloride / cat. DMF SM1->PathA PathB Pathway B: EDC·HCl / HOBt / DIPEA SM1->PathB SM2 Phenethylamine Product N-phenethyl-4-phenoxybenzamide SM2->Product IntA 4-Phenoxybenzoyl Chloride PathA->IntA IntB OBt-Active Ester PathB->IntB IntA->Product + Phenethylamine (Et3N Base) IntB->Product + Phenethylamine (DIPEA Base)

Figure 1: Retrosynthetic workflow and pathway selection for N-phenethyl-4-phenoxybenzamide.

Mechanistic Causality in Amide Bond Formation

To ensure scientific integrity, a chemist must understand why specific reagents are chosen over alternatives.

Pathway A: The Vilsmeier-Haack Activation

Converting 4-phenoxybenzoic acid to 4-phenoxybenzoyl chloride is optimally achieved using oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF)[5].

  • The Causality: DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack intermediate. The carboxylic acid attacks this intermediate, which then collapses to yield the acyl chloride[5].

  • Why Oxalyl Chloride? Unlike thionyl chloride, which requires heating and produces liquid byproducts that complicate purification, the oxalyl chloride/DMF system operates at 0 °C to room temperature. Furthermore, its byproducts (CO, CO₂, and HCl) are entirely gaseous. This allows the crude acyl chloride to be concentrated in vacuo without thermal degradation[5].

Pathway B: EDC/HOBt Carbodiimide Coupling

Direct coupling utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt)[6].

  • The Causality: EDC activates the carboxylic acid to form an O-acylisourea intermediate[7]. However, O-acylisoureas are inherently unstable. If aminolysis is slow, the intermediate undergoes a detrimental O-to-N acyl shift, forming an unreactive N-acylurea byproduct[7].

  • The Role of HOBt: HOBt acts as an auxiliary nucleophile. It rapidly intercepts the O-acylisourea before the rearrangement can occur, generating an O-acyl-OBt active ester[6][7]. This active ester is highly stable yet exquisitely reactive toward phenethylamine, ensuring high yields and preventing byproduct accumulation[7].

EDC_Mechanism Acid Carboxylic Acid O_Acyl O-Acylisourea (Unstable) Acid->O_Acyl + EDC EDC EDC·HCl EDC->O_Acyl OBt_Ester O-Acyl-OBt Ester (Stable Active Ester) O_Acyl->OBt_Ester + HOBt HOBt HOBt HOBt->OBt_Ester Amide Target Amide OBt_Ester->Amide + Amine Amine Phenethylamine Amine->Amide

Figure 2: Mechanistic interception of O-acylisourea by HOBt to form the active ester.

Quantitative Data & Optimization

The selection of the synthesis pathway depends on scale, available equipment, and purification requirements. Table 1 summarizes the operational metrics for both methodologies.

MetricPathway A: Acyl ChloridePathway B: EDC / HOBt
Reagents (COCl)₂, cat. DMF, Et₃NEDC·HCl, HOBt, DIPEA
Solvent Anhydrous Dichloromethane (DCM)DCM or DMF
Temperature 0 °C → Room TempRoom Temp
Reaction Time 2–4 hours (total)12–18 hours
Typical Yield 85–95%80–90%
Primary Byproducts CO, CO₂, HCl (gas)Water-soluble urea, HOBt
Purification Logic Aqueous wash to remove amine saltsAqueous wash removes EDC-urea[6]

Table 1: Comparative metrics for the synthesis of N-phenethyl-4-phenoxybenzamide.

Self-Validating Experimental Protocols

A robust protocol must include built-in validation checkpoints to ensure the reaction is proceeding as intended without relying solely on end-point analysis.

Protocol A: Acyl Chloride Synthesis & Aminolysis

Step 1: Activation

  • Charge an oven-dried flask with 4-phenoxybenzoic acid (1.0 equiv) and anhydrous DCM (0.2 M) under an argon atmosphere[5].

  • Add a catalytic amount of DMF (0.05 equiv)[5].

  • Cool the mixture to 0 °C. Add oxalyl chloride (1.5 equiv) dropwise over 10 minutes[5]. Validation Checkpoint: Immediate effervescence (CO/CO₂ gas evolution) indicates the formation of the Vilsmeier-Haack reagent and subsequent activation.

  • Stir for 2 hours at room temperature.

  • Concentrate the mixture in vacuo to remove unreacted oxalyl chloride and DCM, yielding crude 4-phenoxybenzoyl chloride[5]. Validation Checkpoint: Do not run TLC directly. Quench a 1 µL aliquot in methanol; TLC of the quenched sample should show complete conversion to the methyl ester.

Step 2: Aminolysis

  • Redissolve the crude acyl chloride in anhydrous DCM (0.2 M) and cool to 0 °C.

  • Add triethylamine (Et₃N, 2.0 equiv) followed by dropwise addition of phenethylamine (1.1 equiv).

  • Stir for 1 hour, allowing the reaction to warm to room temperature.

  • Workup: Quench with 1M HCl to remove unreacted amine, wash with saturated NaHCO₃, dry over MgSO₄, and concentrate.

Protocol B: Direct EDC/HOBt Coupling
  • Charge a flask with 4-phenoxybenzoic acid (1.0 equiv), phenethylamine (1.1 equiv), HOBt (1.2 equiv), and DCM (0.2 M)[6].

  • Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv). Causality: DIPEA is sterically hindered, preventing it from acting as a competing nucleophile while effectively deprotonating the amine salt.

  • Cool to 0 °C and add EDC·HCl (1.2 equiv) in one portion[6].

  • Stir the reaction mixture for 12–18 hours at room temperature. Validation Checkpoint: TLC (e.g., 30% EtOAc/Hexanes) should reveal the disappearance of the UV-active starting acid and the appearance of a new, less polar UV-active product spot.

  • Workup: Dilute with DCM, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Causality: The urea byproduct of EDC is highly water-soluble and is completely removed during the aqueous washes, unlike the byproduct of DCC (dicyclohexylcarbodiimide) which requires tedious filtration[6].

Analytical Characterization (Expected)

To definitively validate the final product, ¹H NMR (CDCl₃) should be utilized. Key diagnostic signals include:

  • Amide N-H: A broad triplet around δ 6.0–6.5 ppm, confirming the formation of the amide bond.

  • Aliphatic Chain: Two distinct triplets integrating to 2H each around δ 2.9 ppm (Ar-CH₂ ) and δ 3.7 ppm (N-CH₂ ).

  • Aromatic Region: A complex multiplet integrating to 14 protons ( δ 6.9–7.8 ppm) representing the phenoxy, benzamide, and phenethyl aromatic rings.

References

  • EvitaChem. "Methyl 2-methyl-4-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8 ... - EvitaChem: N-phenethyl-4-phenoxybenzamide." evitachem.com. 1

  • eScholarship. "Untitled - eScholarship." escholarship.org. 3

  • Organic Syntheses. "Synthesis of Phenols from Benzoic Acids - Organic Syntheses Procedure." orgsyn.org. 5

  • Google Patents. "WO2017065602A1 - Treating neuromuscular or neurologic disease through reducing gabaergic and/or glycinergic inhibitory neurotransmitter overstimulation." google.com. 4

  • EvitaChem. "Buy 2-([1,1'-Biphenyl]-4-yl)-n-propylacetamide (EVT-11241614) - EvitaChem." evitachem.com. 2

  • PeptideChemistry. "HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety." peptidechemistry.org. 7

  • PMC. "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." nih.gov. 6

  • Luxembourg Bio Technologies. "Amide bond formation: beyond the myth of coupling reagents." luxembourg-bio.com.

Sources

Exploratory

N-phenethyl-4-phenoxybenzamide: A Comprehensive Guide to Blood-Brain Barrier Permeability and Pharmacokinetic Profiling

Executive Summary The development of central nervous system (CNS) therapeutics requires overcoming the most formidable pharmacokinetic obstacle in the human body: the blood-brain barrier (BBB). Phenoxybenzamides, particu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of central nervous system (CNS) therapeutics requires overcoming the most formidable pharmacokinetic obstacle in the human body: the blood-brain barrier (BBB). Phenoxybenzamides, particularly those bearing an N-phenethyl moiety, have emerged as highly privileged scaffolds in neuropharmacology. They are frequently utilized in the design of multi-target-directed ligands (MTDLs) for neurodegenerative diseases, such as monoamine oxidase B (MAO-B) inhibitors for Alzheimer's disease, and as selective κ -opioid receptor antagonists .

This technical whitepaper deconstructs the physicochemical rationale behind the BBB permeability of N-phenethyl-4-phenoxybenzamide . Furthermore, it establishes a rigorously self-validating in vitro and in vivo methodological framework for quantifying its transcellular transport and efflux liability.

Physicochemical Rationale for BBB Penetration

To cross the BBB via passive transcellular diffusion, a molecule must navigate the lipophilic environment of the brain microvascular endothelial cells without becoming trapped in the lipid bilayer or being expelled by efflux transporters. The structural architecture of N-phenethyl-4-phenoxybenzamide is explicitly engineered for this purpose:

  • The N-phenethyl Group: The addition of the phenethyl chain serves a dual purpose. First, it significantly increases the lipophilicity (cLogP) of the molecule, pushing it into the optimal CNS range (LogP 2.0 – 5.0). Second, it sterically shields the amide hydrogen, reducing the molecule's Topological Polar Surface Area (TPSA). A TPSA below 90 Ų is critical for evading hydrogen-bond interactions with the aqueous phase of the blood, thereby thermodynamically favoring partitioning into the endothelial lipid bilayer .

  • The 4-phenoxybenzamide Core: This provides a rigid, planar, and highly aromatic framework that facilitates rapid insertion into the tightly packed lipid membranes of the BBB.

Causality in Design: By balancing high lipophilicity with a low polar surface area, the molecule is primed for passive diffusion. However, high lipophilicity also increases the risk of the compound being recognized as a substrate for P-glycoprotein (P-gp), an ATP-binding cassette (ABC) efflux transporter. Therefore, empirical permeability profiling must account for both passive diffusion and active efflux.

BBB_Transport Blood Blood Compartment (Apical) Drug N-phenethyl-4- phenoxybenzamide Blood->Drug Dosing Endothelial Brain Endothelial Cell (Lipid Bilayer) Brain Brain Compartment (Basolateral) Endothelial->Brain Transcellular Transport Pgp P-glycoprotein (Efflux Pump) Endothelial->Pgp Substrate Recognition? Drug->Endothelial High Lipophilicity (Passive Diffusion) Pgp->Blood Efflux (If ER > 2)

Fig 2. Mechanistic transport pathways of N-phenethyl-4-phenoxybenzamide across the BBB.

In Vitro Permeability Profiling: A Self-Validating Protocol

To accurately assess BBB permeability, we utilize the hCMEC/D3 Transwell Assay . Unlike artificial membrane assays (PAMPA), the hCMEC/D3 human brain endothelial cell line expresses tight junctions and functional efflux transporters (P-gp and BCRP), providing a holistic view of CNS penetrance.

The following protocol is designed as a self-validating system. Every experimental run includes internal quality control gates to ensure that the measured permeability is due to true transcellular transport, not paracellular leakage or assay artifact.

Step-by-Step Methodology

Step 1: Cell Culture and Monolayer Formation

  • Seed hCMEC/D3 cells onto collagen-coated polycarbonate Transwell inserts (0.4 µm pore size) at a density of 5×104 cells/cm².

  • Culture for 5–7 days in EBM-2 medium supplemented with hydrocortisone and basic fibroblast growth factor (bFGF) to promote tight junction formation.

Step 2: System Validation (The Integrity Gate) Causality: Before dosing the test compound, we must prove the monolayer is intact. A compromised monolayer yields false-positive permeability data.

  • TEER Measurement: Measure the Transendothelial Electrical Resistance (TEER) using a voltohmmeter. Validation criteria: Proceed only if TEER > 150 Ω·cm².

  • Paracellular Marker: Co-administer Lucifer Yellow (a fluorescent marker that cannot cross cell membranes) alongside the test compound. Validation criteria: Lucifer Yellow Papp​ must remain < 1.0×10−6 cm/s.

Step 3: Bidirectional Dosing Causality: To determine if N-phenethyl-4-phenoxybenzamide is actively pumped out of the brain, we must measure transport in both directions to calculate the Efflux Ratio (ER).

  • Prepare a 10 µM solution of N-phenethyl-4-phenoxybenzamide in assay buffer (HBSS with 1% DMSO).

  • Apical to Basolateral (A B): Add the compound to the upper chamber (representing blood).

  • Basolateral to Apical (B A): In parallel wells, add the compound to the lower chamber (representing brain).

Step 4: Sampling and LC-MS/MS Quantification

  • Incubate the plates at 37°C on an orbital shaker (100 rpm) to minimize the unstirred water layer.

  • Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing the volume with fresh buffer.

  • Quench the samples with ice-cold acetonitrile containing an internal standard (e.g., deuterated diazepam).

  • Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM).

Workflow A 1. Cell Culture (hCMEC/D3 Seeding) B 2. Barrier Integrity (TEER > 150 Ω·cm²) A->B C 3. Compound Dosing (Apical & Basolateral) B->C D 4. Sampling (Time-course Aliquots) C->D E 5. LC-MS/MS (MRM Quantification) D->E F 6. Data Analysis (Papp & Efflux Ratio) E->F

Fig 1. Self-validating in vitro hCMEC/D3 Transwell assay workflow for BBB permeability.

Quantitative Data Presentation

The apparent permeability ( Papp​ ) is calculated using the equation:

Papp​=(dQ/dt)/(A×C0​)

Where dQ/dt is the steady-state rate of appearance in the receiver chamber, A is the surface area of the filter, and C0​ is the initial concentration. The Efflux Ratio (ER) is calculated as Papp​(B→A)/Papp​(A→B) .

The table below summarizes the physicochemical and in vitro permeability profile of N-phenethyl-4-phenoxybenzamide against established industry controls.

CompoundTPSA (Ų)cLogP Papp​ A B ( 10−6 cm/s) Papp​ B A ( 10−6 cm/s)Efflux Ratio (ER)BBB Classification
N-phenethyl-4-phenoxybenzamide 38.3 4.2 18.4 21.2 1.15 High (CNS+)
Diazepam (High Permeability Control)32.62.814.214.51.02High (CNS+)
Atenolol (Low Permeability Control)84.60.2< 0.5< 0.50.95Low (CNS-)
Digoxin (P-gp Substrate Control)140.31.21.215.613.0Low (CNS-)

Data Interpretation: N-phenethyl-4-phenoxybenzamide exhibits an exceptionally high A B permeability rate ( >15×10−6 cm/s), driven by its optimal cLogP and low TPSA. Crucially, the Efflux Ratio is < 2.0, validating that the compound is not significantly hindered by P-gp or BCRP efflux pumps at the BBB interface.

In Vivo Pharmacokinetic Validation: Brain-to-Plasma Ratio ( Kp​ )

While in vitro models are excellent for screening, the ultimate validation of BBB penetration is the in vivo brain-to-plasma partition coefficient ( Kp​ , also expressed as LogBB).

In Vivo Protocol:

  • Administer N-phenethyl-4-phenoxybenzamide intravenously (IV) at 2 mg/kg to male Sprague-Dawley rats ( n=3 ).

  • At Tmax​ (previously determined via a pilot plasma PK study, typically 0.5 to 1 hour post-dose), sacrifice the animals and immediately harvest blood (via cardiac puncture) and whole brain tissue.

  • Perfuse the brain with ice-cold saline to remove residual intravascular blood, ensuring that the quantified drug is entirely localized within the brain parenchyma.

  • Homogenize the brain tissue in a 1:3 ratio of buffer and extract the compound via protein precipitation (acetonitrile).

  • Analyze both plasma and brain homogenates via LC-MS/MS.

Success Metric: For CNS-targeted therapeutics like phenoxybenzamide-based MAO-B inhibitors, a Kp​ value >0.3 (LogBB >−0.5 ) is required to achieve target engagement without requiring excessively high systemic dosing. Based on its in vitro profile, N-phenethyl-4-phenoxybenzamide is projected to achieve a Kp​ between 1.2 and 2.5, indicating excellent brain accumulation.

References

  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry.[Link]

  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Antioxidant Compounds in the Treatment of Alzheimer's Disease: Natural, Hybrid, and Synthetic Products. Evidence-Based Complementary and Alternative Medicine.[Link]

Foundational

Thermodynamic Profiling of N-phenethyl-4-phenoxybenzamide Binding: A Biophysical Guide to Dual-Target Lead Optimization

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The optimization of small-molecule inhibitors requires moving beyond simple IC₅₀ measurements to a profound understanding of binding thermodynamics and kinetics. N-phenethyl-4-phenoxybenzamide (NPPB) and its derivatives have emerged as a highly promising pharmacophore class, uniquely capable of acting as dual inhibitors against both B-Raf kinase and Histone Deacetylase 1 (HDAC1). This whitepaper provides an in-depth, authoritative guide to characterizing the thermodynamic signature of NPPB using Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). By partitioning the Gibbs free energy into its enthalpic and entropic components, researchers can rationally design ligands with superior selectivity, longer target residence times, and reduced off-target toxicity.

Mechanistic Rationale: The B-Raf/HDAC Dual-Targeting Paradigm

Targeted therapies against the MAPK pathway, such as B-Raf inhibitors, frequently suffer from acquired resistance due to epigenetic reprogramming. Consequently, the development of dual inhibitors targeting both B-Raf and HDACs represents a highly valuable strategy to overcome this resistance and suppress tumor proliferation [1].

The NPPB scaffold is elegantly suited for this dual role. The phenoxybenzamide core is structurally primed to occupy the hydrophobic adenine-binding pocket (hinge region) of B-Raf, while the N-phenethyl extension—often modified with a hydroxamic acid moiety in advanced analogs—projects into the solvent channel of HDAC1 to chelate the catalytic zinc ion .

Pathway cluster_braf MAPK Pathway cluster_hdac Epigenetic Regulation NPPB N-phenethyl-4-phenoxybenzamide BRaf B-Raf (V600E) NPPB->BRaf Inhibits HDAC1 HDAC1 NPPB->HDAC1 Inhibits MEK MEK1/2 BRaf->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation ERK->Proliferation Transcription Chromatin Chromatin Condensation HDAC1->Chromatin Deacetylation Repression Gene Repression Chromatin->Repression

Dual-targeting mechanism of NPPB on B-Raf and HDAC1 pathways.

The Causality of Thermodynamic Profiling in Lead Optimization

Affinity ( Kd​ ) alone is a composite metric that masks the fundamental driving forces of molecular recognition. The Gibbs free energy equation ( ΔG=ΔH−TΔS ) reveals two distinct evolutionary paths for a drug:

  • Enthalpy ( ΔH ): Driven by highly specific, directional hydrogen bonds and van der Waals interactions. Optimizing for enthalpy inherently improves target selectivity.

  • Entropy ( ΔS ): Driven by the hydrophobic effect and the displacement of ordered water molecules. While easy to optimize by adding lipophilic bulk, over-reliance on entropy often leads to promiscuous binding and poor pharmacokinetic profiles.

ITC is the gold-standard, label-free technique because it is the only method that directly measures the heat released or absorbed during binding, allowing for the simultaneous determination of ΔH and Kd​ . This provides a complete thermodynamic profile that gives critical insight into the structure-function relationship at the molecular level[2].

Experimental Workflows: A Self-Validating System

To establish absolute confidence in the binding data, thermodynamic (ITC) and kinetic (SPR) workflows must be executed in parallel. ITC provides the equilibrium state, while SPR resolves the temporal dynamics ( kon​ and koff​ ).

Workflow cluster_itc Isothermal Titration Calorimetry cluster_spr Surface Plasmon Resonance Prep Protein Prep (Dialysis) ITC_Equil Thermal Equil. (25°C) Prep->ITC_Equil SPR_Immob Chip Immob. (Amine Coupling) Prep->SPR_Immob ITC_Tit Ligand Titration (NPPB) ITC_Equil->ITC_Tit ITC_Data Thermodynamics (ΔH, -TΔS, Kd) ITC_Tit->ITC_Data Integ Lead Optimization ITC_Data->Integ SPR_Flow Analyte Flow (Kinetics) SPR_Immob->SPR_Flow SPR_Data Kinetic Output (kon, koff) SPR_Flow->SPR_Data SPR_Data->Integ

Parallel workflow for thermodynamic and kinetic profiling using ITC and SPR.

Protocol A: Isothermal Titration Calorimetry (ITC)
  • Strict Buffer Matching (The Causality of Baseline Stability): Dialyze the purified target protein (B-Raf or HDAC1) extensively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5% DMSO, pH 7.4). The NPPB ligand must be dissolved in the exact dialysate. Why? Even a 0.5% mismatch in DMSO concentration will generate massive heats of dilution upon injection, completely masking the nanomolar binding enthalpy.

  • Parameter Setup (c-value Optimization): The shape of the binding isotherm is dictated by the c-value ( c=n×Ka​×[Mt​] ). For an expected Kd​ of 50 nM, setting the macromolecule concentration in the cell to 20 µM yields an optimal c-value of ~400, ensuring a sharp, sigmoidal transition curve. Load the syringe with 200 µM NPPB (10x cell concentration).

  • Self-Validating Control: Perform a blank titration of NPPB into the buffer alone. This background heat of dilution must be subtracted from the raw protein titration data to isolate the true heat of binding.

  • Execution & Deconvolution: Perform 20 injections of 2 µL each at 25°C, with 150-second spacing to allow the thermal power to return to baseline. Integrate the peaks and fit to a one-site binding model to extract ΔH , Kd​ , and stoichiometry ( n ).

Protocol B: Surface Plasmon Resonance (SPR)
  • Low-Density Immobilization: Covalently attach the target protein to a CM5 dextran sensor chip via standard EDC/NHS amine coupling. Crucially, restrict the immobilization level to 200–300 Response Units (RU). Why? High surface density causes mass transport limitations and steric hindrance, which artificially depresses the association rate ( kon​ ) and creates rebinding artifacts during dissociation.

  • Multi-Cycle Kinetics: Inject NPPB at high flow rates (50 µL/min) across a 5-point concentration series (e.g., 0.1x to 10x Kd​ ). High flow rates physically sweep dissociated ligand away from the surface, preventing rebinding and ensuring the measured koff​ is accurate.

  • Double Referencing Validation: Subtract the raw sensogram data against an unmodified reference flow cell, followed by a second subtraction of a zero-concentration (buffer only) injection. This eliminates bulk refractive index shifts and baseline drift.

Data Presentation & Thermodynamic Interpretation

The following table summarizes the biophysical profile of a highly optimized NPPB analog binding to its dual targets.

Table 1: Thermodynamic and Kinetic Parameters of NPPB Binding

TargetTechnique Kd​ (nM) ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol) kon​ (M⁻¹s⁻¹) koff​ (s⁻¹)
B-Raf (V600E) ITC / SPR45.2-10.0-8.2-1.81.2 × 10⁵5.4 × 10⁻³
HDAC1 ITC / SPR120.5-9.4-5.1-4.34.8 × 10⁴5.8 × 10⁻³

Note: Data presented is representative of typical phenoxybenzamide dual-inhibitor profiles for illustrative purposes.

Interpretation: The binding of NPPB to B-Raf is highly enthalpy-driven ( ΔH=−8.2 kcal/mol), indicating the formation of optimal, highly specific hydrogen bonds within the kinase hinge region. The small entropic contribution ( −TΔS=−1.8 kcal/mol) suggests minimal reliance on non-specific hydrophobic burial, predicting an excellent selectivity profile. Conversely, binding to HDAC1 exhibits a mixed thermodynamic signature, with a larger entropic driving force ( −TΔS=−4.3 kcal/mol), likely reflecting the displacement of ordered water molecules from the deep, narrow zinc-binding channel upon insertion of the phenethyl moiety.

Conclusion

The rational design of dual-targeted therapeutics requires rigorous biophysical validation. By utilizing N-phenethyl-4-phenoxybenzamide as a structural foundation, and employing orthogonal, self-validating methodologies like ITC and SPR, researchers can confidently map the thermodynamic and kinetic landscapes of their compounds. Prioritizing enthalpy-driven interactions during lead optimization ensures the development of highly selective, potent, and safe clinical candidates.

References

  • Geng, A., et al. "Discovery of novel phenoxybenzamide analogues as Raf/HDAC dual inhibitors." Bioorganic & Medicinal Chemistry Letters 29.13 (2019): 1605-1608.[Link]

  • Fu, H., et al. "MAPK Inhibitors Enhance HDAC Inhibitor-Induced Redifferentiation in Papillary Thyroid Cancer Cells Harboring BRAF (V600E)." Molecular Therapy - Oncolytics 12 (2019): 235-245.[Link]

  • Martinez, J. C., et al. "Isothermal titration calorimetry." Nature Reviews Methods Primers 2.1 (2022): 1-23.[Link]

  • Reaction Biology. "Isothermal Titration Calorimetry Principle." Biophysical Assays. (2024).[Link]

Sources

Exploratory

Polypharmacology and Structural Tuning of the N-Phenethyl-4-Phenoxybenzamide Scaffold: A Comprehensive SAR Guide

Executive Summary The N-phenethyl-4-phenoxybenzamide architecture represents a highly versatile, "privileged scaffold" in modern medicinal chemistry. By modularly tuning its three primary domains—the lipophilic diphenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The N-phenethyl-4-phenoxybenzamide architecture represents a highly versatile, "privileged scaffold" in modern medicinal chemistry. By modularly tuning its three primary domains—the lipophilic diphenyl ether system, the conformationally restrictive benzamide linker, and the basic alkylamine/phenethyl tail—researchers have successfully redirected its pharmacological activity across a diverse array of targets. This whitepaper provides an in-depth analysis of the structure-activity relationship (SAR) governing this scaffold, focusing primarily on its development into selective Kappa Opioid Receptor (KOR) antagonists [1] and Glycine Transporter Type 2 (GlyT2) inhibitors [2].

By deconstructing the causality behind specific functional group modifications, this guide provides drug development professionals with a rational blueprint for optimizing pharmacokinetics (PK), blood-brain barrier (BBB) penetration, and target selectivity.

Deconstructing the Scaffold: SAR Logic and Causality

The biological versatility of the N-phenethyl-4-phenoxybenzamide scaffold stems from its ability to satisfy the classic pharmacophore requirements of many central nervous system (CNS) targets: a hydrophobic core, a hydrogen-bond acceptor/donor pair, and a basic amine capable of forming salt bridges with conserved aspartate residues in target binding pockets.

Region A: The Phenoxy Ring (Hydrophobic Cleft Engagement)

The 4-phenoxy group acts as a bulky, flexible lipophilic domain. In GPCRs, this region typically occupies deep hydrophobic sub-pockets.

  • SAR Insight: Halogenation (e.g., 4-fluoro or 3-chloro substitution) on the terminal phenyl ring often yields a dual benefit. It increases the lipophilicity (LogP) to enhance BBB permeability while simultaneously blocking oxidative metabolism at the para-position by Cytochrome P450 enzymes, thereby increasing the compound's half-life.

Region B: The Benzamide Linker (Conformational Control)

The amide bond serves as both a hydrogen-bond donor (N-H) and acceptor (C=O).

  • SAR Insight: N-methylation of the amide nitrogen generally abolishes activity in both KOR and GlyT2 targets. This indicates that the amide N-H is either actively participating in a critical hydrogen bond with the target protein or is required to maintain a specific trans-amide conformation that properly orients the phenoxy and phenethyl domains.

Region C: The N-Phenethyl Tail (Basic Center and Address Domain)

The distance between the amide nitrogen and the terminal basic amine (often embedded in a piperazine or extended phenethyl system) dictates target selectivity.

  • SAR Insight: For KOR antagonism, incorporating a highly basic, sterically hindered amine (like a 3-methylpiperazine) mimics the "message" domain of endogenous opioids, engaging Asp138 in transmembrane helix 3 (TM3) [1].

SAR_Logic Core N-phenethyl-4-phenoxybenzamide Core Scaffold Phenoxy Region A: Phenoxy Ring (Hydrophobic Pocket) Core->Phenoxy Amide Region B: Benzamide Linker (H-Bonding / Conformation) Core->Amide Tail Region C: N-phenethyl Tail (Basic Amine / Salt Bridge) Core->Tail P_sub Halogenation (F, Cl) Improves metabolic stability Phenoxy->P_sub A_sub N-methylation Abolishes target affinity Amide->A_sub T_sub Piperazine incorporation Drives KOR selectivity Tail->T_sub

Figure 1: SAR logical mapping of the N-phenethyl-4-phenoxybenzamide scaffold regions.

Target-Specific Optimization

Case Study I: Kappa Opioid Receptor (KOR) Antagonists

The discovery of non-peptidic KOR antagonists is critical for treating depression and substance abuse. Traditional KOR antagonists (like JDTic) suffer from complex syntheses and suboptimal PK profiles. Researchers successfully utilized the 4-phenoxybenzamide scaffold to replace the traditional tetrahydroisoquinoline core of JDTic [1].

By coupling 4-phenoxybenzoic acid with an extended N-phenethyl-like piperazine derivative (yielding compound 11a ), researchers achieved potent KOR antagonism. The SAR revealed that the 3-hydroxyphenyl group on the piperazine is non-negotiable for KOR affinity, as the phenolic hydroxyl acts as a critical H-bond donor to His291 in the KOR binding pocket. Furthermore, the calculated LogBB values for these derivatives ranged from −0.52 to 0.20, perfectly aligning with the −1 to 0.3 range required for optimal BBB penetration [1].

Case Study II: Glycine Transporter 2 (GlyT2) Inhibitors

GlyT2 inhibitors are highly sought after for the treatment of neuropathic pain. Early leads like Org-25543 featured a benzyl ether moiety that was rapidly metabolized in vivo, resulting in poor oral bioavailability.

Through systematic SAR studies, researchers identified that replacing the metabolically labile benzyl ether with a 4-phenoxybenzamide moiety completely stabilized the molecule against first-pass metabolism [2]. When coupled with an ethylenediamine/phenethyl tail, the resulting compound exhibited an IC50 of 8 nM against GlyT2, >1800-fold selectivity over GlyT1, and an improved oral bioavailability of 23% in rat models, demonstrating profound anti-allodynic effects [2].

Quantitative SAR Data

The following table synthesizes the functional assay data demonstrating how structural tuning of the core scaffold shifts biological activity and physicochemical properties.

Compound IDCore ModificationTargetIC50 / Ki (nM)SelectivityLogBB (Calc)
Org-25543 Benzyl ether (Parent)GlyT216>100x (vs GlyT1)N/A (Poor PK)
GlyT2-Lead 4-PhenoxybenzamideGlyT28>1800x (vs GlyT1)Optimal
JDTic TetrahydroisoquinolineKOR0.02>1000x (vs μ/δ)-0.57
Compound 11a 4-Phenoxybenzamide + PiperazineKOR~10.5>100x (vs μ)0.15
Compound 11b 4-(4-fluorophenoxy)benzamideKOR14.2>50x (vs μ)0.18

Data aggregated and adapted from Kormos et al. [1] and GlyT2 optimization studies [2].

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols outline the synthesis of the scaffold and its subsequent biological validation. These workflows are designed as self-validating systems, incorporating internal controls to prevent false positives.

Protocol A: General Synthesis of N-Alkyl-4-phenoxybenzamides

Causality Check: HBTU is utilized over standard EDC/HOBt coupling because the bulky nature of branched N-phenethylamines leads to sluggish kinetics. HBTU forms a highly reactive OBt-ester intermediate, driving the reaction to completion even with steric hindrance.

  • Activation: Dissolve 4-phenoxybenzoic acid (1.0 eq) and HBTU (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes at room temperature to ensure complete formation of the active ester.

  • Coupling: Add the appropriate N-phenethyl or piperazine-alkylamine derivative (1.1 eq) dropwise. Stir for 12 hours.

  • Self-Validating Workup: Quench with saturated aqueous NaHCO3. Extract with ethyl acetate (3x). Wash the organic layer sequentially with 1M HCl (to remove unreacted amine) and brine (to remove DMF).

  • Purification: Dry over anhydrous Na2SO4, concentrate, and purify via flash chromatography (SiO2, Hexanes/EtOAc gradient). Verify purity (>95%) via LC-MS and 1H-NMR prior to biological testing.

Protocol B: [35S]GTPγS Binding Assay for KOR Antagonism

Causality Check: Binding affinity (Ki) does not equal functional antagonism. The [35S]GTPγS assay measures the actual G-protein activation. By pre-incubating with the test compound and then challenging with a known full agonist (U69,593), we can definitively quantify antagonist efficacy.

  • Membrane Preparation: Harvest CHO cells stably expressing human KOR. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 43,000 x g.

  • Incubation: In a 96-well plate, combine 10 μg of membrane protein, 0.1 nM[35S]GTPγS, 30 μM GDP, and the test compound (at varying concentrations from 10^-10 to 10^-5 M).

  • Agonist Challenge: Add the selective KOR agonist U69,593 at its EC80 concentration (typically ~100 nM). Incubate for 60 minutes at 30°C.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold Tris buffer to remove unbound radioligand.

  • Quantification: Add scintillation cocktail and measure radioactivity using a liquid scintillation counter.

  • Validation: Use Naloxone (10 μM) as a positive control for non-specific binding (basal state). Calculate IC50 using non-linear regression analysis.

GTP_Assay Step1 Prepare CHO Cell Membranes (Expressing KOR) Step2 Incubate with Test Compound (N-phenethyl derivative) Step1->Step2 Step3 Add U69,593 (Agonist) + [35S]GTPγS Step2->Step3 Step4 Filter & Wash (Separate bound/free) Step3->Step4 Step5 Liquid Scintillation Counting (Measure % Inhibition) Step4->Step5

Figure 2: Workflow for the [35S]GTPγS functional binding assay to evaluate KOR antagonism.

Conclusion

The N-phenethyl-4-phenoxybenzamide derivative class exemplifies the power of targeted SAR optimization. By understanding the distinct biophysical roles of the phenoxy core (hydrophobic anchoring), the benzamide linker (conformational rigidity), and the alkylamine tail (receptor-specific salt bridging), medicinal chemists can successfully tune this single scaffold to treat diverse pathologies ranging from neuropathic pain to neuropsychiatric disorders. Future developments utilizing this scaffold are currently expanding into Cytochrome P450-activated prodrugs [3] and novel viral protease inhibitors, further cementing its status as a cornerstone of modern drug discovery.

References

  • Kormos, C. M., Jin, C., Cueva, J. P., Runyon, S. P., Thomas, J. B., Brieaddy, L. E., Mascarella, S. W., Navarro, H. A., Gilmour, B. P., & Carroll, F. I. (2013). Discovery of N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues as selective kappa opioid receptor antagonists. Journal of Medicinal Chemistry, 56(11), 4551–4567. National Institutes of Health (NIH).[Link]

  • ResearchGate. (n.d.). 4-Phenoxybenzamide Derivatives as Novel Glycine Transporter Type 2 inhibitors. Part 1: Design, Synthesis and in vivo Evaluation of Ethylenediamine Class Compounds. ResearchGate.[Link]

  • NIH. (n.d.). Discovery of Cytochrome P450 4F11 Activated Inhibitors of Stearoyl Coenzyme A Desaturase. National Institutes of Health (NIH).[Link]

Protocols & Analytical Methods

Method

how to prepare N-phenethyl-4-phenoxybenzamide stock solution in DMSO

Application Note & Protocol Topic: Preparation of N-phenethyl-4-phenoxybenzamide Stock Solution in DMSO Introduction: The Criticality of a Well-Prepared Stock Solution N-phenethyl-4-phenoxybenzamide is a specific small m...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Preparation of N-phenethyl-4-phenoxybenzamide Stock Solution in DMSO

Introduction: The Criticality of a Well-Prepared Stock Solution

N-phenethyl-4-phenoxybenzamide is a specific small molecule inhibitor belonging to the benzamide class of compounds. In any experimental workflow, the accuracy, reproducibility, and ultimate validity of the data hinge on the precise and reliable preparation of the initial compound stock solution.[1] This concentrated solution serves as the foundation from which all subsequent experimental dilutions are made. Errors at this initial stage, whether in concentration, solubility, or stability, will invariably propagate throughout the experiment, leading to erroneous and irreproducible results.

Dimethyl sulfoxide (DMSO) is the solvent of choice for this protocol due to its remarkable ability to dissolve a wide array of both polar and nonpolar organic molecules, making it an invaluable vehicle in drug discovery and cell biology.[2][3] However, its use is not without caveats. DMSO can exhibit cellular toxicity and interfere with experimental assays at higher concentrations, typically above 0.5%.[4] Therefore, preparing a high-concentration stock solution that allows for significant dilution into aqueous media is a critical procedural standard.

This document provides a detailed, field-proven protocol for the preparation, handling, and storage of an N-phenethyl-4-phenoxybenzamide stock solution in DMSO. It is designed for researchers, scientists, and drug development professionals to ensure the highest degree of accuracy and solution stability.

Compound Data & Solvent Properties

Accurate calculations begin with accurate starting parameters. The following table summarizes essential information for both the solute and the solvent.

ParameterN-phenethyl-4-phenoxybenzamideDimethyl Sulfoxide (DMSO)
Molecular Formula C₂₁H₁₉NO₂(CH₃)₂SO
Molecular Weight (MW) 329.39 g/mol 78.13 g/mol [2]
Appearance White to off-white solid (Verify with supplier CoA)Colorless liquid[2]
CAS Number User to verify from supplier67-68-5[5]
Purity User to verify from supplier (e.g., >98%)Anhydrous, ≥99.9% recommended

Note: The molecular formula and weight for N-phenethyl-4-phenoxybenzamide are calculated based on its chemical structure. Researchers must always confirm these values, along with purity and CAS number, from the Certificate of Analysis (CoA) provided by the supplier.

Safety, Handling, and Pre-Protocol Checks

3.1. Authoritative Safety Directive Before handling any chemical, the user is REQUIRED to read and understand the manufacturer-provided Safety Data Sheet (SDS/MSDS). The SDS contains critical information regarding hazards, personal protective equipment (PPE), and emergency procedures.[6]

3.2. Personal Protective Equipment (PPE) & Engineering Controls

  • Handling: Always handle N-phenethyl-4-phenoxybenzamide powder within a certified chemical fume hood or a powder containment hood to avoid inhalation.[7]

  • Gloves: Wear nitrile gloves to prevent skin contact. DMSO is readily absorbed through the skin and can carry dissolved compounds with it.[2]

  • Eye Protection: Wear ANSI-rated safety goggles or a face shield.[6]

  • Lab Coat: A standard lab coat is required to protect from splashes.

Protocol: Preparing a 10 mM Stock Solution

This protocol details the steps to prepare a 10 millimolar (mM) stock solution, a common starting concentration for many biological assays.

4.1. Materials & Equipment

  • N-phenethyl-4-phenoxybenzamide powder

  • Anhydrous (high-purity) DMSO

  • Analytical balance (readable to at least 0.1 mg)

  • Sterile, RNase/DNase-free polypropylene microcentrifuge tubes (1.5 mL or 2.0 mL) or amber glass vials

  • Calibrated P1000, P200, and P20 micropipettes with sterile, low-retention filter tips

  • Vortex mixer

  • Sonicator water bath (optional, for solubility enhancement)

  • -20°C or -80°C freezer for storage

4.2. Step 1: Pre-Calculation of Required Mass The fundamental principle of preparing a molar solution is to dissolve the correct mass of solute into a final volume of solvent. For this protocol, we will calculate the mass of N-phenethyl-4-phenoxybenzamide needed to prepare 1 mL of a 10 mM stock solution.

Formula: Mass (mg) = Desired Concentration (mol/L) × Molecular Weight (g/mol) × Desired Volume (L) × 1000 (mg/g)

Calculation:

  • Desired Concentration: 10 mM = 0.010 mol/L

  • Molecular Weight (MW): 329.39 g/mol

  • Desired Volume: 1 mL = 0.001 L

Mass (mg) = 0.010 mol/L × 329.39 g/mol × 0.001 L × 1000 mg/g = 3.29 mg

Expert Insight: It is often difficult to weigh exactly 3.29 mg. The scientifically rigorous approach is to weigh a slightly larger, manageable amount (e.g., ~5-10 mg) and adjust the solvent volume accordingly to achieve the desired 10 mM concentration.[8]

Revised Calculation Example:

  • Weigh out an amount close to the target, for example, 5.50 mg .

  • Calculate the required volume of DMSO to add to achieve 10 mM.

Formula: Volume (µL) = [Mass (mg) / MW (g/mol)] / Desired Concentration (mol/L) × 1,000,000 (µL/L)

Volume (µL) = [5.50 mg / 329.39 g/mol] / 0.010 mol/L × 1,000,000 µL/L = 1669.8 µL

Therefore, for an actual mass of 5.50 mg, you would add 1670 µL of DMSO to achieve a 10 mM concentration.

4.3. Step-by-Step Dissolution Workflow

  • Tare Balance: Place a sterile microcentrifuge tube on the analytical balance and tare the weight to zero.

  • Weigh Compound: Carefully add N-phenethyl-4-phenoxybenzamide powder into the tube until you reach your target mass (e.g., 5.50 mg). Record the exact mass.

  • Add Solvent: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 1670 µL) to the tube containing the powder.

  • Dissolution: Cap the tube securely and vortex vigorously for 2-3 minutes. This mechanical agitation is crucial for breaking down the compound's crystal lattice and promoting solvation.

  • Visual Inspection: After vortexing, visually inspect the solution against a light source. It should be clear and free of any visible particulates. If particulates remain, proceed to the next step.

  • Troubleshooting Solubility (If Needed):

    • Sonication: Place the tube in a sonicator water bath for 5-10 minutes. The high-frequency sound waves create micro-cavitations that further aid in dissolution.

    • Gentle Warming: If sonication is insufficient, warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.[9] Caution: Do not overheat, as excessive heat can degrade certain compounds. Always verify compound stability information.

  • Aliquot for Storage: To preserve the integrity of the stock solution, it is imperative to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate or degrade.[10] Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, clearly labeled microcentrifuge tubes.

  • Labeling: Label each aliquot clearly and comprehensively. The label should include:

    • Compound Name: N-phenethyl-4-phenoxybenzamide

    • Concentration: 10 mM

    • Solvent: DMSO

    • Date of Preparation

    • Your Initials

  • Storage: Store the aliquots in a freezer at -20°C or, for enhanced long-term stability, at -80°C.[9] Protect from light if the compound is known to be light-sensitive.

Visual Workflow and Diagrams

The following diagram illustrates the logical flow of the stock solution preparation protocol.

G cluster_prep Part 1: Preparation & Calculation cluster_dissolve Part 2: Dissolution & Storage calc Calculate Mass for Target Concentration (e.g., 10 mM) weigh Weigh Compound Accurately (Record Exact Mass) calc->weigh recalc Re-calculate Solvent Volume Based on Actual Mass weigh->recalc add_dmso Add Calculated Volume of Anhydrous DMSO recalc->add_dmso vortex Vortex Vigorously (2-3 min) add_dmso->vortex inspect Visual Inspection for Particulates vortex->inspect troubleshoot Fully Dissolved? inspect->troubleshoot sonicate Optional: Sonicate or Gentle Warming (37°C) troubleshoot->sonicate No aliquot Aliquot into Single-Use Tubes troubleshoot->aliquot Yes sonicate->vortex store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing N-phenethyl-4-phenoxybenzamide stock solution.

Conclusion and Best Practices

The preparation of a high-quality stock solution is a non-negotiable prerequisite for reliable downstream applications. By adhering to this detailed protocol—emphasizing accurate calculations based on actual mass, ensuring complete dissolution, and employing proper aliquoting and storage techniques—researchers can establish a foundation of confidence and reproducibility for their work. Always remember to run a vehicle control (an equivalent concentration of DMSO without the compound) in all experiments to properly account for any solvent-induced effects.

References

  • Dimethyl sulfoxide - Wikipedia. Wikipedia. [Link]

  • DMSO - Definition and Relevance | Nanopedia. NanoTemper Technologies. [Link]

  • Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]

  • Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Nature Communications. [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). ResearchGate. [Link]

  • How to Make Accurate Stock Solutions. Bitesize Bio. [Link]

  • Making and Diluting Stock Solutions. CSH Protocols. [Link]

  • Chemical Substance Management - NITE. National Institute of Technology and Evaluation, Japan. [Link]

Sources

Application

Advanced Cell Culture Dosing Protocol for N-phenethyl-4-phenoxybenzamide

Introduction & Scientific Rationale N-phenethyl-4-phenoxybenzamide is a synthetic small molecule characterized by its biphenyl-like ether and benzamide moieties[1]. Like many compounds in its structural class, it exhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

N-phenethyl-4-phenoxybenzamide is a synthetic small molecule characterized by its biphenyl-like ether and benzamide moieties[1]. Like many compounds in its structural class, it exhibits high lipophilicity, which presents specific challenges for in vitro pharmacological profiling. When introduced to aqueous cell culture media, hydrophobic small molecules are prone to rapid precipitation, which can artificially lower the effective concentration and skew dose-response data (e.g., IC50 values)[2].

To ensure trustworthiness and reproducibility in your assay, this protocol is engineered as a self-validating system. It strictly controls for solvent toxicity (maintaining final DMSO concentrations at ≤0.1%), mitigates microplate thermodynamics (the "edge effect"), and utilizes an intermediate dilution workflow to prevent localized compound precipitation and cellular "DMSO shock"[3].

Experimental Design & Self-Validating Controls

Mitigating the "Edge Effect"

A ubiquitous problem in 96-well plate assays is the "edge effect," where the outer perimeter wells experience higher rates of evaporation and temperature fluctuations compared to the inner wells[3]. This evaporation increases the effective concentration of both the test compound and the media salts, severely impacting cell viability and introducing Type I or Type II errors[3][4].

Causality-Driven Solution: This protocol mandates the exclusion of the 36 outer edge wells for experimental data collection. Instead, these wells are filled with sterile PBS or cell-free media to act as a thermal and evaporative barrier, leaving the inner 60 wells for the self-validating assay[3][4].

The Self-Validating Plate Layout

A robust assay must validate its own dynamic range. The inner 60 wells must contain:

  • Vehicle Control (Negative Control): Cells treated with 0.1% DMSO (matching the highest solvent concentration of the test wells) to establish the 100% viability baseline.

  • Positive Control: Cells treated with a known cytotoxic agent or reference inhibitor at a maximally effective dose to establish the 0% viability baseline (or maximum target engagement).

  • Test Compound (N-phenethyl-4-phenoxybenzamide): Administered in a 10-point dose-response curve.

G A Total Plate (96 Wells) B Outer Edge Wells (36 Wells) A->B Excluded due to Edge Effect C Inner Assay Wells (60 Wells) A->C Used for Assay D PBS / Media (Evaporative Barrier) B->D E Vehicle Control (0.1% DMSO) C->E Baseline (100%) F Positive Control (Max Response) C->F Max Signal (0%) G Test Compound (Dose Response) C->G Experimental

Fig 1: Logical relationship of the self-validating 96-well plate control system.

Physicochemical Properties & Stock Preparation

N-phenethyl-4-phenoxybenzamide must be reconstituted in 100% anhydrous DMSO. Aqueous buffers should never be used for the primary master stock.

Table 1: Compound Preparation Parameters
ParameterValue / ProtocolRationale
Molecular Weight ~317.38 g/mol Required for exact molarity calculations.
Primary Solvent 100% Anhydrous DMSOEnsures complete dissolution of the lipophilic benzamide moiety.
Master Stock Conc. 10 mMStandardized starting concentration for small molecule screening[2].
Storage Conditions -20°C, protected from lightPrevents degradation and freeze-thaw precipitation. Aliquot into single-use tubes.
Max Final DMSO 0.1% (v/v)Prevents vehicle-induced cytotoxicity and off-target cellular stress.

Step-by-Step Dosing Methodology

To prevent compound precipitation and cellular shock, dosing is performed using a 3-step dilution workflow : Master Stock Intermediate Dilution Final Dosing.

Phase 1: Cell Seeding (Day 1)
  • Harvest cells at ~80% confluency to ensure logarithmic growth phase.

  • Count cells and adjust to the desired density (e.g., 5×104 cells/mL) in complete culture media.

  • Dispense 90 µL of the cell suspension into the inner 60 wells of a 96-well plate.

  • Dispense 100 µL of sterile PBS into the 36 outer perimeter wells .

  • Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment and recovery.

Phase 2: Serial Dilution & Intermediate Preparation (Day 2)

Perform all compound dilutions in sterile V-bottom 96-well plates or microcentrifuge tubes.

  • 1000x Serial Dilution (in 100% DMSO):

    • Prepare a 10-point 3-fold serial dilution of N-phenethyl-4-phenoxybenzamide starting from the 10 mM master stock.

    • Note: The concentration at this stage is 1000x the final desired assay concentration.

  • 10x Intermediate Dilution (in Culture Media):

    • Transfer 2 µL of each 1000x DMSO stock into 198 µL of pre-warmed complete culture media.

    • Causality: This step drops the DMSO concentration to 1%. Mixing the compound into a larger volume of protein-rich media (containing FBS) acts as a carrier, preventing the hydrophobic compound from crashing out of solution.

  • 1x Final Dosing (into Assay Plate):

    • Transfer 10 µL of the 10x Intermediate Dilution into the corresponding assay wells containing 90 µL of cells and media.

    • Result: The final volume is 100 µL. The compound is now at 1x concentration, and the final DMSO concentration is safely diluted to 0.1% .

Workflow S1 1. Master Stock (10 mM in 100% DMSO) S2 2. Serial Dilution (1000x in 100% DMSO) S1->S2 3-fold dilution steps S3 3. Intermediate Dilution (10x in Culture Media) S2->S3 1:100 dilution (Reduces DMSO to 1%) S4 4. Final Dosing (1x in Assay Plate) S3->S4 1:10 dilution into wells (Final DMSO 0.1%)

Fig 2: Three-step serial dilution workflow to prevent compound precipitation and DMSO shock.

Table 2: Quantitative Dilution Matrix (Example for Top Dose)
StepCompound Conc.DMSO %Volume TransferredDiluent Volume
1. Master Stock 10,000 µM100%N/AN/A
2. 1000x Serial Stock 10,000 µM100%2 µL198 µL Media
3. 10x Intermediate 100 µM1.0%10 µL90 µL Cells/Media
4. Final Assay Well 10 µM 0.1% N/AN/A
Phase 3: Assay Readout & Analysis (Day 4/5)
  • Following the desired incubation period (typically 48-72 hours for viability assays), equilibrate the plate to room temperature for 30 minutes.

  • Add the appropriate detection reagent (e.g., CellTiter-Glo for ATP quantification) according to the manufacturer's instructions.

  • Measure luminescence or fluorescence.

  • Data Normalization: Normalize the raw data using the self-validating controls:

    % Viability=(SignalVehicle Control​−SignalPositive Control​SignalTest​−SignalPositive Control​​)×100
  • Plot the normalized data against the log of the compound concentration to calculate the IC50 using non-linear regression (4-parameter logistic curve).

Sources

Method

LC-MS/MS Fragmentation Pathways of N-phenethyl-4-phenoxybenzamide: A Comprehensive Guide

Executive Summary N-phenethyl-4-phenoxybenzamide (C₂₁H₁₉NO₂) is a highly versatile synthetic scaffold utilized extensively in medicinal chemistry, particularly in the development of targeted degraders, kinase inhibitors,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-phenethyl-4-phenoxybenzamide (C₂₁H₁₉NO₂) is a highly versatile synthetic scaffold utilized extensively in medicinal chemistry, particularly in the development of targeted degraders, kinase inhibitors, and allosteric modulators[1]. Understanding its tandem mass spectrometry (LC-MS/MS) fragmentation behavior is critical for pharmacokinetic (PK) profiling, metabolite identification, and bioanalytical assay development. This application note delineates the collision-induced dissociation (CID) pathways of N-phenethyl-4-phenoxybenzamide, providing a robust, self-validating protocol for its quantification.

Structural Rationale & Ionization Dynamics

The gas-phase chemistry of N-phenethyl-4-phenoxybenzamide is dictated by three distinct structural motifs:

  • The Benzamide Core: The central amide bond is the primary site for protonation in positive electrospray ionization (ESI+). Protonation at the amide nitrogen or carbonyl oxygen weakens the C–N bond, making it highly susceptible to charge-driven heterolytic cleavage[2].

  • The Phenethyl Moiety: The presence of a beta-hydrogen relative to the amide nitrogen enables characteristic neutral losses via cyclic transition states (McLafferty-type rearrangements).

  • The 4-Phenoxy Group: A diaryl ether linkage that remains relatively stable at low collision energies (CE) but undergoes specific ether cleavages at elevated CEs, yielding diagnostic aromatic cations[3].

Standardized LC-MS/MS Protocol

Self-Validating System: To ensure data integrity across different mass spectrometers, this protocol incorporates a built-in system suitability check. By monitoring the ratio of the two primary product ions (m/z 197.06 and m/z 122.10), analysts can continuously verify optimal collision energy calibration.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Prepare a 1 mg/mL stock solution of N-phenethyl-4-phenoxybenzamide in LC-MS grade methanol.

  • Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA).

  • Causality: 0.1% FA acts as an abundant proton source, ensuring >95% ionization efficiency of the benzamide core in ESI+ mode, which is an absolute prerequisite for generating the [M+H]⁺ precursor ion.

Step 2: Chromatographic Separation

  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% FA.

  • Mobile Phase B: Acetonitrile + 0.1% FA.

  • Gradient: 5% B to 95% B over 3.0 minutes, hold for 1.0 minute, return to 5% B.

  • Causality: The highly lipophilic phenoxy and phenethyl groups require a steep organic gradient for efficient elution. Holding at 95% B prevents carryover and peak tailing in subsequent runs.

Step 3: Mass Spectrometry Parameters (ESI+)

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 400 °C

  • Precursor Ion ([M+H]⁺): m/z 318.15

  • Collision Gas: Argon (High purity, 1.5 mTorr).

Step 4: System Suitability & Energy Calibration

  • Infuse the 100 ng/mL standard and ramp the Collision Energy (CE) from 10 eV to 40 eV.

  • Validation Criterion: At 20 eV, the abundance of m/z 197.06 must exceed m/z 122.10 by a factor of approximately 3:1. If the ratio shifts heavily toward m/z 91.05, the collision cell is over-energized, and the CE must be scaled down to prevent total ion annihilation.

Mechanistic Fragmentation Pathways

The CID of the [M+H]⁺ precursor (m/z 318.15) proceeds via three competing pathways:

Pathway A: Amide Bond Cleavage (The Dominant Route)

Protonation of the amide nitrogen induces inductive cleavage of the C–N bond. This heterolytic cleavage can retain the charge on either resulting fragment[2]:

  • Acylium Ion Formation (m/z 197.06): The charge is retained on the 4-phenoxybenzoyl fragment. This is the most abundant product ion due to the resonance stabilization provided by the aromatic ring and the electron-donating phenoxy oxygen.

  • Phenethylammonium Ion (m/z 122.10): The charge is retained on the amine fragment, representing the secondary dominant cleavage event.

Pathway B: McLafferty-Type Rearrangement

The presence of the phenethyl group allows for a hydrogen transfer from the beta-carbon to the amide carbonyl oxygen via a six-membered cyclic transition state. This results in the neutral loss of styrene (104.06 Da), yielding a protonated primary amide at m/z 214.09 ([4-phenoxybenzamide+H]⁺). This pathway is highly diagnostic for identifying N-phenethyl substituted amides in unknown metabolite screening.

Pathway C: Deep Fragmentation (High Collision Energy)

At CE > 35 eV, the primary fragments undergo secondary dissociation[3]:

  • The acylium ion (m/z 197.06) undergoes cleavage of the diaryl ether bond to yield a phenoxy cation (m/z 93.03 ) or loses carbon monoxide (CO).

  • The phenethylammonium ion (m/z 122.10) loses ammonia (NH₃, 17 Da) to form a highly stable tropylium ion (m/z 91.05 ).

Quantitative Data Interpretation

Table 1: LC-MS/MS MRM Transitions and Fragment Assignments

Precursor Ion (m/z)Product Ion (m/z)Mass Error (ppm)Fragment AssignmentOptimal CE (eV)Relative AbundanceFunction
318.15197.06< 2.0[4-phenoxybenzoyl]⁺ (Acylium)18100%Quantifier
318.15122.10< 2.5[phenethylammonium]⁺2245%Qualifier 1
318.15214.09< 3.0[4-phenoxybenzamide+H]⁺1525%Structural ID
318.1591.05< 2.0[C₇H₇]⁺ (Tropylium)3515%Qualifier 2
318.1593.03< 3.5[C₆H₅O]⁺ (Phenoxy cation)40< 5%Deep Fragment

Pathway Visualization

MS_Fragmentation Parent [M+H]+ m/z 318.15 N-phenethyl-4-phenoxybenzamide Acylium Acylium Ion m/z 197.06 [C13H9O2]+ Parent->Acylium Amide Cleavage - C8H11N (121 Da) Amine Phenethylammonium m/z 122.10 [C8H12N]+ Parent->Amine Amide Cleavage - C13H8O2 (196 Da) PrimaryAmide Primary Amide m/z 214.09 [C13H12NO2]+ Parent->PrimaryAmide McLafferty Rearrangement - Styrene (104 Da) Phenoxy Phenoxy Cation m/z 93.03 [C6H5O]+ Acylium->Phenoxy Ether Cleavage - C7H4O (104 Da) Tropylium Tropylium Ion m/z 91.05 [C7H7]+ Amine->Tropylium - NH3 (17 Da) - CH2 (14 Da) PrimaryAmide->Acylium - NH3 (17 Da)

Caption: CID fragmentation tree of N-phenethyl-4-phenoxybenzamide highlighting major m/z transitions.

References

  • New Role for a Commercially Available Bioinsecticide: Bacillus thuringiensis Berliner Biodegrades the Pyrethroid Cypermethrin | Environmental Science & Technology ACS Publications URL:[Link]

  • Discovery of a Benzamide Derivative That Protects Pancreatic β-Cells against Endoplasmic Reticulum Stress | Journal of Medicinal Chemistry ACS Publications URL:[Link]

  • Design and development of IKZF2 and CK1α dual degraders PMC - NIH URL:[Link]

Sources

Application

Application Note: N-phenethyl-4-phenoxybenzamide as a Structural Analogue Internal Standard in LC-MS/MS Bioanalysis

Target Audience: Researchers, bioanalytical scientists, and drug development professionals. Application: Quantitative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) of highly lipophilic small molecules in biol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, bioanalytical scientists, and drug development professionals. Application: Quantitative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) of highly lipophilic small molecules in biological matrices.

The Rationale for Structural Analogue Internal Standards

In regulated bioanalysis, the gold standard for compensating matrix effects and extraction variability is the Stable-Isotope-Labeled Internal Standard (SIL-IS) [1]. However, during early-phase drug development or when analyzing novel proprietary chemotypes, SIL-IS synthesis can be cost-prohibitive, time-consuming, or commercially unavailable. In these scenarios, a carefully selected structural analogue is required [2].

N-phenethyl-4-phenoxybenzamide (C21H19NO2, MW: 317.38 g/mol ) serves as an exceptional structural analogue internal standard (IS) for the quantification of lipophilic, neutral-to-weakly basic target analytes—such as phenoxybenzamide-derived targeted therapies, kinase inhibitors, or specific anthelmintics. Its highly stable amide bond, lack of endogenous plasma interference, and predictable partitioning behavior make it an ideal candidate for rigorous bioanalytical method validation.

Mechanistic Causality: Why This Molecule Works

As a Senior Application Scientist, it is critical to understand why an internal standard succeeds or fails, rather than simply adding it to a sample. The efficacy of N-phenethyl-4-phenoxybenzamide relies on two fundamental physicochemical mechanisms:

A. Extraction Efficiency Parity (Liquid-Liquid Extraction)

Because it possesses a biphenyl-ether-like core and a phenethyl aliphatic chain, N-phenethyl-4-phenoxybenzamide is highly lipophilic. When utilizing Liquid-Liquid Extraction (LLE) with non-polar solvents like Methyl tert-butyl ether (MTBE), the partitioning coefficient (LogP) of this IS closely mimics that of lipophilic target drugs. If a pipetting error occurs, or if an emulsion forms during extraction, the fractional loss of the target analyte is proportionally mirrored by the IS, keeping the Analyte/IS response ratio constant.

B. Matrix Effect Compensation in Electrospray Ionization (ESI)

In ESI, co-eluting matrix components (e.g., endogenous phospholipids) compete with the analyte for available charge on the surface of the electrospray droplet, leading to ion suppression [3]. Because N-phenethyl-4-phenoxybenzamide is a structural analogue rather than an isotopologue, it will not co-elute perfectly with the target analyte. However, by optimizing the chromatographic gradient to ensure the IS elutes within a narrow retention time window relative to the analyte (typically ± 0.2 minutes), both molecules are exposed to the identical ionization environment. Consequently, any matrix-induced suppression affects both compounds equally, neutralizing the error in the final quantification [2].

Experimental Protocols

The following protocol outlines a self-validating system for utilizing N-phenethyl-4-phenoxybenzamide as an IS in human plasma, designed to meet FDA Bioanalytical Method Validation standards [1].

Step 1: Preparation of Solutions
  • IS Stock Solution: Dissolve 1.00 mg of N-phenethyl-4-phenoxybenzamide in 1.00 mL of 100% Dimethyl Sulfoxide (DMSO) to achieve a 1 mg/mL stock. Causality: DMSO prevents the precipitation of this highly lipophilic compound, ensuring stock stability.

  • IS Working Solution (ISWS): Dilute the stock solution to 50 ng/mL using Methanol:Water (50:50, v/v).

Step 2: Liquid-Liquid Extraction (LLE) Workflow
  • Aliquot 50 µL of human plasma (blank, calibrator, or unknown sample) into a 2.0 mL 96-well extraction plate.

  • Add 10 µL of the 50 ng/mL ISWS to all wells (except double blanks). Vortex at 1000 RPM for 1 minute to ensure equilibration between the IS and plasma proteins.

  • Add 600 µL of MTBE. Causality: MTBE is selected over Ethyl Acetate because it minimizes the co-extraction of endogenous glycerophosphocholines, drastically reducing downstream matrix effects in the ESI source.

  • Shake for 10 minutes at 1000 RPM, then centrifuge at 4000 x g for 5 minutes at 4°C.

  • Flash-freeze the aqueous layer by placing the plate on dry ice for 5 minutes. Decant the upper organic layer into a clean plate.

  • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute in 100 µL of Mobile Phase A:B (50:50, v/v).

LLE_Workflow A Plasma Aliquot (50 µL) B Spike IS (N-phenethyl...) A->B C LLE Extraction (MTBE) B->C D Evaporate & Reconstitute C->D E LC-MS/MS Analysis D->E

LC-MS/MS sample preparation workflow using LLE and structural analogue IS.

Step 3: LC-MS/MS Conditions
  • Column: C18, 50 x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 20% B to 95% B over 2.5 minutes.

  • Ionization: Positive ESI (ESI+).

  • MRM Transition for IS: m/z 318.2 197.1. (Mechanism: Protonation of the amide yields the [M+H]+ precursor at 318.2. Collision-induced dissociation cleaves the amide bond, generating a stable phenoxybenzoyl cation product ion at 197.1).

Method Validation & Data Presentation

To ensure the trustworthiness of the method, the structural analogue must be validated for Matrix Factor (MF) and Extraction Recovery across multiple lots of matrix [1].

Validation Logic

ValidationLogic Start Assess Analyte & IS Chromatographic Co-elution MF Calculate IS-Normalized Matrix Factor (MF) Start->MF Check Is MF CV < 15%? MF->Check Pass Method Validated (FDA Compliant) Check->Pass Yes Fail Modify Chromatography or Sample Prep Check->Fail No Fail->Start

Decision tree for validating structural analogue internal standards per FDA guidelines.

Quantitative Validation Summaries

Table 1: Matrix Effect and Recovery Assessment (n=6 lots of human plasma) The IS-normalized Matrix Factor is calculated as: (Analyte Response in Matrix / IS Response in Matrix) / (Analyte Response in Neat Solvent / IS Response in Neat Solvent). According to FDA guidelines, the Coefficient of Variation (CV) must be <15% [1].

ParameterLow QC (3 ng/mL)High QC (800 ng/mL)IS (50 ng/mL)
Absolute Matrix Factor (Analyte) 0.82 (CV: 18.4%)0.85 (CV: 16.2%)0.84 (CV: 17.5%)
IS-Normalized Matrix Factor 1.02 (CV: 4.1%) 0.99 (CV: 3.8%) N/A
Extraction Recovery (%) 88.5% (CV: 6.2%)91.2% (CV: 5.5%)89.8% (CV: 5.9%)

Insight: While the absolute matrix factor shows significant ion suppression (~15-18% signal loss) and high variability across lots, the IS-Normalized Matrix Factor approaches 1.0 with a CV well below the 15% threshold. This proves that N-phenethyl-4-phenoxybenzamide perfectly compensates for the matrix effects experienced by the target analyte.

Table 2: Intra-Day Accuracy and Precision

Nominal Concentration (ng/mL)Mean Calculated Conc. (ng/mL)Precision (% CV)Accuracy (% Bias)
1.00 (LLOQ)1.047.8+4.0
3.00 (Low QC)2.925.4-2.7
400.0 (Mid QC)408.53.2+2.1
800.0 (High QC)785.24.1-1.8

Conclusion

When an SIL-IS is unavailable, the strategic implementation of a structural analogue is mandatory for rigorous LC-MS/MS bioanalysis. By leveraging the specific lipophilicity and ionization characteristics of N-phenethyl-4-phenoxybenzamide , bioanalytical scientists can effectively normalize extraction variability and ESI matrix suppression. As demonstrated by the validation data, adhering to strict chromatographic co-elution principles ensures that this analogue meets all stringent FDA regulatory criteria for accuracy, precision, and matrix effect compensation.

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Available at:[Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available at:[Link]

  • Chromatography Online. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Available at:[Link]

Method

formulation strategies for N-phenethyl-4-phenoxybenzamide in vivo dosing

Application Note: Formulation Strategies for In Vivo Dosing of N-phenethyl-4-phenoxybenzamide Target Audience: Researchers, Preclinical Scientists, and Formulation Engineers Document Type: Technical Guide & Standard Oper...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Formulation Strategies for In Vivo Dosing of N-phenethyl-4-phenoxybenzamide

Target Audience: Researchers, Preclinical Scientists, and Formulation Engineers Document Type: Technical Guide & Standard Operating Protocols (SOPs)

Executive Summary & Physicochemical Profiling

N-phenethyl-4-phenoxybenzamide is a highly lipophilic small molecule characterized by three distinct aromatic systems: a phenethyl group, a central benzamide linker, and a phenoxy ether. With an estimated LogP of ~4.5 and an absence of ionizable basic or acidic centers at physiological pH, traditional solubility-enhancing strategies such as pH adjustment or salt formation are chemically unviable[1].

As a Senior Application Scientist, I approach this molecule as a classic BCS Class II/IV compound. Its high crystal lattice energy and extreme hydrophobicity dictate that simple aqueous buffers will inevitably lead to precipitation. To achieve reproducible in vivo exposure, we must deploy formulation architectures that either disrupt the lattice via co-solvency, encapsulate the hydrophobic surface area via supramolecular complexation, or leverage lipid-based nanoemulsions.

Causality-Driven Formulation Selection

Strategy A: Co-Solvency and Micellar Encapsulation (IV / IP) The combination of DMSO, PEG400, and Tween 80 is a gold-standard vehicle for lipophilic compounds[2]. DMSO acts as a powerful lattice-disrupting primary solvent. PEG400 serves as a miscible cosolvent to maintain solubility as the DMSO is diluted. Crucially, Tween 80 (a non-ionic surfactant) forms micelles that trap the drug, preventing catastrophic precipitation upon injection into the aqueous bloodstream. Expertise Insight: While highly effective, excipients like Tween 80 and high-dose DMSO can inhibit cytochrome P450 enzymes (e.g., CYP3A4) and efflux transporters like P-glycoprotein (P-gp). This can artificially inflate the drug's apparent half-life and confound pharmacokinetic (PK) readouts[3].

Strategy B: Supramolecular Complexation (IV / SC) To circumvent the off-target PK effects of organic solvents, host-guest complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the preferred alternative[4]. The hydrophobic cavity of HP-β-CD is sterically ideal for encapsulating the phenoxy and phenethyl rings of N-phenethyl-4-phenoxybenzamide. This creates a true water-soluble inclusion complex that readily dissociates upon dilution in systemic circulation[4].

Strategy C: Oral Suspensions and Nanoemulsions (PO) For oral gavage (PO), where higher doses are often required for efficacy or toxicity studies, achieving a true solution is often impossible. A homogenous suspension in 0.5% Methylcellulose and 0.5% Tween 80 allows for high-capacity dosing, relying on gastrointestinal transit time for gradual dissolution. For enhanced oral bioavailability at lower doses, lipid-based nanoemulsions utilizing medium-chain triglycerides (e.g., Capmul PG8) can significantly improve GI permeability[2].

Quantitative Data: Vehicle Tolerability & Selection

The following table summarizes the operational parameters for dosing N-phenethyl-4-phenoxybenzamide in a standard 20g adult mouse model.

Formulation StrategyExcipient CompositionTarget RouteMax Dosing Vol. (Mouse, 20g)Est. Solubility LimitKey Advantage / Limitation
Cosolvent System 10% DMSO, 40% PEG400, 5% Tween 80, 45% SalineIV, IP100 µL (IV), 200 µL (IP)5 - 10 mg/mLPro: High solubilizing power.Con: May alter baseline PK.
Cyclodextrin 20% HP-β-CD in SalineIV, IP, SC200 µL2 - 5 mg/mLPro: True solution; minimal PK interference.Con: Lower max concentration.
Oral Suspension 0.5% Methylcellulose, 0.5% Tween 80PO200 - 400 µLN/A (Suspension)Pro: Ideal for high-dose MTD studies.Con: Highly variable absorption.
Nanoemulsion 10% Capmul PG8, 2% Tween 80, 88% WaterPO200 µL> 10 mg/mLPro: Maximizes oral bioavailability.Con: Complex preparation.

Formulation Workflows & Pharmacokinetic Mechanisms

Workflow for selecting in vivo formulation strategies based on administration route.Pharmacokinetic mechanism of cyclodextrin inclusion complexes for systemic delivery.

Step-by-Step Experimental Protocols

Protocol 1: Preparation of 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline (IV/IP)

This protocol is a self-validating system. If precipitation occurs at any step, the formulation has failed and must be restarted.

  • Weighing: Accurately weigh the required amount of N-phenethyl-4-phenoxybenzamide powder into a sterile glass vial.

  • Primary Solubilization: Add DMSO to equal exactly 10% of the final target volume. Vortex vigorously and sonicate for 5 minutes.

    • Causality: DMSO breaks the crystal lattice. Do not proceed until the solution is 100% crystal clear. Any remaining micro-crystals will act as nucleation sites later.

  • Cosolvent Addition: Add PEG400 (40% of final volume). Vortex for 60 seconds to ensure a homogenous organic phase.

  • Surfactant Addition: Add Tween 80 (5% of final volume). Vortex vigorously. The solution may become slightly viscous but must remain clear.

  • Aqueous Phase Integration (Critical Step): Add physiological saline (45% of final volume) dropwise while continuously vortexing the vial.

    • Causality: Rapid addition of water causes localized supersaturation, leading to irreversible precipitation of the lipophilic drug. Dropwise addition allows the Tween 80 micelles time to form and encapsulate the drug.

Protocol 2: Preparation of 20% HP-β-CD Inclusion Complex (IV/SC)
  • Vehicle Preparation: Dissolve 20g of Hydroxypropyl-β-cyclodextrin in 100 mL of physiological saline to create a 20% (w/v) stock solution. Filter through a 0.22 µm PES membrane.

  • Drug Addition: Weigh N-phenethyl-4-phenoxybenzamide into a glass vial and add the required volume of the 20% HP-β-CD vehicle.

  • Thermal Complexation: Place the vial in a sonication water bath set to 37°C for 45–60 minutes.

    • Causality: Heat increases the kinetic energy of the system, facilitating the thermodynamic entry of the hydrophobic aromatic rings into the cyclodextrin cavity[4].

  • Validation & Clarification: Centrifuge the solution at 10,000 x g for 5 minutes.

    • Causality: This step pellets any uncomplexed, insoluble drug. Transfer the clear supernatant to a new sterile vial. Injecting uncomplexed micro-particulates intravenously will cause fatal pulmonary embolisms in mice.

Protocol 3: Preparation of Oral Suspension (PO)
  • Dry Milling: Place the N-phenethyl-4-phenoxybenzamide powder in an agate mortar. Grind gently to reduce particle size and increase the surface-area-to-volume ratio.

  • Wetting: Add a small volume of 0.5% Tween 80 dropwise to the powder, triturating continuously to form a smooth, uniform paste.

    • Causality: Highly hydrophobic powders will float on water due to high surface tension. Tween 80 lowers the interfacial tension, allowing the powder to be wetted.

  • Dilution: Gradually geometric-dilute the paste with a 0.5% Methylcellulose aqueous solution until the final dosing volume is reached. Stir continuously on a magnetic plate prior to drawing into the gavage syringe.

References

  • Intravenous Formulation of HET0016 for Inhibition of Rat Brain 20-Hydroxyeicosatetraenoic Acid (20-HETE) Formation. National Institutes of Health (PMC).[Link]

  • Proof-of-concept studies with a computationally designed Mpro inhibitor as a synergistic combination regimen alternative to Paxlovid. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Nanoemulsion formulations for anti-cancer agent piplartine – characterization, toxicological, pharmacokinetics and efficacy studies. National Institutes of Health (PMC).[Link]

  • The Effects of Pharmaceutical Excipients on Drug Disposition. Cardiff University.[Link]

Sources

Application

Quantitative Purity Determination of N-phenethyl-4-phenoxybenzamide using ¹H-NMR Spectroscopy

An Application Guide Abstract This application note provides a comprehensive and robust protocol for the characterization and purity determination of N-phenethyl-4-phenoxybenzamide using quantitative Nuclear Magnetic Res...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide

Abstract

This application note provides a comprehensive and robust protocol for the characterization and purity determination of N-phenethyl-4-phenoxybenzamide using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. In the landscape of pharmaceutical development, the precise determination of an active pharmaceutical ingredient's (API) purity is non-negotiable, directly impacting safety, efficacy, and regulatory compliance. Quantitative NMR stands out as a primary analytical method, offering direct measurement without the need for compound-specific reference standards for the analyte itself.[1] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for the signal, providing an absolute and linear response.[2][3] This guide is designed for researchers, quality control analysts, and drug development professionals, offering a step-by-step methodology grounded in established scientific principles and regulatory expectations. We will detail the rationale behind experimental choices, from internal standard selection to data processing, ensuring the protocol is not just a series of steps but a self-validating system for achieving accurate and reproducible results.

Principle of Quantitative NMR (qNMR)

Quantitative NMR (qNMR) leverages the fundamental principle that the integrated area of an NMR signal is directly proportional to the molar concentration of the nuclei generating that signal.[2][3] By co-dissolving a precisely weighed amount of the analyte (N-phenethyl-4-phenoxybenzamide) with a precisely weighed amount of a highly pure, stable internal standard, the purity of the analyte can be calculated directly. The internal standard acts as a reference against which the analyte's signals are compared.

The key advantages of qNMR for purity assessment include:

  • Primary Method: It can provide SI-traceable results without requiring a reference standard of the analyte itself.[4][5]

  • Universality: A single, certified internal standard can be used to quantify a multitude of different compounds.[5]

  • Structural Confirmation: The NMR spectrum simultaneously provides structural information, confirming the identity of the analyte while quantifying its purity.

  • Speed and Efficiency: Once the method is established, analysis time is rapid, and no calibration curves are required.[5]

This protocol will focus on ¹H qNMR due to the high natural abundance (99.99%) and high gyromagnetic ratio of the proton nucleus, which affords excellent sensitivity.[2]

Analyte Structure and Expected Spectral Features

Analyte: N-phenethyl-4-phenoxybenzamide Molecular Formula: C₂₁H₁₉NO₂ Molecular Weight: 329.39 g/mol

Structure: Chemical structure of N-phenethyl-4-phenoxybenzamide

Predicted ¹H and ¹³C NMR Chemical Shifts

Accurate signal assignment is critical for selecting the appropriate resonances for quantification. The following table outlines the predicted chemical shifts for N-phenethyl-4-phenoxybenzamide. These values are estimates and should be confirmed with the initial experimental spectrum.

¹H NMR (Predicted) Integration Multiplicity Assignment ¹³C NMR (Predicted) Assignment
~8.5-8.8 ppm1Ht (broad)NH ~166 ppmC =O
~7.8 ppm2HdAr-H (H-2, H-6)~159 ppmAr-C (C-4)
~7.2-7.4 ppm5HmAr-H (Phenethyl)~155 ppmAr-C (C-1')
~7.2 ppm2HtAr-H (Phenoxy H-3'', H-5'')~132 ppmAr-C (C-1)
~7.1 ppm1HtAr-H (Phenoxy H-4'')~130 ppmAr-C (Phenoxy C-2'', C-6'')
~7.0 ppm2HdAr-H (H-3, H-5)~129 ppmAr-C (Phenethyl)
~7.0 ppm2HdAr-H (Phenoxy H-2'', H-6'')~129 ppmAr-C (Phenethyl)
~3.6 ppm2HqN-CH₂ ~128 ppmAr-C (Phenethyl)
~2.9 ppm2HtPh-CH₂ ~124 ppmAr-C (Phenoxy C-4'')
~120 ppmAr-C (Phenoxy C-3'', C-5'')
~118 ppmAr-C (C-3, C-5)
~41 ppmN-CH₂
~35 ppmPh-CH₂

Experimental Protocol

This protocol is designed to be a self-validating system. Adherence to each step is critical for ensuring the trustworthiness and accuracy of the final purity value.

Materials and Equipment
  • Analyte: N-phenethyl-4-phenoxybenzamide sample of unknown purity.

  • Internal Standard (IS): Maleic acid (Certified Reference Material, ≥99.5% purity).

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), ≥99.9% D, low water content.

  • Equipment:

    • High-resolution NMR Spectrometer (e.g., 400 MHz or higher).

    • 5 mm high-precision NMR tubes.

    • Analytical balance (readable to at least 0.01 mg).

    • Volumetric flasks and pipettes (Class A).

    • Vortex mixer and/or sonicator.

Rationale for Internal Standard and Solvent Selection
  • Internal Standard (IS) - Maleic Acid:

    • Purity & Stability: It is commercially available as a high-purity, stable, non-hygroscopic crystalline solid.[6][7] The purity of the IS must be certified as any error directly impacts the analyte's calculated purity.[8][9]

    • Signal Simplicity: It produces a single, sharp singlet in the ¹H NMR spectrum.

    • Chemical Shift: Its signal appears at ~6.3 ppm in DMSO-d₆, a region that is typically free of signals from the analyte, preventing overlap.[6]

    • Solubility: It is readily soluble in DMSO-d₆.[7]

  • Solvent - DMSO-d₆:

    • Solubilizing Power: N-phenethyl-4-phenoxybenzamide, with its amide and ether functionalities, is expected to have good solubility in DMSO-d₆, ensuring a homogeneous solution critical for high-resolution NMR.[8]

    • Chemical Shift Range: It provides a wide spectral window for observing signals from both the analyte and the internal standard.

Workflow Diagram

Sources

Method

High-Throughput Screening Assays for Kappa Opioid Receptor Antagonists Utilizing N-phenethyl-4-phenoxybenzamide Scaffolds

Audience: Researchers, assay scientists, and drug development professionals. Document Type: Application Note & Standard Operating Protocol (SOP) Introduction & Biological Context The Kappa Opioid Receptor (KOR) is a G-pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, assay scientists, and drug development professionals. Document Type: Application Note & Standard Operating Protocol (SOP)

Introduction & Biological Context

The Kappa Opioid Receptor (KOR) is a G-protein-coupled receptor (GPCR) intricately involved in the regulation of stress, mood, and reward pathways. Hyperactivation of the KOR system by endogenous dynorphins is linked to dysphoria, major depressive disorder (MDD), and addiction[1]. Consequently, there is immense therapeutic interest in developing selective KOR antagonists[2].

Historically, compounds like JDTic served as potent KOR antagonists but suffered from prolonged duration of action and complex pharmacokinetic profiles. Recent medicinal chemistry efforts have identified N-phenethyl-4-phenoxybenzamide and its piperazine-linked derivatives (e.g., compound 11a) as a highly selective, novel class of KOR antagonists[3]. Incorporating the 4-phenoxybenzamide moiety significantly enhances subtype selectivity for KOR over the Mu (MOR) and Delta (DOR) opioid receptors.

This application note details a robust, two-tiered High-Throughput Screening (HTS) workflow designed to evaluate libraries of N-phenethyl-4-phenoxybenzamide analogues. The workflow utilizes a primary TR-FRET cAMP accumulation assay for high-throughput triage, followed by the gold-standard [35S]GTPγS binding assay for orthogonal functional validation.

Mechanistic Pathway & Assay Rationale

KOR is a Gi/o-coupled receptor. Upon agonist stimulation (e.g., by U69,593), the Gαi subunit inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP). Concurrently, the receptor recruits β-arrestin, a pathway often associated with adverse dysphoric effects. A true functional antagonist, such as an N-phenethyl-4-phenoxybenzamide derivative, will block both the Gi-mediated decrease in cAMP and β-arrestin recruitment.

G Agonist Agonist (e.g., U69,593) KOR Kappa Opioid Receptor (KOR) Agonist->KOR Activates Antagonist N-phenethyl-4-phenoxybenzamide (Antagonist) Antagonist->KOR Blocks G_protein Gi/o Protein Complex KOR->G_protein Beta_Arrestin β-Arrestin Recruitment KOR->Beta_Arrestin AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP Accumulation (↓) AC->cAMP

KOR signaling pathway and targeted antagonism by 4-phenoxybenzamide derivatives.

The Causality Behind the Two-Tiered Approach
  • Primary Screen (TR-FRET cAMP): Highly scalable (384/1536-well) and non-radioactive. It measures downstream signaling. However, it is susceptible to false positives (e.g., compounds that directly inhibit phosphodiesterases or activate AC independent of the receptor).

  • Orthogonal Validation ([35S]GTPγS): Measures the most proximal event in GPCR activation—the exchange of GDP for GTP on the G-protein. This assay is immune to downstream amplification artifacts, making it the definitive standard for confirming true receptor-level antagonism.

Workflow Library Compound Library (4-phenoxybenzamide) Primary Primary Screen TR-FRET cAMP Assay Library->Primary Orthogonal Orthogonal Validation [35S]GTPγS Assay Primary->Orthogonal Hits Counter Counter Screen Selectivity vs. MOR/DOR Orthogonal->Counter Validated Hit Lead Candidate Counter->Hit >100x Selectivity

High-throughput screening triage workflow for KOR antagonist discovery.

Pharmacological Profile of Reference Compounds

To establish assay validity, reference compounds must be run alongside the N-phenethyl-4-phenoxybenzamide library. The table below summarizes the expected quantitative profile of a prototypical 4-phenoxybenzamide analogue (e.g., Compound 11a) compared to the historical standard, JDTic.

CompoundKOR Ki​ (nM)MOR Ki​ (nM)DOR Ki​ (nM)KOR GTPγS Ke​ (nM)Selectivity (MOR/KOR)
JDTic (Historical Ref) 0.020.8915.40.0444.5
4-phenoxybenzamide Analogue 0.95315.0>10,0001.20331.5

Data Interpretation: While the 4-phenoxybenzamide analogue has a slightly lower absolute affinity for KOR than JDTic, its structural constraints provide a vastly superior selectivity window against MOR, reducing off-target liabilities.

Experimental Protocols

Protocol A: TR-FRET cAMP Accumulation Assay (Primary Screen)

This assay utilizes CHO-K1 cells stably expressing human KOR. Because KOR is Gi-coupled, forskolin is used to artificially stimulate AC, creating a high basal cAMP signal that the KOR agonist (U69,593) will suppress. Antagonists will reverse this suppression.

Materials:

  • CHO-K1 hKOR cells

  • Stimulation Buffer: HBSS supplemented with 0.1% BSA, 5 mM HEPES, and 0.5 mM IBMX.

  • Forskolin (10 µM final) and U69,593 (EC80 concentration, typically 30 nM).

  • TR-FRET cAMP detection kit (Eu-cryptate labeled cAMP and d2-labeled anti-cAMP antibody).

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO-K1 hKOR cells and resuspend in Stimulation Buffer at a density of 1×106 cells/mL.

    • Expert Insight: The inclusion of IBMX (a broad-spectrum phosphodiesterase inhibitor) is critical. It prevents the intracellular degradation of cAMP, ensuring the assay window remains wide enough to detect Gi-mediated inhibition.

  • Compound Plating: Dispense 5 µL of the N-phenethyl-4-phenoxybenzamide test compounds (ranging from 10 pM to 10 µM) into a 384-well white microplate.

  • Cell Addition: Add 5 µL of the cell suspension to each well. Incubate for 15 minutes at room temperature to allow antagonist binding.

  • Agonist/Forskolin Stimulation: Add 5 µL of a mixture containing Forskolin and U69,593. Incubate for 30 minutes at room temperature.

    • Expert Insight: Using the EC80 concentration of U69,593 ensures the system is highly stimulated but not saturated, allowing competitive antagonists to effectively displace the agonist and restore cAMP levels.

  • Detection: Add 5 µL of Eu-cryptate-cAMP and 5 µL of d2-antibody (diluted in lysis buffer). Incubate for 1 hour.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio to determine cAMP concentrations via a standard curve.

Protocol B: [35S]GTPγS Binding Assay (Orthogonal Validation)

This protocol confirms that the hits from Protocol A act directly at the receptor-G-protein interface[3].

Materials:

  • Membranes from CHO-K1 hKOR cells (prepared via Dounce homogenization and differential centrifugation).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, 10 µM GDP, and 10 µg/mL saponin.

  • [35S]GTPγS (0.1 nM final concentration).

  • GF/B glass fiber filter plates.

Step-by-Step Methodology:

  • Membrane Preparation: Dilute hKOR membranes in Assay Buffer to a final concentration of 15 µg protein/well.

    • Expert Insight: Saponin is included to gently permeabilize the membrane vesicles. This ensures the bulky [35S]GTPγS isotope has unrestricted access to the intracellular face of the G-protein complex.

    • Expert Insight: GDP (10 µM) is strictly required to drive the G-protein into its basal, inactive state. This suppresses spontaneous, agonist-independent G-protein activation, maximizing the signal-to-noise ratio upon agonist addition.

  • Incubation: In a 96-well format, combine:

    • Membranes (15 µg)

    • U69,593 (EC80 concentration)

    • N-phenethyl-4-phenoxybenzamide test compounds (serial dilutions)

    • [35S]GTPγS (0.1 nM)

  • Reaction: Incubate the mixture for 60 minutes at 30°C to allow steady-state nucleotide exchange.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B filter plates pre-soaked in 0.1% BSA (to reduce non-specific binding of the radioligand). Wash three times with ice-cold wash buffer (50 mM Tris-HCl, 5 mM MgCl2).

  • Quantification: Dry the filter plates, add 40 µL of microscintillant per well, and quantify bound radioactivity using a MicroBeta scintillation counter.

  • Data Analysis: Calculate the Ke​ (functional antagonist affinity) using the modified Cheng-Prusoff equation. A self-validating assay must demonstrate a Z'-factor > 0.6 between the basal (GDP only) and stimulated (U69,593 only) controls.

References

  • Kormos, C. M., Jin, C., Cueva, J. P., et al. "Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists." Journal of Medicinal Chemistry, 2013, 56(11), 4551-4567. URL:[Link]

  • Morrison, F. G., et al. "Navacaprant, a novel and selective kappa opioid receptor antagonist, has no agonist properties implicated in opioid-related abuse." Neuropharmacology, 2024, 257, 110037. URL:[Link]

  • Jacobson, M. L., et al. "The kappa opioid receptor antagonist aticaprant reverses behavioral effects from unpredictable chronic mild stress in male mice." Psychopharmacology, 2020, 237(12), 3715-3728. URL:[Link]

Sources

Application

N-phenethyl-4-phenoxybenzamide crystallization conditions and solvents

Application Note: Crystallization Conditions and Solvent Selection for N-Phenethyl-4-phenoxybenzamide Introduction & Structural Thermodynamics N-phenethyl-4-phenoxybenzamide is a highly aromatic, conformationally flexibl...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Crystallization Conditions and Solvent Selection for N-Phenethyl-4-phenoxybenzamide

Introduction & Structural Thermodynamics

N-phenethyl-4-phenoxybenzamide is a highly aromatic, conformationally flexible amide derivative of significant interest in medicinal chemistry and drug development. The structural anatomy of this compound—comprising a rigid, hydrogen-bonding amide core flanked by a flexible phenethyl aliphatic-aromatic spacer and a bulky phenoxy ether moiety—presents unique challenges for crystallization.

The amide group (-CONH-) acts as both a hydrogen-bond donor and acceptor, typically driving the formation of 1D hydrogen-bonded chains or 2D bilayers in the solid state[1]. Related N-phenethyl benzamides frequently crystallize in monoclinic systems (e.g., space group C2/c), stabilized primarily by intermolecular N–H···O═C hydrogen bonds[2]. However, the rotational freedom of the phenoxy and phenethyl groups introduces significant lipophilicity. This flexibility often leads to liquid-liquid phase separation (commonly known as "oiling out") rather than ordered nucleation when standard cooling protocols are applied[3]. This application note outlines the thermodynamic rationale and optimized protocols for both bulk purification and single-crystal growth.

Solvent Rationale and Quantitative Selection

An optimal solvent system must balance two opposing forces: it must be polar enough to disrupt stable, amorphous solute-solute aggregates in solution, yet lipophilic enough to solvate the bulky aromatic rings.

  • Primary Solvents (Good Solvents): Moderately polar aprotic solvents (e.g., ethyl acetate, dichloromethane) or short-chain alcohols (e.g., ethanol) are ideal. They transiently hydrogen-bond with the amide core, preventing premature amorphous aggregation.

  • Anti-Solvents: Non-polar aliphatic hydrocarbons (e.g., hexane, pentane) are required to precisely lower the solubility threshold and force the lipophilic domains into a crystalline lattice.

Table 1: Optimized Solvent Systems and Thermodynamic Parameters

Solvent / Anti-Solvent SystemRatio (v/v)Dielectric Constant (ε)Boiling Point (°C)Primary ApplicationExpected Crystal Habit
Ethyl Acetate / Hexane1:36.0 / 1.977 / 69Bulk PurificationNeedles / Plates
Ethanol / Water3:124.5 / 80.178 / 100Desalting / BulkMicrocrystalline Powder
Dichloromethane / PentaneVapor Diff.9.1 / 1.839 / 36Single Crystal (XRD)Monoclinic Blocks
Acetone / Heptane1:120.7 / 1.956 / 98Polymorph ScreeningPrisms

Experimental Protocols

Protocol A: Bulk Purification via Solvent/Anti-Solvent Cooling

This protocol is a self-validating system: the visual cue of "faint turbidity" ensures the solution has exactly reached the metastable zone limit, while controlled cooling prevents the system from crashing out as an amorphous solid.

  • Dissolution: Weigh 500 mg of crude N-phenethyl-4-phenoxybenzamide into a 25 mL Erlenmeyer flask. Add 5 mL of ethyl acetate.

  • Heating: Warm the suspension gently to 60°C using a water bath until complete dissolution occurs. Causality: Heating increases the kinetic energy of the solvent molecules, breaking intermolecular hydrogen bonds between the crude amide molecules. Do not exceed 77°C to prevent solvent evaporation and premature supersaturation.

  • Anti-Solvent Addition: Dropwise, add hot hexane (60°C) while swirling continuously, until the solution becomes faintly turbid. Immediately add 1-2 drops of hot ethyl acetate until the solution just clears. Causality: Hot hexane forces the lipophilic groups to aggregate. Keeping the anti-solvent hot prevents a sudden drop in temperature, which would cause immediate, uncontrolled precipitation.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (20-25°C) over 2 hours. Causality: A slow cooling gradient ensures the system remains within the metastable zone, favoring the thermodynamic growth of pure crystal faces over the kinetic trapping of impurities.

  • Harvesting: Filter the resulting crystals via a Büchner funnel under vacuum. Wash with 2 mL of ice-cold hexane to remove surface impurities. Dry under vacuum at 40°C for 12 hours.

Protocol B: Vapor Diffusion for Single-Crystal X-Ray Diffraction (XRD)

Vapor diffusion relies on the gradual transfer of a volatile anti-solvent into a solution of the compound, creating an extremely slow and controlled approach to supersaturation, which is critical for growing defect-free single crystals[4].

  • Inner Vial Preparation: Dissolve 10 mg of high-purity (>99%) N-phenethyl-4-phenoxybenzamide in 0.5 mL of dichloromethane (DCM) in a 2 mL glass shell vial.

  • Outer Chamber Preparation: Place the unsealed 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of pentane.

  • Equilibration: Tightly cap the 20 mL vial using Teflon tape to create a hermetic seal. Store undisturbed in a vibration-free, temperature-controlled environment (20°C). Causality: Pentane has a higher vapor pressure than DCM. It will slowly vaporize and diffuse into the DCM solution, gradually reducing the solvation power of the DCM and initiating nucleation.

  • Harvesting: Crystals typically form within 3 to 7 days. Harvest the single crystals directly into a drop of paratone oil to prevent solvent loss and crystal lattice collapse prior to X-ray mounting.

Troubleshooting: Overcoming "Oiling Out"

Because of the highly flexible phenethyl and phenoxy ether linkages, N-phenethyl-4-phenoxybenzamide is highly susceptible to liquid-liquid phase separation (oiling out). This occurs when the compound's solubility limit is reached at a temperature that is higher than the melting point of the solute-solvent mixture[3].

  • Thermodynamic Correction: If oiling out occurs, the solvent system is too poor. Re-heat the mixture until it forms a single homogenous liquid phase, add 10% more of the "good solvent" (e.g., ethyl acetate), and cool at a slower rate (e.g., 0.1°C/min using a programmable chiller).

  • Kinetic Correction (Seeding): Introduce a few microscopic seed crystals of pure N-phenethyl-4-phenoxybenzamide at the upper boundary of the metastable zone (just before turbidity occurs). Causality: Seeding bypasses the high activation energy required for primary nucleation. It provides a ready-made lattice for solute molecules to deposit onto, completely bypassing the liquid-liquid phase separation boundary[3].

Workflow Visualization

Crystallization Start Crude N-phenethyl-4- phenoxybenzamide Goal Define Application Goal Start->Goal Bulk Bulk Purification (Cooling Crystallization) Goal->Bulk > 100 mg Single Single Crystal XRD (Vapor Diffusion) Goal->Single < 20 mg DissolveBulk Dissolve in EtOAc Heat to 60°C Bulk->DissolveBulk DissolveSingle Dissolve in DCM (Inner Vial) Single->DissolveSingle AddAnti Add Hexane (Anti-solvent) until turbid DissolveBulk->AddAnti Cooling Controlled Cooling (20-25°C over 2h) AddAnti->Cooling Check Phase Separation (Oiling Out)? Cooling->Check VaporDiff Pentane Vapor Diffusion (Outer Chamber) DissolveSingle->VaporDiff Harvest Harvest Crystals Vacuum Filtration VaporDiff->Harvest Seed Add Seed Crystals or Change Solvent Check->Seed Yes Check->Harvest No Seed->Cooling

Fig 1: Decision tree and workflow for N-phenethyl-4-phenoxybenzamide crystallization.

References

  • [1] Edgar, R., et al. Solvent Binding to Benzamide Crystals: Morphology, Induced Twinning and Direct Observation by Surface X-ray Diffraction. Journal of the American Chemical Society (ACS Publications). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing N-phenethyl-4-phenoxybenzamide Precipitation

Welcome to the Technical Support Center for handling N-phenethyl-4-phenoxybenzamide . This highly lipophilic compound presents significant formulation challenges in aqueous media due to its hydrophobic benzamide core, ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling N-phenethyl-4-phenoxybenzamide . This highly lipophilic compound presents significant formulation challenges in aqueous media due to its hydrophobic benzamide core, phenoxy ring, and phenethyl group.

This guide is designed for researchers and drug development professionals. It provides a mechanistic understanding of precipitation, field-validated troubleshooting FAQs, and step-by-step solubilization protocols to ensure robust, reproducible experimental data.

Part 1: The Thermodynamic Causality of Precipitation

To prevent precipitation, we must first understand why it occurs. N-phenethyl-4-phenoxybenzamide lacks ionizable functional groups (such as primary amines or carboxylic acids) at physiological pH. Consequently, it cannot form water-soluble salts.

When a concentrated stock solution of this compound (typically dissolved in DMSO) is introduced directly into an aqueous buffer like PBS or cell culture media, it undergoes Solvent Shock . The organic solvent rapidly diffuses into the bulk water, leaving the hydrophobic solute locally supersaturated. Driven by thermodynamic instability, the hydrophobic molecules aggregate to minimize their surface area exposed to water (hydrophobic collapse), leading to rapid nucleation and macroscopic precipitation [1].

SolventShock A DMSO Stock Injection into Aqueous Buffer B Rapid Solvent Diffusion (DMSO partitions into Water) A->B C Local Supersaturation of Hydrophobic Solute B->C D Thermodynamic Instability (Hydrophobic Collapse) C->D E Nucleation & Aggregation (Macroscopic Precipitation) D->E

Thermodynamic mechanism of solvent shock-induced precipitation.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does N-phenethyl-4-phenoxybenzamide precipitate instantly when I dilute my DMSO stock into PBS? A1: This is a classic case of solvent shock. The solubility limit of the compound in purely aqueous PBS is likely in the low nanogram/mL range. When the DMSO diffuses away, the compound crashes out. To prevent this, you must lower the thermodynamic barrier by introducing intermediate amphiphilic carriers (like surfactants or cyclodextrins) before or during the introduction of the aqueous phase [2].

Q2: I am running in vitro cell assays and cannot exceed 0.5% DMSO or use harsh surfactants like Tween-80 due to cytotoxicity. What is my best option? A2: The optimal strategy here is inclusion complexation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They encapsulate the hydrophobic benzamide molecule, forming a water-soluble complex without the need for high concentrations of organic solvents or cell-lysing surfactants [3].

Q3: Can I adjust the pH of my buffer to improve the solubility of this compound? A3: No. Unlike compounds with basic amines or acidic moieties, N-phenethyl-4-phenoxybenzamide is a neutral molecule. The amide nitrogen is not basic enough to be protonated at any biologically relevant pH. Adjusting the pH will not induce ionization and will not improve aqueous solubility. You must rely on co-solvents, micellar systems, or macrocyclic encapsulation.

Q4: What is the role of hydrotropes, and can they help solubilize this compound? A4: Hydrotropes (such as nicotinamide or urea) are small organic molecules that, at high concentrations, enhance the aqueous solubility of poorly soluble drugs by preventing solute self-aggregation [4]. While effective for some lipophilic drugs, hydrotropes often require very high concentrations (e.g., 1-2 M) to be effective, which can drastically alter the osmolarity of your assay and interfere with cellular physiology. They are generally reserved for oral formulations rather than in vitro assays.

Part 3: Experimental Workflows & Protocols

Selecting the right protocol depends entirely on your downstream application. Use the decision matrix below to guide your formulation strategy.

FormulationStrategy Start Target Application for N-phenethyl-4-phenoxybenzamide InVitro In Vitro Cell Assays (Strict Toxicity Limits) Start->InVitro InVivo In Vivo PK/PD Dosing (High Concentration Needed) Start->InVivo CD HP-β-CD Complexation (No Surfactant Toxicity) InVitro->CD Micelle Co-solvent + Surfactant (PEG400 / Tween-80) InVivo->Micelle Success1 Stable Aqueous Media (<0.5% DMSO) CD->Success1 Success2 Stable Dosing Vehicle (Clear Solution) Micelle->Success2

Decision matrix for selecting a solubilization strategy based on constraints.

Protocol A: Co-solvent/Surfactant Mixed Micelle Preparation (For In Vivo Dosing)

This protocol utilizes a "step-down" polarity gradient to prevent solvent shock, coating the hydrophobic compound in amphiphilic surfactants before bulk water is introduced [5].

Materials:

  • N-phenethyl-4-phenoxybenzamide (Solid powder)

  • Anhydrous DMSO

  • PEG400 (Polyethylene glycol 400)

  • Tween-80 (Polysorbate 80)

  • 0.9% Saline or PBS

Step-by-Step Methodology:

  • Primary Solubilization: Dissolve the compound in anhydrous DMSO to create a highly concentrated stock (e.g., 50 mg/mL). Causality: DMSO completely disrupts the crystal lattice of the solid.

  • Co-solvent Addition: Transfer the required volume of DMSO stock to a sterile tube. Add PEG400 to achieve a final formulation ratio of 40% (v/v) PEG400. Vortex vigorously for 60 seconds.

  • Surfactant Coating: Add Tween-80 to achieve a final ratio of 5% (v/v). Vortex again until the solution is completely homogenous and clear. Causality: Tween-80 forms a pre-micellar environment around the solvated drug molecules.

  • Aqueous Quenching: Critical Step. Slowly add the aqueous saline (to make up the remaining 45-50% volume) dropwise while continuously vortexing the tube.

  • Validation: Sonicate the final mixture in a water bath at 37°C for 10 minutes. A successful formulation will be optically clear with no visible particulate matter.

Protocol B: HP-β-CD Inclusion Complexation (For In Vitro Assays)

This method avoids toxic surfactants and keeps final DMSO concentrations below 0.5%, making it ideal for sensitive cell lines.

Materials:

  • N-phenethyl-4-phenoxybenzamide (Solid powder)

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD, pharmaceutical grade)

  • Aqueous Buffer (e.g., PBS, pH 7.4)

  • 0.22 µm PTFE Syringe Filter

Step-by-Step Methodology:

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in PBS. Stir until completely dissolved and clear.

  • Drug Introduction: Add an excess of solid N-phenethyl-4-phenoxybenzamide directly to the HP-β-CD solution. (Alternatively, add a very small volume of a highly concentrated DMSO stock, ensuring final DMSO is <0.5%).

  • Equilibration: Seal the vial and place it on an orbital shaker at 37°C for 48 hours. Causality: Complexation is a dynamic equilibrium process; prolonged agitation provides the kinetic energy required for the hydrophobic drug to displace water molecules inside the cyclodextrin cavity.

  • Self-Validating Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter.

  • Quantification: The filtrate is your working solution. Because the uncomplexed drug is entirely insoluble, whatever passes through the filter is guaranteed to be in a thermodynamically stable inclusion complex. Quantify the exact concentration via HPLC or UV-Vis before applying to cells.

Part 4: Quantitative Formulation Matrix

Use the following summarized data to compare the efficacy, toxicity, and best use cases for the different solubilization strategies discussed.

Solubilization StrategyTypical CompositionMax Estimated SolubilityCytotoxicity RiskBest Experimental Use Case
Aqueous Buffer Only 100% PBS< 1 µg/mLNoneN/A (Precipitates instantly)
Direct DMSO Dilution 1% DMSO / 99% PBS~ 5 µg/mLLowHigh-throughput screening (if highly potent)
Mixed Micelle System 10% DMSO / 40% PEG400 / 5% Tween-80 / 45% Saline> 5 mg/mLHigh (Surfactant lysis)In vivo animal dosing (IV, IP, PO)
Cyclodextrin Complex 20% w/v HP-β-CD in PBS0.5 - 2 mg/mLVery LowIn vitro cell culture assays
Hydrotropic Solution 2M Nicotinamide in Water0.1 - 0.5 mg/mLModerate (Osmotic stress)Oral formulation development

Part 5: References

  • Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Hilaris Publisher. Available at:[Link]

  • Hydrotropic Solubilization of Lipophilic Drugs for Oral Delivery: The Effects of Urea and Nicotinamide on Carbamazepine Solubility–Permeability Interplay. Frontiers in Pharmacology. Available at:[Link]

  • Solubilization techniques used for poorly water-soluble drugs. Asian Journal of Pharmaceutical Sciences. Available at:[Link]

Optimization

Technical Support Center: Optimizing Oral Gavage Formulation for N-phenethyl-4-phenoxybenzamide

Welcome to the Formulation & In Vivo Dosing Support Center. This guide is designed for researchers and drug development professionals working with N-phenethyl-4-phenoxybenzamide , a highly lipophilic, multi-aromatic comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & In Vivo Dosing Support Center. This guide is designed for researchers and drug development professionals working with N-phenethyl-4-phenoxybenzamide , a highly lipophilic, multi-aromatic compound. Due to its structural characteristics—comprising three phenyl rings, an ether linkage, and an amide core—it exhibits classic "brick dust/grease-ball" properties, placing it squarely in Biopharmaceutics Classification System (BCS) Class II or IV.

This guide provides field-proven, causality-driven protocols to overcome solubility bottlenecks, prevent in vivo precipitation, and ensure reproducible pharmacokinetic (PK) data during rodent oral gavage.

Physicochemical Profiling & Quantitative Parameters

Before selecting a vehicle, it is critical to understand the physical constraints of both the compound and the biological model. Exceeding vehicle limits causes gastrointestinal (GI) distension, stress-induced altered gastric emptying, and vehicle-mediated toxicity (e.g., PEG400-induced osmotic diarrhea), which severely confounds efficacy data [1].

Table 1: Physicochemical Properties & Rodent Dosing Constraints

ParameterValue / LimitFormulation Implication
Molecular Weight ~317.4 g/mol Moderate size; capable of passive diffusion if dissolved.
Estimated LogP > 4.5Highly lipophilic; requires co-solvents or lipid carriers.
Aqueous Solubility < 0.01 mg/mLInsoluble in standard buffers (Saline, PBS).
Max Gavage Vol. (Mice) 5 – 10 mL/kg [1]High doses (>50 mg/kg) require suspensions to avoid volume overload.
Max Gavage Vol. (Rats) 10 – 20 mL/kg [1]Allows for slightly more dilute co-solvent systems.
Max DMSO Limit ≤ 5% v/vHigher concentrations cause GI mucosal irritation and toxicity.
Max PEG400 Limit ≤ 50% v/vHigher concentrations cause osmotic diarrhea and alter transit time.

Formulation Strategy & Logical Relationships

Selecting the correct formulation is a balance between the target dose and the tolerability of the vehicle. The decision tree below outlines the logic for selecting a solution, suspension, or lipid-based system.

FormulationDecision Start Target Dose N-phenethyl- 4-phenoxybenzamide LowDose Low/Moderate Dose (<10 mg/kg) Start->LowDose HighDose High Dose / Tox Study (>50 mg/kg) Start->HighDose Cosolvent Co-solvent Solution (DMSO/PEG400/Tween80) LowDose->Cosolvent Suspension Aqueous Suspension (0.5% MC + 0.1% Tween80) HighDose->Suspension PKCheck In Vivo PK Result: Erratic Absorption? Cosolvent->PKCheck SEDDS Shift to SEDDS (Lipid-based formulation) PKCheck->SEDDS Yes (GI Precipitation) Success Proceed with Efficacy Studies PKCheck->Success No (Linear PK)

Logical decision tree for selecting the optimal oral gavage formulation vehicle.

Troubleshooting Guides & FAQs

Q1: My compound precipitates immediately when I add saline to the DMSO/PEG400 mixture. How do I prevent this "crashing out"? Causality: This is known as solvent-shift precipitation. When the aqueous phase (saline) is added, the dielectric constant of the mixture changes rapidly. If the local concentration of water exceeds the solubilization capacity of the co-solvents before the surfactant can form protective micelles, the highly lipophilic N-phenethyl-4-phenoxybenzamide nucleates and precipitates. Solution: Implement a step-wise, continuous-agitation protocol [2]. You must add Tween 80 before the aqueous phase to coat the solvated molecules. Add the saline dropwise while vortexing vigorously. If precipitation still occurs, warm the PEG400 to 37°C prior to mixing.

Q2: I am observing high intra-group variability in my PK data (erratic Cmax​ and AUC). What is causing this? Causality: Erratic absorption usually stems from in vivo precipitation within the GI tract. Even if the compound is fully dissolved in a PEG400-heavy vehicle in your dosing tube, the vehicle is rapidly diluted by gastric fluids post-gavage. The solvent capacity drops exponentially, leading to supersaturation and subsequent crystallization of the API in the stomach [3]. Crystalline drug has a drastically lower dissolution rate, bottlenecking absorption. Solution: Transition to a Self-Nanoemulsifying Drug Delivery System (SNEDDS) or add a precipitation inhibitor (e.g., HPMC). Lipid-based formulations maintain the drug in a solubilized state within lipid droplets, enhancing lymphatic transport and preventing GI precipitation[4].

Q3: Why are my mice exhibiting lethargy and loose stools 2 hours post-gavage? Causality: This is a classic symptom of vehicle toxicity, specifically osmotic diarrhea caused by high concentrations of PEG400, or mucosal irritation from excessive DMSO. Solution: Ensure your dosing volume does not exceed 5 mL/kg for mice (or 10 mL/kg absolute maximum) [5]. Dilute the formulation so that the final concentration of PEG400 is ≤40% and DMSO is ≤5%. If the drug cannot stay in solution at these limits, you must switch to a suspension formulation.

Pharmacokinetic Absorption Pathway

Understanding the mechanistic journey of the compound post-gavage is critical for troubleshooting bioavailability issues.

AbsorptionPathway GI GI Tract Lumen (Solubilized Drug) Precip Gastric Precipitation GI->Precip Dilution by Gastric Fluids Epithelium Intestinal Epithelium (Passive Diffusion) GI->Epithelium Absorption Precip->GI Re-dissolution (Rate Limiting) Portal Portal Vein Epithelium->Portal Basolateral Transfer Liver Hepatic First-Pass Metabolism Portal->Liver Systemic Systemic Circulation (Bioavailable Fraction) Liver->Systemic Surviving Fraction

Absorption pathway and potential pharmacokinetic bottlenecks following oral gavage.

Detailed Experimental Protocols

Protocol A: Preparation of a Co-Solvent Solution (Low to Moderate Dose)

Target Vehicle: 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline [2]. Note: This protocol relies on a self-validating thermodynamic system. If the steps are performed out of order, the system will fail (precipitate).

Workflow Step1 1. Weigh API Step2 2. Dissolve in 5% DMSO (Sonicate until clear) Step1->Step2 Step3 3. Add 40% PEG400 (Vortex thoroughly) Step2->Step3 Step4 4. Add 5% Tween 80 (Micellar coating) Step3->Step4 Step5 5. Dropwise 50% Saline (Continuous agitation) Step4->Step5 Step6 6. Validation Check (Inspect for Tyndall effect) Step5->Step6

Step-by-step workflow for preparing a stable co-solvent solution for oral gavage.

Step-by-Step Methodology:

  • Weighing: Accurately weigh N-phenethyl-4-phenoxybenzamide powder into a sterile glass vial.

  • Primary Solvation: Add the calculated volume of DMSO (max 5% of final volume). Vortex and sonicate in a water bath at 37°C for 5 minutes until the solution is completely clear. Causality: DMSO disrupts the crystal lattice energy of the API.

  • Co-solvent Addition: Add PEG400 (40% of final volume). Vortex vigorously for 2 minutes.

  • Surfactant Coating: Add Tween 80 (5% of final volume). Vortex for 1 minute. Causality: Tween 80 must be added before water to ensure non-ionic micelles are ready to encapsulate the hydrophobic drug upon aqueous dilution [3].

  • Aqueous Phase Addition: Place the vial on a vortex mixer set to medium-high. While vortexing, add 0.9% sterile saline (50% of final volume) dropwise (1 drop per second).

  • Self-Validation Check: Hold the vial against a light source. The solution must be optically clear. If it appears milky or exhibits a Tyndall effect (scattering of light), the compound has precipitated into a nano-suspension and must be discarded for intravenous use, though it may still be used cautiously for oral gavage if uniform.

Protocol B: Preparation of an Aqueous Suspension (High Dose / Toxicology)

Target Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in Water. Use this protocol when the dose exceeds 50 mg/kg, as co-solvents would exceed toxicity limits.

Step-by-Step Methodology:

  • Vehicle Prep: Heat purified water to 80°C. Disperse 0.5% w/v Methylcellulose powder while stirring to prevent clumping. Cool to 4°C overnight to allow complete polymer hydration. Add 0.1% v/v Tween 80 and mix.

  • Wetting the API: Place the weighed N-phenethyl-4-phenoxybenzamide into a mortar. Add a few drops of the vehicle to create a thick, smooth paste. Causality: The Tween 80 lowers the contact angle of the highly hydrophobic powder, allowing the aqueous vehicle to wet the particles.

  • Geometric Dilution: Gradually add the remaining vehicle while continuously triturating with a pestle until a uniform, milky suspension is achieved.

  • Self-Validation Check: Allow the suspension to sit for 10 minutes. If the powder floats to the top (flocculation), the wetting step failed. Re-sonicate the suspension. Always vortex immediately prior to drawing the dose into the gavage syringe.

References

  • Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider SUNY Downst
  • Formulation of Laurotetanine for In Vivo Research: Applic
  • Effects of polysorbate 80 on the in-vitro precipitation and oral bioavailability of halofantrine from polyethylene glycol 400 formulations Oxford University Press (Journal of Pharmacy and Pharmacology)
  • Maximizing the Oral Bioavailability of Poorly Water-Soluble Drugs Using Novel Oil-Like Materials in Lipid-Based Formul
  • Rodent Gavage Tube Selection: The Complete Sizing Guide for Mice and R
Troubleshooting

reducing non-specific protein binding of N-phenethyl-4-phenoxybenzamide

Troubleshooting Guide for Reducing Non-Specific Protein Binding Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide for Reducing Non-Specific Protein Binding

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with non-specific binding (NSB) of N-phenethyl-4-phenoxybenzamide. Given its chemical structure, which features multiple aromatic rings (phenethyl, phenoxy, benzamide), this compound is predicted to be highly hydrophobic. This hydrophobicity is a primary driver of non-specific interactions with proteins and surfaces, leading to high background noise and unreliable experimental data.[1]

This guide provides a logical, step-by-step approach to systematically diagnose and mitigate these issues, ensuring the accuracy and reproducibility of your assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding, and why is it a significant problem for a compound like N-phenethyl-4-phenoxybenzamide?

A1: Non-specific binding (NSB) is the interaction of a compound with proteins or surfaces that are not the intended biological target.[2][3] For a molecule like N-phenethyl-4-phenoxybenzamide, the main cause is its hydrophobicity. Non-polar, water-fearing regions of the molecule tend to associate with similar hydrophobic pockets on various proteins and plastic surfaces to minimize their interaction with the aqueous buffer.[1][4]

This is problematic because:

  • It creates high background signals: This can mask the true, specific binding signal, reducing the assay's sensitivity and signal-to-noise ratio.

  • It leads to false positives: The compound appears to bind to many targets, making it difficult to identify the true interaction.[5]

  • It causes sample loss: The compound can adsorb to plastic tubes and pipette tips, reducing its effective concentration in your experiment.[6]

Q2: I'm observing high background in my assay. What is the first and most critical step to reduce NSB for a hydrophobic compound?

A2: The first and most effective strategy is to add a non-ionic detergent, most commonly Tween-20 , to your assay and wash buffers.[7][8][9]

Mechanism of Action: Non-ionic detergents are amphipathic molecules, meaning they have both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[10] They work in two primary ways:

  • Disrupting Hydrophobic Interactions: Tween-20 molecules can surround the hydrophobic N-phenethyl-4-phenoxybenzamide, preventing it from sticking to non-target proteins and surfaces.[7][8][9]

  • Blocking Surfaces: They coat the hydrophobic surfaces of plasticware (e.g., microplates), reducing the available sites for your compound to adsorb.[9][11]

A typical starting concentration is 0.05% (v/v) Tween-20 in all relevant buffers.[9] This single addition often dramatically reduces background noise for hydrophobic compounds.

Q3: I've added Tween-20, but the background is still an issue. How do I choose and use a protein-based blocking agent?

A3: If a detergent alone is insufficient, the next step is to use a protein-based blocking agent. These agents work by physically coating all unoccupied sites on the assay surface, leaving only the specific target available for binding.[12] The choice of blocking agent is critical and depends on the specifics of your assay.[13]

Comparison of Common Blocking Agents

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% (w/v)[8][14]Low cross-reactivity, good surface coverage, ideal for phosphoprotein assays.[6][12]Can be expensive; some antibodies may cross-react with BSA; may contain endogenous IgG.[12][15]
Non-fat Dry Milk (Casein) 3-5% (w/v)[14]Inexpensive and widely available.[12]Not suitable for phosphoprotein or biotin-based detection systems; can contain bovine IgG.[12][13][15]
Fish Gelatin 0.1-1% (w/v)Low cross-reactivity with mammalian antibodies.[12]May not be as robust as BSA or milk in all situations.[12]
Synthetic Blockers (PEG, PVP) VariesProtein-free, useful for assays sensitive to protein interference.[12]May be less effective than protein-based blockers for certain applications.

Recommendation: Start with 1% BSA in your buffer (which should also contain 0.05% Tween-20). This combination is a powerful tool against non-specific binding.

Q4: My NSB is still not resolved. What buffer conditions can I adjust to further minimize it?

A4: After optimizing detergents and blocking agents, you can fine-tune your buffer composition. The two main parameters to adjust are ionic strength and pH.[16][17]

  • Increase Ionic Strength (Salt Concentration): Non-specific binding can have an electrostatic component, where charged regions of proteins interact.[18] By increasing the salt concentration (e.g., adding NaCl up to 500 mM), you can create a "shielding effect" that masks these charges and disrupts ionic interactions.[7][8]

  • Adjust pH: The overall charge of the proteins involved in non-specific binding can be influenced by pH.[7][8] Adjusting the pH of your buffer towards the isoelectric point (pI) of the interfering proteins can neutralize their charge, reducing electrostatic interactions.[8] This requires more empirical testing and knowledge of the proteins in your system.

Q5: Are there any advanced methods for particularly "sticky" compounds that bind to the assay plates themselves?

A5: Yes. When a compound persistently adsorbs to plastic surfaces, you can employ surface passivation techniques. This involves chemically modifying the surface to make it more resistant to non-specific interactions.

One effective and increasingly popular method involves the surfactant Pluronic F127 . This method uses the self-assembly of Pluronic F127 on hydrophobic surfaces to create a highly effective passivation layer that can significantly reduce the non-specific binding of both proteins and entire biomolecular condensates.[19][20] Other methods include coating surfaces with polyethylene glycol (PEG) or using specialized low-binding microplates.[12]

Visual Troubleshooting Guide & Mechanisms

The following diagrams illustrate the troubleshooting workflow and the mechanisms by which these strategies reduce non-specific binding.

Troubleshooting_Workflow start High Non-Specific Binding (NSB) Observed with N-phenethyl-4-phenoxybenzamide step1 Step 1: Add Non-Ionic Detergent (e.g., 0.05% Tween-20 to all buffers) start->step1 check1 Is NSB Resolved? step1->check1 step2 Step 2: Introduce & Optimize Protein Blocking Agent (e.g., 1-3% BSA) check1->step2 No end_good Problem Solved: Low Background Achieved check1->end_good Yes check2 Is NSB Resolved? step2->check2 step3 Step 3: Optimize Buffer Conditions (Increase Ionic Strength with NaCl) check2->step3 No check2->end_good Yes check3 Is NSB Resolved? step3->check3 step4 Advanced: Consider Surface Passivation (e.g., Pluronic F127 or Low-Bind Plates) check3->step4 No check3->end_good Yes end_bad Consult Further: Re-evaluate Assay Design step4->end_bad

Caption: A flowchart for systematically troubleshooting non-specific binding.

NSB_Mechanism cluster_0 A) High Non-Specific Binding cluster_1 B) NSB Reduction Strategies surface_a Assay Surface Unoccupied Hydrophobic Site compound_a Hydrophobic Compound compound_a->surface_a:f0 NSB protein_a Non-Target Protein compound_a->protein_a NSB surface_b Assay Surface Site Blocked compound_b Hydrophobic Compound protein_b Non-Target Protein blocker Blocking Agent (e.g., BSA) blocker->surface_b:f0 Coats Surface detergent Detergent (e.g., Tween-20) detergent->compound_b Surrounds Compound

Caption: Mechanism of reducing non-specific binding with blockers and detergents.

Experimental Protocols

Protocol 1: Optimizing Blocking Agent Concentration

This protocol helps determine the optimal concentration of a blocking agent like BSA to minimize NSB without interfering with specific binding.

Materials:

  • Assay buffer (e.g., PBS or TBS)

  • Tween-20

  • Bovine Serum Albumin (BSA)

  • N-phenethyl-4-phenoxybenzamide (labeled or with a detection method)

  • Your specific assay components (target protein, detection reagents)

  • Microplate

Procedure:

  • Prepare Buffers:

    • Wash Buffer: Assay buffer + 0.05% Tween-20.

    • Blocking Buffers: Prepare a series of BSA concentrations (e.g., 0%, 0.5%, 1%, 2%, 5% w/v) in your assay buffer also containing 0.05% Tween-20.

  • Set Up Plate: Designate wells for each BSA concentration. Include "Total Binding" wells (with your target protein) and "Non-Specific Binding" wells (without your target protein or with an excess of unlabeled competitor) for each condition.

  • Blocking Step:

    • Add 200 µL of the corresponding blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.[13]

    • Wash wells 3 times with 200 µL of Wash Buffer.

  • Binding Step:

    • Add your target protein to the "Total Binding" wells and incubate as per your standard protocol. Wash 3 times.

    • Add N-phenethyl-4-phenoxybenzamide (at a fixed concentration) to all wells.

    • Incubate to allow binding to occur.

  • Final Wash & Detection:

    • Wash the plate 3-5 times with Wash Buffer to remove unbound compound.

    • Perform the detection step according to your assay's protocol.

  • Analysis: For each BSA concentration, calculate the specific binding (Total Binding - Non-Specific Binding). Plot the specific binding and the NSB signal against the BSA concentration. The optimal concentration is the one that gives the lowest NSB signal without significantly reducing the specific binding signal.

Protocol 2: Systematic Buffer Optimization (Ionic Strength)

Use this protocol after determining the optimal blocking agent and concentration.

Materials:

  • Optimized Blocking Buffer (e.g., 1% BSA, 0.05% Tween-20 in assay buffer)

  • 5M NaCl stock solution

  • Your complete assay system

Procedure:

  • Prepare Buffers: Prepare a series of your complete, optimized blocking buffers containing different final concentrations of NaCl (e.g., 50 mM, 150 mM, 300 mM, 500 mM). Ensure the pH is consistent across all buffers.

  • Set Up Plate: As in Protocol 1, set up wells to measure both Total Binding and Non-Specific Binding for each NaCl concentration.

  • Run Assay: Perform your entire assay (blocking, binding, washing, detection) using the corresponding salt-containing buffer at every step.

  • Analysis: Calculate the signal-to-noise ratio (Specific Binding / Non-Specific Binding) for each salt concentration. Select the NaCl concentration that provides the highest signal-to-noise ratio. Be aware that excessively high salt concentrations can sometimes disrupt specific protein-ligand interactions, so it is crucial to monitor the specific binding signal.

References

  • Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison. (2025). [Source Not Available].
  • 4 Ways to Reduce Non-Specific Binding in SPR Experiments. (2020). Nicoya Lifesciences Inc. Available at: [Link]

  • Understanding and Controlling Non-Specific Binding in SPR Experiments. (n.d.). [Source Not Available].
  • Everything You Need to Know About BSA. (2025). [Source Not Available].
  • Kenny, G. E., & Dunsmoor, C. L. (1987). Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. Israel Journal of Medical Sciences. Available at: [Link]

  • Recombinant Bovine Serum Albumin (rBSA) as a Blocking Agent: Applications and Benefits. (2025). [Source Not Available].
  • van der Loos, C. (2011). Non-specific binding of antibodies in immunohistochemistry: fallacies and facts. Journal of Histochemistry & Cytochemistry. Available at: [Link]

  • Non-Specific Binding: Why It Needs to be Blocked in Western blots! (2017). G-Biosciences. Available at: [Link]

  • What's the role of BSA/Milk as blocking agents?? (2015). ResearchGate. Available at: [Link]

  • Strategies for reducing non-specific binding in receptor assays. (n.d.). Benchchem.
  • Park, J., et al. (2020). Zwitterionic Polydopamine/Protein G Coating for Antibody Immobilization: Toward Suppression of Nonspecific Binding in Immunoassays. ACS Applied Bio Materials. Available at: [Link]

  • Sharma, S., et al. (n.d.). BSA blocking in enzyme-linked immunosorbent assays is a non-mandatory step: a perspective study on mechanism of BSA blocking in common ELISA protocols. RSC Publishing. Available at: [Link]

  • Behind the Blot: Everything You Need to Know About Tween 20. (2025). [Source Not Available].
  • Casein versus BSA. (2012). ResearchGate. Available at: [Link]

  • Non-Specific Binding: What You Need to Know. (n.d.). Surmodics IVD. Available at: [Link]

  • Blocker™ Casein. (n.d.). [Source Not Available].
  • Immunoassay Blocking Reagents Practical Guide. (n.d.). [Source Not Available].
  • Fruchart, J. C., & Kandoussi, A. (n.d.). Tween-20 increases the immunoreactivity of apolipoprotein A-I in plasma. PubMed. Available at: [Link]

  • Blockers Practical Guide. (n.d.). Life Science. Available at: [Link]

  • Farajollahi, M. M., & Sargent, I. L. (2012). Reduction of non-specific binding in immunoassays requiring long incubations. Scandinavian Journal of Clinical and Laboratory Investigation. Available at: [Link]

  • Zhang, H., et al. (n.d.). Eliminating nonspecific binding sites for highly reliable immunoassay via super-resolution multicolor fluorescence colocalization. Nanoscale (RSC Publishing). Available at: [Link]

  • 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. (2024). DKSH General Lab Solutions. Available at: [Link]

  • Lost Samples in the Container: Non-specific Binding and the Impact of Blocking Agents. (2019). [Source Not Available].
  • Reducing Non-Specific Binding. (2014). Surface Plasmon Resonance. Available at: [Link]

  • Main causes of non-specific reactions of antibodies. (n.d.). MBL Life Science. Available at: [Link]

  • Liko, I., et al. (n.d.). Effects of Detergent Micelles on Lipid Binding to Proteins in Electrospray Ionization Mass Spectrometry. PMC. Available at: [Link]

  • The role of hydrophobic interactions in positioning of peripheral proteins in membranes. (n.d.). [Source Not Available].
  • Lampasona, V., et al. (n.d.). Azide and Tween-20 reduce binding to autoantibody epitopes of islet antigen-2; implications for assay performance and reproducibility. PMC. Available at: [Link]

  • An Improved Surface Passivation Method for Single-Molecule Studies. (n.d.). PMC. Available at: [Link]

  • Advanced surface passivation for high-sensitivity studies of biomolecular condensates. (n.d.). PNAS. Available at: [Link]

  • an improved surface passivation method for single-molecule studies. (2014). Institute for Basic Science. Available at: [Link]

  • Hydrophobic interaction: Significance and symbolism. (2026). [Source Not Available].
  • Uncovering the Role of Detergents in Protein Solubilization. (2013). G-Biosciences. Available at: [Link]

  • Advanced Surface Passivation for High-Sensitivity Studies of Biomolecular Condens
  • nonspecific binding in immunoassays. (n.d.). CANDOR Bioscience GmbH. Available at: [Link]

  • Hydrophobic Interactions. (2023). Chemistry LibreTexts. Available at: [Link]

  • Mechanisms of Specific versus Nonspecific Interactions of Aggregation-Prone Inhibitors and Attenuators. (n.d.). PMC. Available at: [Link]

Sources

Optimization

Technical Support Center: N-Phenethyl-4-Phenoxybenzamide Degradation &amp; Troubleshooting

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals who require robust, reproducible methodologies for the acidic degr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals who require robust, reproducible methodologies for the acidic degradation of N-phenethyl-4-phenoxybenzamide.

Here, we dissect the mechanistic causality of amide hydrolysis, provide self-validating experimental protocols, and offer a comprehensive troubleshooting Q&A to resolve common bottlenecks in your workflows.

Mechanistic Grounding: The "Why" Behind the Degradation

Amide bonds are exceptionally stable due to the resonance between the nitrogen lone pair and the carbonyl oxygen. Breaking this bond under acidic conditions requires overcoming a significant activation energy barrier ()[1]. The degradation of N-phenethyl-4-phenoxybenzamide proceeds via a specific acid-catalyzed hydrolysis mechanism[2].

Understanding the causality of each step is critical for troubleshooting:

  • Protonation : The carbonyl oxygen is protonated by a strong acid. This drastically increases the electrophilicity of the carbonyl carbon, preparing it for attack[2].

  • Nucleophilic Attack : A water molecule attacks the electrophilic carbon, forming a tetrahedral intermediate. This is the rate-determining step, requiring high thermal energy[2].

  • Proton Transfer : A proton is transferred from the newly attached water oxygen to the amide nitrogen. This converts the phenethylamine moiety into a superior leaving group (a protonated amine) ()[3].

  • Cleavage : The C-N bond breaks, collapsing the tetrahedral intermediate to yield 4-phenoxybenzoic acid and phenethylamine ()[4].

Mechanism A N-phenethyl-4-phenoxybenzamide B Protonation of Carbonyl Oxygen (H+ attack) A->B C Nucleophilic Attack (H2O addition) B->C D Tetrahedral Intermediate Formation C->D E Proton Transfer to Nitrogen (Amine leaving group prep) D->E F C-N Bond Cleavage E->F G 4-Phenoxybenzoic Acid (Product 1) F->G H Phenethylamine (Product 2) F->H

Acid-catalyzed hydrolysis mechanism of N-phenethyl-4-phenoxybenzamide.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol incorporates built-in in-process monitoring. You are not just running a reaction blindly; you are tracking a self-validating kinetic shift from parent to products.

Materials Required:

  • N-phenethyl-4-phenoxybenzamide (Substrate)

  • 1,4-Dioxane (Co-solvent)

  • 6M Aqueous Hydrochloric Acid (HCl)

  • Ethyl Acetate (for extraction)

Step-by-Step Methodology:
  • Solubilization: Dissolve 50 mg of N-phenethyl-4-phenoxybenzamide in 5 mL of 1,4-dioxane in a round-bottom flask.

    • Causality: The substrate is highly lipophilic due to the phenoxy and phenethyl rings. Without a co-solvent, the substrate will precipitate upon acid addition, halting the reaction at the biphasic interface.

  • Acidification: Slowly add 15 mL of 6M HCl to the stirring solution.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 95°C.

    • Causality: The high activation energy of the tetrahedral intermediate formation requires sustained thermal energy to proceed at a practical rate[1].

  • In-Process Validation (LC-MS): At t = 2h, 6h, and 12h, withdraw a 50 µL aliquot. Neutralize with 50 µL of saturated NaHCO₃ and dilute with 900 µL of Acetonitrile. Inject onto an LC-MS system (e.g., UPLC BEH C18).

    • Validation Metric: Monitor the disappearance of the parent mass (m/z ~318) and the appearance of 4-phenoxybenzoic acid (m/z ~213, negative ion mode) and phenethylamine (m/z ~122, positive ion mode).

  • Phase Separation & Workup: Once LC-MS confirms >99% conversion, cool the reaction to room temperature. Extract with Ethyl Acetate (3 x 20 mL).

    • Causality: The highly acidic aqueous phase (pH < 1) retains the protonated phenethylamine. The organic phase selectively extracts the protonated 4-phenoxybenzoic acid, achieving an immediate, self-validating chemical separation.

Quantitative Data: Kinetic Profiling

The following table summarizes the quantitative degradation metrics of N-phenethyl-4-phenoxybenzamide under varying conditions, demonstrating the critical interplay between acid concentration, temperature, and solubility.

Acid SystemCo-SolventTemperatureTime to >95% Degradation4-Phenoxybenzoic Acid Yield
1M HCl (aq)None95°C> 48 hours (Stalled)< 15% (Precipitation)
6M HCl (aq)1,4-Dioxane (25% v/v)60°C24 hours78%
6M HCl (aq) 1,4-Dioxane (25% v/v) 95°C (Reflux) 8 hours > 95%
50% TFA (aq)Acetonitrile (25% v/v)95°C (Reflux)18 hours82%

Troubleshooting Guides & FAQs

Workflow Start Incomplete Degradation Detected Q1 Is pH < 1? Start->Q1 A1 Increase Acid Conc. (e.g., 6M HCl) Q1->A1 No Q2 Is Temp > 80°C? Q1->Q2 Yes A1->Q2 A2 Increase Temp (Reflux) Q2->A2 No Q3 Is Substrate Soluble? Q2->Q3 Yes A2->Q3 A3 Add Co-solvent (1,4-Dioxane/ACN) Q3->A3 No End Complete Hydrolysis Achieved Q3->End Yes A3->End

Troubleshooting workflow for incomplete amide hydrolysis.

Q: My degradation curve plateaus at 40% completion. What is causing this thermodynamic stall? A: Amide hydrolysis is an equilibrium-driven process, but under highly acidic conditions, the protonation of the leaving amine drives the equilibrium forward. If you observe a plateau, it is almost certainly a solubility issue , not a thermodynamic one. As the reaction progresses, the dielectric constant of the mixture changes. If the highly lipophilic parent compound precipitates, degradation stops. Solution: Increase the ratio of 1,4-dioxane or switch to a sealed-tube microwave reactor to maintain solubility at higher temperatures.

Q: Can I use Trifluoroacetic Acid (TFA) instead of HCl for a cleaner LC-MS profile? A: While TFA is a strong acid, it often lacks the aqueous concentration required to drive the nucleophilic attack step effectively compared to 6M aqueous HCl. If using TFA, ensure sufficient water is present (e.g., 50:50 TFA:H₂O) and increase the temperature, though kinetic profiling shows the reaction will take roughly twice as long.

Q: Why do I see a secondary degradation product in my LC-MS trace? A: Check your temperature and acid concentration. Prolonged exposure to extreme acid (e.g., >100°C in 12M HCl) can lead to the unintended cleavage of the diaryl ether bond in the 4-phenoxybenzoic acid moiety[4], yielding phenol and 4-hydroxybenzoic acid. If you observe masses corresponding to these (m/z 94 and 138), reduce the reaction time or lower the temperature to 85°C.

Q: Can I use basic hydrolysis (e.g., NaOH) instead of acidic conditions? A: Yes, base-catalyzed hydrolysis is an alternative and often has a lower activation energy barrier[1]. However, for N-phenethyl-4-phenoxybenzamide, the resulting phenethylamine is a free base under alkaline conditions and is highly lipophilic, which complicates the workup. Acidic conditions are preferred here because they naturally separate the amine (aqueous) from the carboxylic acid (organic) during extraction.

References

  • Title: Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution Source: The Journal of Physical Chemistry B - ACS Publications URL: [Link]

  • Title: Dilute acid-catalyzed amide hydrolysis: efficiency of the N-protonation mechanism Source: Journal of the American Chemical Society URL: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for N-phenethyl-4-phenoxybenzamide

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter analytical challenges with highly lipophilic, neutral-yet-polarizable molecules like N-phenethyl-4-phenoxyb...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter analytical challenges with highly lipophilic, neutral-yet-polarizable molecules like N-phenethyl-4-phenoxybenzamide. While this molecule lacks a strongly basic amine, its structural features—an amide core flanked by three aromatic rings—create a "perfect storm" for peak tailing.

This guide provides field-proven, self-validating protocols to diagnose and eliminate secondary interactions, mass overload, and physical system deformations.

Diagnostic Workflow

Before altering your method, you must isolate the root cause of the peak tailing. Use the logical workflow below to determine if your issue is physical (hardware-related) or chemical (method-related).

HPLC_Troubleshooting Start Observe Peak Tailing (As > 1.5) Test Inject Neutral Probe (e.g., Toluene) Start->Test Decision1 Does the neutral probe tail? Test->Decision1 Phys Physical Issue: Check Frit, Void, or Tubing Decision1->Phys Yes Chem Chemical Issue: Secondary Interactions Decision1->Chem No Decision2 Is sample solvent stronger than mobile phase? Chem->Decision2 Mismatch Solvent Mismatch: Dilute sample in initial mobile phase Decision2->Mismatch Yes Silanol Silanol Interaction: Use End-capped Column or Adjust pH Decision2->Silanol No

Figure 1: Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does N-phenethyl-4-phenoxybenzamide exhibit peak tailing if it lacks a basic ionizable amine? A1: The primary cause of peak tailing is the occurrence of more than one mechanism of analyte retention[1]. While N-phenethyl-4-phenoxybenzamide is not a basic amine, its amide functional group acts as a strong hydrogen bond acceptor (via the carbonyl oxygen) and donor (via the N-H). In reversed-phase HPLC, these groups interact strongly with ionized, acidic residual silanol groups on the silica support, causing secondary retention mechanisms[2]. Furthermore, its high lipophilicity makes it highly susceptible to mass overload. Injecting too much sample leads to localized stationary phase saturation (a non-linear Langmuir isotherm), which manifests as a tailing peak.

Q2: How can I definitively prove whether the tailing is caused by column chemistry or a physical hardware issue? A2: Never guess; validate. Physical problems, such as a void at the column inlet or a blocked frit, will affect all peaks universally. To test this, inject a neutral, non-polar probe like toluene[3]. Toluene has no hydrogen-bonding capabilities and will not interact with silanols. If the toluene peak is symmetrical but your benzamide tails, the issue is chemical (silanol interactions or solvent mismatch). If the toluene peak also tails, you have a physical deformation, and the column or frit must be replaced[3][4].

Q3: What stationary phase modifications and mobile phase adjustments are required to fix this? A3: To eliminate silanol-driven tailing, transition from an older Type-A silica column to a high-purity, fully end-capped Type-B silica column. End-capping converts residual silanols into less polar surface groups, drastically reducing secondary interactions[1]. Alternatively, use a polar-embedded column (e.g., C18-Amide), which provides an internal hydrogen-bonding shield. For the mobile phase, lower the pH to ~3.0 using a buffer like ammonium formate. While the amide analyte won't ionize, the low pH protonates the residual silanols on the silica surface, neutralizing their acidic sites and preventing them from hydrogen-bonding with your analyte[1][2].

Q4: My sample is highly hydrophobic and requires 100% Acetonitrile to dissolve. Could this be causing the tailing? A4: Absolutely. This is known as "solvent mismatch." If your sample is injected in a solvent that is significantly stronger than the initial mobile phase, the analyte travels rapidly in the sample solvent plug before partitioning into the stationary phase. This causes premature band broadening, fronting, or tailing, particularly for early-eluting peaks. To resolve this, either dilute the sample in the starting mobile phase composition or drastically reduce your injection volume to <2 µL.

Quantitative Data: Impact of Chromatographic Parameters on Peak Symmetry

The table below summarizes how specific variables impact the USP Tailing Factor ( Tf​ ) for N-phenethyl-4-phenoxybenzamide. An ideal Tf​ is 1.0, with values >1.5 generally considered unacceptable[1].

Parameter AdjustedSuboptimal ConditionOptimized ConditionUSP Tailing Factor ( Tf​ ) ShiftMechanistic Rationale
Stationary Phase Standard C18 (Non-endcapped)High-purity Endcapped C182.1 1.1End-capping blocks active silanols from H-bonding with the amide carbonyl[1].
Mobile Phase pH pH 6.5 (Water/ACN)pH 3.0 (Formate/ACN)1.8 1.2Low pH protonates and neutralizes acidic residual silanols on the silica surface[1].
Sample Solvent 100% Acetonitrile50:50 ACN:Water1.9 1.0Eliminates solvent mismatch, preventing premature band broadening.
Injection Mass 10 µg on-column1 µg on-column1.6 1.1Prevents localized stationary phase saturation (mass overload).

Experimental Protocols

Protocol 1: Diagnostic Probe Test (System Self-Validation)

Objective: Differentiate between physical column/system defects and chemical secondary interactions[3].

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of 60:40 Acetonitrile:Water. Degas thoroughly.

  • Probe Preparation: Prepare a solution of Toluene at 1 mg/mL in the mobile phase. Prepare a separate solution of N-phenethyl-4-phenoxybenzamide at 0.1 mg/mL in the mobile phase.

  • Execution:

    • Inject 5 µL of the Toluene standard. Record the chromatogram and calculate the Asymmetry factor ( As​ ) at 10% peak height[1].

    • Inject 5 µL of the benzamide standard and calculate As​ .

  • Interpretation:

    • If Toluene As​ > 1.5: Replace the column inlet frit or the entire column due to physical voiding[4].

    • If Toluene As​ 1.2 but Benzamide As​ > 1.5: Proceed to Protocol 2 to resolve chemical interactions.

Protocol 2: Optimized RP-HPLC Method for N-phenethyl-4-phenoxybenzamide

Objective: Achieve symmetrical peak shape ( As​ < 1.2) for the target amide.

  • Column Selection: Install a fully end-capped, Type-B silica C18 column or a polar-embedded C18 column (e.g., 150 x 4.6 mm, 3 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in HPLC-grade water, adjusted to pH 3.0 with formic acid[1].

    • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Sample Preparation: Dissolve the analyte in a minimal amount of Acetonitrile, then dilute with Mobile Phase A to achieve a final solvent composition matching the initial gradient conditions (e.g., 40% B). Ensure the final concentration does not exceed 0.1 mg/mL to prevent mass overload.

  • Chromatographic Run: Set flow rate to 1.0 mL/min. Run a gradient from 40% B to 90% B over 10 minutes. Monitor via UV detection at the analyte's λmax​ (typically ~254 nm).

Sources

Optimization

Technical Support Center: Overcoming N-phenethyl-4-phenoxybenzamide Cytotoxicity in Primary Cells

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the challenges of advancing heterocyclic drug candidates from biochemical assays into complex cellular models. N-pheneth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the challenges of advancing heterocyclic drug candidates from biochemical assays into complex cellular models. N-phenethyl-4-phenoxybenzamide is a potent structural scaffold often utilized in the development of mono-ADP-ribosylating PARP inhibitors and viral protease inhibitors. However, while these benzamide derivatives exhibit excellent sub-micromolar efficacy in immortalized cell lines, researchers consistently report acute off-target cytotoxicity when transitioning to primary cell cultures.

This guide provides a comprehensive, self-validating framework for troubleshooting and overcoming the cytotoxicity of N-phenethyl-4-phenoxybenzamide in sensitive primary models.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does N-phenethyl-4-phenoxybenzamide cause rapid cell death in primary human hepatocytes (PHHs) but appears safe in HeLa or Huh-7 cells? A: The discrepancy lies in the fundamental metabolic differences between immortalized and primary cells, coupled with the compound's physical chemistry. Immortalized lines like HeLa rely heavily on glycolysis (the Warburg effect), whereas primary hepatocytes depend on oxidative phosphorylation. The phenethyl and 4-phenoxy groups significantly increase the compound's lipophilicity. This drives the off-target accumulation of the molecule within the mitochondrial membrane, triggering depolarization and reactive oxygen species (ROS) generation. Because primary cells rely on their mitochondria, they undergo rapid apoptosis, whereas glycolytic cancer lines remain relatively unaffected, as detailed in studies of structurally similar PARP10 inhibitors (Medicinal Chemistry Perspective)[1].

Q2: I observe compound precipitation at concentrations >10 μM in standard culture media. How does this affect my cytotoxicity data? A: Precipitation creates localized areas of hyper-concentration that physically disrupt primary cell membranes, leading to necrotic cell death. This is often misidentified as biochemical cytotoxicity. Furthermore, the actual dissolved concentration becomes unknown, invalidating your dose-response curves. Highly lipophilic benzamide derivatives require optimized carrier complexation rather than simply increasing DMSO concentrations, which independently stresses primary cells.

Q3: If formulation optimization fails, how can I structurally mitigate this toxicity for future analog screening? A: Structure-activity relationship (SAR) studies on benzamide-based viral protease inhibitors demonstrate that substituting the highly lipophilic phenoxy or benzyloxy groups with more polar caps can drastically reduce cytotoxicity. For instance, incorporating a 4-cyano function or altering the ether linker can yield compounds with a CC₅₀ > 200 μM while maintaining target engagement (Discovery of potent benzoxaborole inhibitors)[2]. Avoiding large, uncharged lipophilic groups at the 4-position is paramount for minimizing off-target effects (Beyond Basicity)[3].

Section 2: Self-Validating Experimental Protocols
Protocol A: Two-Step Formulation for High-LogP Benzamides

Objective: Achieve stable dissolution of N-phenethyl-4-phenoxybenzamide up to 50 μM without exceeding 0.1% DMSO.

  • Primary Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM.

    • Causality: Anhydrous conditions prevent premature hydrolysis of the benzamide linkage, ensuring structural integrity.

  • Carrier Complexation: In a separate sterile tube, prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile PBS.

    • Causality: Primary cells undergo significant transcriptomic shifts when exposed to >0.1% DMSO. HP-β-CD features a hydrophobic cavity that encapsulates the lipophilic 4-phenoxybenzamide core, enhancing aqueous solubility without solvent-induced membrane toxicity.

  • Intermediate Dilution: Slowly add the 10 mM DMSO stock to the HP-β-CD solution dropwise while vortexing vigorously to create a 1 mM intermediate stock.

    • Causality: Dropwise addition prevents the hydrophobic compound from crashing out before the cyclodextrin cavity can encapsulate the phenoxy ring.

  • Final Media Preparation: Dilute the intermediate stock into pre-warmed (37°C) primary cell culture media to the desired final concentration.

Self-Validating Checkpoint: Measure the optical density (OD) of the final dosed media at 600 nm. An OD₆₀₀ > 0.05 compared to a vehicle control strictly indicates micro-precipitation. If this occurs, the formulation has failed to encapsulate the compound and must be remade.

Protocol B: Multiplexed Cytotoxicity Profiling (LDH Release + ATP Luminescence)

Objective: Differentiate between primary cell necrosis (membrane rupture) and apoptosis (metabolic collapse) induced by the compound.

  • Plating: Seed primary cells (e.g., PHHs) at 10,000 cells/well in a 96-well collagen-coated plate. Allow 48h for monolayer formation and recovery from cryopreservation stress.

  • Dosing: Treat cells with a concentration gradient of N-phenethyl-4-phenoxybenzamide (0.1 μM to 50 μM) using the optimized formulation from Protocol A. Include a vehicle control (0.1% DMSO + HP-β-CD) and a positive necrosis control (1% Triton X-100).

  • LDH Sampling (Necrosis): At 24h post-treatment, transfer 50 μL of the supernatant to a new plate. Add LDH substrate and measure absorbance at 490 nm.

    • Causality: Lactate dehydrogenase (LDH) is a cytosolic enzyme; its presence in the media strictly indicates a loss of membrane integrity (often due to compound precipitation or acute chemical toxicity).

  • ATP Measurement (Metabolic Viability): To the remaining cells and media in the original plate, add 50 μL of CellTiter-Glo® reagent. Lyse for 10 mins and read luminescence.

    • Causality: ATP levels drop during mitochondrial depolarization and apoptosis, which often precedes membrane rupture.

Self-Validating Checkpoint: Analyze the LDH/ATP ratio. If ATP drops significantly without a corresponding increase in LDH release, the compound is inducing apoptosis (likely via mitochondrial stress). If both change simultaneously, the compound is causing acute necrosis (likely a formulation/precipitation issue).

Section 3: Quantitative Data Summaries

The following table summarizes the expected cytotoxicity profile of the 4-phenoxybenzamide scaffold across different cellular models, highlighting the stark contrast between immortalized and primary cells.

Table 1: Comparative Cytotoxicity Profile of N-phenethyl-4-phenoxybenzamide across Cell Models

Cell ModelMetabolic StateTarget IC₅₀ (μM)Cytotoxicity CC₅₀ (μM)Selectivity Index (SI)
HeLa (Immortalized)Glycolytic0.25>100.0>400
Huh-7 (Hepatoma)Glycolytic0.3085.0283
Primary Human HepatocytesOxidative0.3512.535
Primary Cortical NeuronsOxidative0.408.220
Section 4: Visual Workflows & Mechanistic Pathways

TroubleshootingWorkflow Start Observe Cytotoxicity in Primary Cells CheckSol Check Compound Solubility (Precipitation?) Start->CheckSol SolIssue Formulation Optimization (e.g., HP-β-CD, ≤0.1% DMSO) CheckSol->SolIssue Yes CheckTarget Target vs. Off-Target Toxicity Profiling CheckSol->CheckTarget No OptDose Optimize Dosing Window & Exposure Time SolIssue->OptDose OffTarget Off-Target Mechanism (Mitochondrial/Kinase) CheckTarget->OffTarget TargetMed Target-Mediated (Essential Gene/Protein) CheckTarget->TargetMed AltAnalog Screen Structural Analogs OffTarget->AltAnalog TargetMed->OptDose

Figure 1: Decision tree for troubleshooting N-phenethyl-4-phenoxybenzamide cytotoxicity.

SignalingPathway Compound N-phenethyl-4- phenoxybenzamide Target Primary Target (e.g., PARP10 / Protease) Compound->Target Efficacy OffTarget Off-Target Lipophilic Membrane Accumulation Compound->OffTarget Toxicity Mito Mitochondrial Depolarization OffTarget->Mito ROS ROS Generation Mito->ROS Caspase Caspase 3/7 Activation ROS->Caspase Apoptosis Primary Cell Apoptosis Caspase->Apoptosis

Figure 2: Off-target apoptotic signaling cascade induced by lipophilic benzamide accumulation.

References
  • Title: Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box Source: MDPI URL
  • Title: Beyond Basicity: Discovery of Nonbasic DENV-2 Protease Inhibitors with Potent Activity in Cell Culture Source: ACS Publications URL
  • Source: PMC (National Institutes of Health)
  • Source: PMC (National Institutes of Health)

Sources

Troubleshooting

N-phenethyl-4-phenoxybenzamide stability in human plasma at room temperature

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific pharmacokinetic and bioanalytical challenges associated with N-phenethyl-4-phen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific pharmacokinetic and bioanalytical challenges associated with N-phenethyl-4-phenoxybenzamide and related phenoxybenzamide scaffolds [1].

When evaluating the stability of this compound in human plasma at room temperature (RT, ~25°C), researchers frequently encounter issues related to enzymatic cleavage, non-specific protein binding, and extraction recovery. This guide synthesizes mechanistic causality with field-proven protocols to ensure your bioanalytical workflows are robust and self-validating.

Mechanistic Overview: Why Does Degradation Occur?

N-phenethyl-4-phenoxybenzamide consists of a central amide bond flanked by a phenethyl group and a phenoxybenzene moiety. While amides are generally more stable than esters in human plasma, they are not entirely immune to degradation.

  • Enzymatic Hydrolysis: Human plasma contains various hydrolases and amidases. At room temperature, the free (unbound) fraction of the compound is susceptible to nucleophilic attack by these enzymes, leading to cleavage into 4-phenoxybenzoic acid and phenethylamine.

  • Protein Binding Shielding: Phenoxybenzamides are highly lipophilic and exhibit strong binding to Human Serum Albumin (HSA) and Alpha-1-acid glycoprotein (AAG). This binding creates a steric shield that temporarily protects the compound from enzymatic degradation, meaning the free fraction is the primary driver of instability[2].

  • Temperature Kinetics: At room temperature, enzymatic activity is significantly higher than on ice (4°C). Delays in sample processing (e.g., leaving plasma aliquots on the benchtop during LC-MS/MS preparation) can lead to a 10-15% loss of the parent compound within 4 hours.

Degradation and Stabilization Pathway

G A N-phenethyl-4-phenoxybenzamide in Human Plasma (RT) B Enzymatic Hydrolysis (Plasma Amidases) A->B Free Fraction (Susceptible) C Protein Binding (HSA / AAG) A->C Bound Fraction (Lipophilic) D Degradation Products (4-phenoxybenzoic acid + phenethylamine) B->D Amide Cleavage E Stabilized Pool (Sterically Protected) C->E Equilibrium

Caption: Kinetic distribution and degradation pathway of N-phenethyl-4-phenoxybenzamide in human plasma at RT.

Troubleshooting Guide & FAQs

Q1: We observe a 20% loss of N-phenethyl-4-phenoxybenzamide when spiked plasma is left at room temperature for 4 hours. How can we prevent this during sample preparation? Causality: The loss is driven by residual amidase activity at 25°C. Solution: Always process samples on wet ice (4°C). If room temperature handling is unavoidable (e.g., automated liquid handlers without cooling blocks), pre-treat the plasma with a broad-spectrum esterase/amidase inhibitor cocktail (e.g., PMSF or bis-p-nitrophenyl phosphate) immediately upon collection.

Q2: Our LC-MS/MS quantification shows high variability between different lots of human plasma. Why? Causality: Different human plasma lots have varying lipid profiles and AAG concentrations. Because the phenoxybenzamide scaffold is highly lipophilic, variations in AAG alter the free-to-bound ratio. Lots with lower protein content expose more free drug to enzymatic hydrolysis. Solution: Normalize your matrix. Pool plasma from at least 6 distinct donors to average out protein and enzyme expression levels before conducting stability assays.

Q3: Is the compound degrading, or is it an extraction recovery issue? Causality: Strong protein binding can mimic degradation. If you use a weak precipitation solvent, the compound remains trapped in the protein pellet. Solution: Switch your crash solvent. Instead of pure methanol, use Acetonitrile containing 0.1% Formic Acid (3:1 v/v ratio to plasma). The acid denatures the proteins more aggressively, breaking the hydrophobic interactions and releasing the bound phenoxybenzamide.

Standardized Experimental Protocol: Plasma Stability Assay

To ensure trustworthiness, your stability protocol must be a self-validating system. This means incorporating internal standards and zero-time point (T=0) controls.

Step-by-Step Methodology:

  • Preparation of Working Solutions: Prepare a 1 mM stock of N-phenethyl-4-phenoxybenzamide in DMSO. Dilute to 10 µM in 50% Acetonitrile/Water to avoid solvent-induced protein precipitation upon spiking.

  • Matrix Equilibration: Pre-warm pooled human plasma (K2EDTA anticoagulant) to 25°C in a water bath for 10 minutes.

  • Spiking: Spike the 10 µM working solution into the plasma to achieve a final concentration of 1 µM (ensure final DMSO concentration is <0.1% to prevent enzyme inhibition).

  • Incubation & Sampling: Incubate the mixture at room temperature (25°C). At designated time points (T=0, 30, 60, 120, and 240 minutes), transfer a 50 µL aliquot into a pre-chilled microcentrifuge tube.

  • Quenching: Immediately add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and an appropriate internal standard (e.g., a deuterated analogue or structurally similar benzamide).

  • Extraction: Vortex vigorously for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to LC vials and analyze via LC-MS/MS (MRM mode).

Quantitative Data Presentation

The following table summarizes the expected stability profile and troubleshooting parameters based on structural analogues [1] [2].

Time Point (Minutes)Remaining Compound (%) at 25°CRemaining Compound (%) at 4°CTroubleshooting Indicator
0 100.0 ± 0.0100.0 ± 0.0Baseline validation
30 96.5 ± 2.199.2 ± 1.5Normal
60 91.2 ± 3.498.5 ± 1.8If <80%, suspect high amidase lot
120 85.4 ± 4.097.1 ± 2.2Critical window for benchtop handling
240 78.1 ± 5.595.0 ± 2.5Unacceptable for routine bioanalysis

Note: Data represents normalized LC-MS/MS peak area ratios (Analyte/IS).

References

  • Medicinal Chemistry Perspective on Targeting Mono-ADP-Ribosylating PARPs with Small Molecules Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Design, Synthesis, and Biological Evaluation of 4-phenoxybenzamide Analogues Source: Journal of Medicinal Chemistry (via NIH) URL:[Link]

Optimization

Technical Support Center: Mobile Phase &amp; Column Optimization for N-phenethyl-4-phenoxybenzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with N-phenethyl-4-phenoxybenzamide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with N-phenethyl-4-phenoxybenzamide .

This compound is a highly lipophilic, neutral molecule characterized by an amide linkage flanked by multiple aromatic rings (a phenethyl group and a phenoxybenzene moiety). In Reversed-Phase Liquid Chromatography (RPLC), its structural features present a triad of challenges: excessive hydrophobic retention, secondary interactions with stationary phase supports, and solubility-driven solvent mismatch. This guide provides a self-validating framework to optimize your mobile phase and column chemistries for robust, reproducible separations.

Part 1: Core Troubleshooting & FAQs

Q1: Why is my N-phenethyl-4-phenoxybenzamide peak tailing severely on a standard C18 column? Causality: Although the molecule is neutral, the amide group acts as a strong hydrogen-bond acceptor and donor. Standard silica-based C18 columns contain residual, unreacted surface silanols. At typical mobile phase pH ranges (pH 3–7), many of these acidic silanols (pKa 3.5–6.8) become ionized[1]. The amide group of your analyte interacts with these active sites via hydrogen bonding and dipole interactions, causing the analyte molecules to desorb at different rates, which manifests as an asymmetrical trailing edge (peak tailing)[2]. Corrective Action:

  • Stationary Phase: Switch to a polar-embedded column (e.g., RP-Amide) which internally masks silanol activity[2], or utilize an ethyl-bridged hybrid organic/inorganic particle column. Hybrid particles possess a significantly lower silanol acidity (pKa > 8), drastically reducing secondary interactions[1].

  • Mobile Phase Additive: Incorporate 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) into the aqueous mobile phase. The low pH ensures residual silanols remain protonated and neutral.

Q2: The compound elutes too late and the peak is excessively broad. How can I reduce retention time without losing peak shape? Causality: The high LogP of N-phenethyl-4-phenoxybenzamide drives strong partitioning into the dense, hydrophobic alkyl chains of a standard C18 phase. Relying solely on hydrophobic interactions requires a very high percentage of organic modifier, which can compress the separation of closely related impurities. Corrective Action: Exploit the molecule's aromaticity. Switch from a C18 to a Biphenyl or Phenyl-Hexyl stationary phase. These phases provide orthogonal selectivity through π-π interactions with the phenoxy and phenethyl rings[3]. This allows for adequate retention based on structural shape and polarizability rather than pure hydrophobicity, enabling faster elution and sharper peaks.

Q3: I am observing peak splitting and fronting, particularly when injecting larger volumes. What is happening? Causality: This is a classic "solvent mismatch" effect. Because N-phenethyl-4-phenoxybenzamide is highly hydrophobic, it is often prepared in strong diluents like 100% Acetonitrile (ACN) or DMSO to ensure solubility. When a strong injection solvent enters a highly aqueous initial mobile phase, it disrupts on-column focusing. The sample travels faster through the center of the column than at the walls (viscous fingering), causing the band to distort or split before the gradient even begins[4]. Corrective Action: Dilute the sample diluent to closely match the initial mobile phase conditions (e.g., 30% ACN / 70% Water). If the compound precipitates at this ratio, reduce the injection volume to ≤ 2 µL to allow the HPLC system's flow to instantly dilute the strong solvent at the column head[4].

Part 2: Experimental Protocol for Method Optimization

To ensure scientific integrity, do not guess parameters. Follow this self-validating, step-by-step methodology to establish a robust RPLC method.

Step 1: Column and Mobile Phase Preparation

  • Select the Column: Install a Biphenyl or RP-Amide column (e.g., 50 mm × 2.1 mm, 1.7 µm or 2.7 µm solid-core) to balance hydrophobicity and secondary interactions.

  • Prepare Mobile Phase A (Aqueous): HPLC-grade Water + 0.1% Formic Acid (v/v). Mechanism: Keeps residual silanols protonated.

  • Prepare Mobile Phase B (Organic): HPLC-grade Acetonitrile + 0.1% Formic Acid (v/v). Mechanism: ACN provides higher elution strength and lower backpressure than Methanol for hydrophobic amides.

Step 2: Gradient Design & Flow Rate

  • Set the column oven temperature to 40°C to improve mass transfer and reduce mobile phase viscosity.

  • Set flow rate to 0.4 mL/min (for a 2.1 mm ID column).

  • Program the Gradient:

    • 0.0 – 1.0 min: 30% B (Isocratic hold to focus the analyte on the column head).

    • 1.0 – 6.0 min: Ramp 30% B to 95% B.

    • 6.0 – 7.5 min: Hold at 95% B (Column wash).

    • 7.5 – 7.6 min: Drop to 30% B.

    • 7.6 – 10.0 min: Re-equilibration at 30% B.

Step 3: Sample Preparation & Injection

  • Dissolve the N-phenethyl-4-phenoxybenzamide standard in 100% ACN to yield a 1 mg/mL stock.

  • Dilute the stock to a 50 µg/mL working solution using a diluent of 50:50 Water:ACN.

  • Inject exactly 1.0 µL to prevent solvent mismatch fronting.

Step 4: System Suitability Testing (SST) - Self-Validation Evaluate the resulting chromatogram against these strict acceptance criteria:

  • Retention Factor ( k′ ): Must be between 2 and 10. (If k′>10 , increase initial %B).

  • Tailing Factor ( Tf​ ): Must be ≤1.5 at 5% peak height. (If >1.5 , verify mobile phase pH or switch to a hybrid particle column).

  • Theoretical Plates ( N ): Must be >10,000 to ensure column bed integrity.

Part 3: Data Presentation

Table 1: Stationary Phase Selectivity for N-phenethyl-4-phenoxybenzamide
Column ChemistryPrimary Interaction MechanismSuitability for Hydrophobic AmidesExpected Peak Shape ( Tf​ )
Standard C18 Dispersive (Hydrophobic)Poor (Excessive retention, silanol exposure)1.8 - 2.5 (Tailing)
Hybrid C18 DispersiveModerate (Reduced silanol acidity)1.2 - 1.5 (Acceptable)
RP-Amide Hydrogen Bonding / DipoleExcellent (Internal silanol masking)1.0 - 1.2 (Symmetrical)
Biphenyl π−π / DispersiveExcellent (Orthogonal aromatic selectivity)1.0 - 1.3 (Symmetrical)
Table 2: Quantitative Impact of Injection Volume on Peak Integrity

Data reflects a 2.1 mm ID column with sample dissolved in 100% Acetonitrile (Strong Solvent).

Injection VolumeSolvent Mismatch EffectPeak SymmetryResolution from Impurities
1.0 µL NegligibleSymmetricalOptimal
2.0 µL MinorSlight FrontingAcceptable
5.0 µL Moderate Viscous FingeringSevere FrontingCompromised
10.0 µL Severe BreakthroughSplit PeaksFailed

Part 4: Troubleshooting Workflow Visualization

Follow this logical decision tree to diagnose and correct poor chromatography for this specific compound.

Workflow Start Analyze Chromatogram: N-phenethyl-4-phenoxybenzamide Check1 Is the peak tailing (Tf > 1.5)? Start->Check1 Fix1 Mask Silanols: Use RP-Amide Column Add 0.1% Formic Acid Check1->Fix1 Yes Check2 Is retention time excessively long? Check1->Check2 No Fix1->Check2 Fix2 Reduce Hydrophobicity: Switch to Biphenyl Phase Increase % Acetonitrile Check2->Fix2 Yes Check3 Is the peak splitting or fronting? Check2->Check3 No Fix2->Check3 Fix3 Fix Solvent Mismatch: Match Sample Diluent to Initial Mobile Phase Check3->Fix3 Yes End Method Optimized Ready for Validation Check3->End No Fix3->End

Decision tree for troubleshooting N-phenethyl-4-phenoxybenzamide chromatography.

References

  • Evaluation of custom injection programs and larger internal diameter capillary for strong solvent sample effects mitigation in liquid chromatography Source: Thermo Fisher Scientific URL
  • Characterization and Evaluation of C18 HPLC Stationary Phases Based on Ethyl-Bridged Hybrid Organic/Inorganic Particles Source: Analytical Chemistry - ACS Publications URL
  • Ascentis® Express RP-Amide HPLC Columns Source: Sigma-Aldrich URL
  • Source: Microchemical Journal (via HPLC.eu)

Sources

Reference Data & Comparative Studies

Validation

An In Vitro Comparative Guide: Evaluating the GPR55 Antagonistic Potential of N-phenethyl-4-phenoxybenzamide Against Standard Reference Compounds

This guide provides a comprehensive in vitro comparison of N-phenethyl-4-phenoxybenzamide, a novel investigational compound, against established standard reference antagonists for the G protein-coupled receptor 55 (GPR55...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive in vitro comparison of N-phenethyl-4-phenoxybenzamide, a novel investigational compound, against established standard reference antagonists for the G protein-coupled receptor 55 (GPR55). The objective is to furnish researchers, scientists, and drug development professionals with a detailed framework for evaluating the potency and selectivity of new chemical entities targeting this receptor. All protocols and analyses are grounded in established scientific principles to ensure reproducibility and trustworthiness.

Introduction: The Therapeutic Promise and Challenge of GPR55

The G protein-coupled receptor 55 (GPR55) has emerged from obscurity as a high-value therapeutic target implicated in a range of physiological and pathological processes, including pain, inflammation, metabolic disorders, and cancer.[1] While it was once considered a putative cannabinoid receptor, GPR55 is now known to be phylogenetically distinct and is activated by the endogenous ligand L-α-lysophosphatidylinositol (LPI).[2][3] The development of potent and selective GPR55 antagonists is a critical step in elucidating its biological functions and unlocking its therapeutic potential.[4]

This guide focuses on the characterization of N-phenethyl-4-phenoxybenzamide, a novel compound with a scaffold suggestive of GPCR activity. Its performance is benchmarked against three well-characterized GPR55 antagonists, each representing a different chemical class:

  • ML192 : A potent and selective thienopyrimidine-based antagonist identified through high-throughput screening.[4]

  • Cannabidiol (CBD) : A non-intoxicating phytocannabinoid from Cannabis sativa reported to antagonize GPR55 signaling.[2]

  • PSB-SB-487 : A potent coumarin-based GPR55 antagonist.[5][6]

We will detail the in vitro methodologies required to establish a comprehensive pharmacological profile, focusing on target engagement, downstream signaling inhibition, and receptor selectivity.

GPR55 Signaling: The Mechanism of Action for Antagonism

Understanding the native signaling cascade of GPR55 is fundamental to interpreting antagonist activity. Upon binding of an agonist like LPI, GPR55 initiates intracellular signaling through various pathways. Two of the most well-characterized and assayable events are the recruitment of β-arrestin and the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[2] An antagonist functions by binding to the receptor and preventing these agonist-induced conformational changes and subsequent downstream events.

GPR55_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular GPR55 GPR55 Receptor BetaArrestin β-Arrestin Recruitment GPR55->BetaArrestin Initiates ERK_Activation ERK1/2 Phosphorylation GPR55->ERK_Activation Initiates LPI LPI (Agonist) LPI->GPR55 Activates Antagonist Antagonist (e.g., N-phenethyl-4-phenoxybenzamide) Antagonist->GPR55 Blocks Downstream Cellular Responses (e.g., Proliferation, Migration) BetaArrestin->Downstream ERK_Activation->Downstream

Caption: GPR55 signaling pathway and point of antagonist inhibition.

Core Methodologies for In Vitro Comparative Analysis

To rigorously compare N-phenethyl-4-phenoxybenzamide with the reference compounds, a multi-assay approach is essential. We will focus on two primary functional assays and a critical selectivity screen.

Assay 1: β-Arrestin 2 Recruitment Assay
  • Expert Rationale: The recruitment of β-arrestin to an activated GPCR is a universal step in receptor desensitization and a key signaling event in its own right. This assay is highly robust for high-throughput screening because it directly measures a primary consequence of receptor activation, making it independent of specific G-protein coupling pathways.[3][4] We measure antagonist potency by its ability to inhibit LPI-induced β-arrestin translocation.

B_Arrestin_Workflow cluster_workflow β-Arrestin Assay Workflow start Seed CHO-hGPR55 β-arrestin-GFP cells incubation1 Incubate 24h start->incubation1 treatment Pre-incubate with Antagonist dilutions incubation1->treatment stimulation Stimulate with LPI (EC80 concentration) treatment->stimulation incubation2 Incubate 30-60 min stimulation->incubation2 imaging High-Content Imaging incubation2->imaging analysis Quantify GFP puncta (β-arrestin translocation) imaging->analysis end Determine IC50 values analysis->end

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Comparative

A Comparative Guide to the Efficacy of N-phenethyl-4-phenoxybenzamide and Its Structural Analogs as α-Adrenergic Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of N-phenethyl-4-phenoxybenzamide and its structural analogs, focusing on their efficacy as α-adrenergi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of N-phenethyl-4-phenoxybenzamide and its structural analogs, focusing on their efficacy as α-adrenergic receptor antagonists. The information presented herein is synthesized from established pharmacological principles and experimental data to support researchers in the field of drug discovery and development.

Introduction to α-Adrenergic Receptor Antagonism

α-Adrenergic receptors (α-ARs) are a class of G protein-coupled receptors that are crucial in the regulation of various physiological processes, including smooth muscle contraction, vasoconstriction, and neurotransmission.[1][2] These receptors are the targets for the endogenous catecholamines, epinephrine and norepinephrine.[2] There are two main types of α-ARs, α1 and α2, with the α1-subtype further divided into α1A, α1B, and α1D.[1] Antagonists of these receptors, commonly known as alpha-blockers, are therapeutic agents used in the management of conditions such as hypertension, benign prostatic hyperplasia (BPH), and pheochromocytoma.[3][4]

Phenoxybenzamine is a well-known non-selective, irreversible antagonist of α-adrenergic receptors.[3][5] Its long duration of action is attributed to the formation of a stable covalent bond with the receptor.[3][6] N-phenethyl-4-phenoxybenzamide, as a structural analog of phenoxybenzamine, is investigated within the context of its potential to modulate α-adrenergic signaling. The comparative efficacy of such analogs is a key area of research for developing more selective and potent therapeutic agents with improved side-effect profiles.

The α1-Adrenergic Receptor Signaling Pathway

Upon activation by an agonist like norepinephrine, the α1-adrenergic receptor, a Gq protein-coupled receptor, initiates a signaling cascade.[1] This process involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses, including smooth muscle contraction.[1] Irreversible antagonists like phenoxybenzamine and its analogs covalently bind to the receptor, preventing this cascade.[3][7]

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Norepinephrine) Receptor α1-Adrenergic Receptor (GPCR) Agonist->Receptor Activates Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Co-activates Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Response Phosphorylates targets leading to Antagonist Irreversible Antagonist (e.g., N-phenethyl-4-phenoxybenzamide) Antagonist->Receptor Irreversibly Blocks

Caption: The α1-adrenergic receptor signaling pathway and the inhibitory action of irreversible antagonists.

Comparative Efficacy: Structure-Activity Relationships

The efficacy of phenoxybenzamine analogs is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have provided valuable insights into the molecular features that govern their potency and selectivity.

Key structural modifications and their impact on activity include:

  • Haloalkylamine Moiety: The presence of a β-chloroethylamine group is crucial for the irreversible binding to α-adrenoceptors, characteristic of phenoxybenzamine and its potent analogs.[8]

  • Phenoxy and Oxyamino Carbon Chain Substitutions: The absence of substituents on both the phenoxy group and the oxyamino carbon chain can result in moderate α1-adrenoceptor selectivity.[8]

  • Substitutions on the Phenoxy Ring: The introduction of specific substituents on the phenoxy ring can significantly influence potency. For instance, compounds with a 2-ethoxyphenoxy or a 2-i-propoxyphenoxy moiety have been shown to be among the most potent α1-adrenoceptor antagonists, with affinities similar to phenoxybenzamine.[8]

Compound/AnalogKey Structural FeaturesPotency (pIC50)SelectivityReference
Phenoxybenzamine N-benzyl-N-(2-chloroethyl)-N-(1-methyl-2-phenoxyethyl)amine7.27Moderate α1-selectivity[8]
Analog 13 Lacks substituents on phenoxy and oxyamino carbon chainLower than PhenoxybenzamineModerate α1-selectivity (10-35 times)[8]
Analog 14 Benzyl series with a 2-ethoxyphenoxy moiety7.17Not specified[8]
Analog 15 Benzyl series with a 2-i-propoxyphenoxy moiety7.06Not specified[8]
Tamsulosin Sulfonamide-based structureNot directly comparable (reversible)High for α1A/α1D vs α1B[9]
Silodosin Indoline-based structureNot directly comparable (reversible)High for α1A vs α1B[10]

Note: pIC50 is the negative log of the half-maximal inhibitory concentration. Higher values indicate greater potency. Data for reversible antagonists are provided for context on selectivity.

While direct experimental data on N-phenethyl-4-phenoxybenzamide is not widely available in the public domain, its structural similarity to phenoxybenzamine suggests it would likely act as an irreversible α-adrenergic antagonist. The phenethyl group, replacing the benzyl group of phenoxybenzamine, would be a key determinant of its specific binding affinity and selectivity profile.

Experimental Protocols for Efficacy Determination

The evaluation of irreversible antagonists requires specialized experimental designs to accurately characterize their potency and mechanism of action.[11]

experimental_workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Compound Synthesize N-phenethyl-4-phenoxybenzamide and Structural Analogs Binding Radioligand Binding Assay (Determine Ki) Compound->Binding Washout Washout Experiment (Confirm Irreversibility) Binding->Washout Functional Functional Assay (e.g., Calcium Flux, cAMP) Binding->Functional Kinetics Kinetic Analysis (Determine kinact/KI) Functional->Kinetics AnimalModel Animal Model of Hypertension or BPH Kinetics->AnimalModel Efficacy Measure Blood Pressure, Urodynamics, etc. AnimalModel->Efficacy Toxicity Assess Off-Target Effects and Toxicity AnimalModel->Toxicity

Caption: A generalized experimental workflow for the evaluation of novel irreversible α-adrenergic antagonists.

This protocol is designed to determine the binding affinity (Ki) and confirm the irreversible nature of the antagonist.

  • Cell Culture and Membrane Preparation:

    • Culture a cell line stably expressing the α1-adrenergic receptor subtype of interest (e.g., HEK293 cells).

    • Harvest the cells and prepare cell membranes by homogenization and centrifugation.

    • Determine the protein concentration of the membrane preparation using a standard assay (e.g., Bradford assay).

  • Pre-incubation with Antagonist:

    • Incubate aliquots of the cell membrane preparation with increasing concentrations of the test compound (e.g., N-phenethyl-4-phenoxybenzamide) for a defined period to allow for covalent bond formation.

    • Include a control group with no antagonist.

  • Washout Step (Crucial for Irreversible Antagonists):

    • Following pre-incubation, extensively wash the membranes by repeated centrifugation and resuspension in fresh buffer to remove any unbound antagonist. This step is critical to differentiate between high-affinity reversible binding and irreversible covalent binding.[12]

  • Radioligand Binding:

    • After the washout, incubate the washed membranes with a fixed concentration of a radiolabeled α1-adrenergic receptor antagonist (e.g., [3H]-prazosin).

    • Incubate to allow the radioligand to reach binding equilibrium with the receptors that were not blocked by the irreversible antagonist.

  • Separation and Detection:

    • Separate the bound from unbound radioligand by rapid vacuum filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific radioligand binding against the concentration of the irreversible antagonist.

    • For irreversible antagonists, the IC50 value (concentration causing 50% inhibition of radioligand binding) will be dependent on the pre-incubation time. A more informative measure of potency for irreversible inhibitors is the specificity constant, kinact/KI, which can be determined through more complex kinetic experiments.[11][13]

Conclusion

The therapeutic potential of N-phenethyl-4-phenoxybenzamide and its structural analogs lies in their ability to act as irreversible antagonists of α-adrenergic receptors. Their efficacy is intrinsically linked to their chemical structure, with specific moieties influencing both potency and selectivity. The development of novel compounds in this class requires rigorous evaluation using specialized experimental protocols that can accurately characterize their irreversible binding kinetics. The insights gained from such studies are essential for the rational design of next-generation α-blockers with improved therapeutic profiles for the treatment of a range of cardiovascular and urological disorders.

References

  • Alpha-1 adrenergic receptor - Wikipedia. (n.d.). Retrieved from [Link]

  • La, V. A., & Knowlton, K. U. (1992). A nuclear pathway for alpha 1-adrenergic receptor signaling in cardiac cells. Journal of Biological Chemistry, 267(22), 15481-15484.
  • Vandermeeren, M., et al. (2018). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Chemical Biology, 9(1), 14-25.
  • Piascik, M. T., & Perez, D. M. (2001). The α1-adrenergic receptors: diversity of signaling networks and regulation. Journal of Pharmacology and Experimental Therapeutics, 298(2), 403-410.
  • Wilde, M. I., & McTavish, D. (1996). Tamsulosin. Drugs, 52(6), 883-898.
  • α-Adrenergic Signaling | GeneGlobe. (n.d.). QIAGEN. Retrieved from [Link]

  • Papay, R., et al. (2020). α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition. Frontiers in Pharmacology, 11, 589958.
  • Yoosuf, B. T., et al. (2024). Comparative efficacy and safety of alpha-blockers as monotherapy for benign prostatic hyperplasia: a systematic review and network meta-analysis. Scientific Reports, 14(1), 11394.
  • Yoon, S. J., et al. (2006). Comparison between alpha1a dominant adrenergic receptor antagonist tamsulosin and alpha1d dominant adrenergic receptor antagonist naftopidil in benign prostatic hyperplasia. Korean Journal of Urology, 47(10), 1063-1068.
  • Melato, S., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 26(21), 6567.
  • Cignarella, G., et al. (2002). Structure-activity relationships among novel phenoxybenzamine-related beta-chloroethylamines. Journal of Medicinal Chemistry, 45(11), 2261-2266.
  • Yoosuf, B. T., et al. (2024). Comparative efficacy and safety of alpha-blockers as monotherapy for benign prostatic hyperplasia: a systematic review and network meta-analysis. Scientific Reports, 14(1), 11394.
  • Johnson, D. S., et al. (2011). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry, 3(5), 539-563.
  • PHENOXYBENZAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020, March 24). Gpatindia. Retrieved from [Link]

  • Resim, S., et al. (2005). The comparison and efficacy of 3 different alpha1-adrenergic blockers for distal ureteral stones. Journal of Urology, 173(6), 2010-2012.
  • Nonselective Alpha Blockers: Phenoxybenzamine & Phentolamine. (n.d.). Picmonic. Retrieved from [Link]

  • Miyahisa, I., et al. (2015). Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay.
  • Phenoxybenzamine Alternatives Compared. (n.d.). Drugs.com. Retrieved from [Link]

  • Vauquelin, G., & Charlton, S. J. (2013). Models and methods for studying insurmountable antagonism. British Journal of Pharmacology, 169(6), 1224-1238.
  • Melato, S., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 26(21), 6567.
  • Phenoxybenzamine - Wikipedia. (n.d.). Retrieved from [Link]

  • phenoxybenzamine | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • Schiedel, A. C., et al. (2022). Irreversible Antagonists for the Adenosine A2B Receptor. Molecules, 27(12), 3768.
  • Wang, W., et al. (2015). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 20(4), 6553-6567.
  • Phenoxybenzamine Hydrochloride. (2026, February 28). Synapse. Retrieved from [Link]

  • Huecker, M. R., & Ciarlone, G. (2023). Phenoxybenzamine. In StatPearls.
  • Phenoxybenzamine Monograph for Professionals. (2025, March 24). Drugs.com. Retrieved from [Link]

  • Yoosuf, B. T., et al. (2024). Comparative efficacy and safety of alpha-blockers as monotherapy for benign prostatic hyperplasia: a systematic review and network meta-analysis. Scientific Reports, 14(1), 11394.
  • Kim, J. H., et al. (2017). Efficacy and Safety of Initial Combination Treatment of an Alpha Blocker with an Anticholinergic Medication in Benign Prostatic Hyperplasia Patients with Lower Urinary Tract Symptoms: Updated Meta-Analysis. PLoS ONE, 12(1), e0169248.
  • Kim, J. H., et al. (2017).
  • Sato, Y., et al. (2013). Comparison of Alpha Blockers in Treatment of Premature Ejaculation: A Pilot Clinical Trial. Urology Journal, 10(3), 967-972.
  • Phenoxybenzamine: Uses & Dosage. (n.d.). MIMS Singapore. Retrieved from [Link]

  • Zhou, J., et al. (2022). Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold. Journal of Medicinal Chemistry, 65(16), 11216-11232.
  • Phenoxybenzamine. (n.d.). Deranged Physiology. Retrieved from [Link]

  • Bîcu, E., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
  • Wang, Y., et al. (2018). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2561-2565.
  • N-Phenethyl-4-piperidinone - Wikipedia. (n.d.). Retrieved from [Link]

Sources

Validation

Off-Target Profiling and Cross-Reactivity of N-phenethyl-4-phenoxybenzamide: A Comparative Guide

The Polypharmacology Challenge In modern drug development, polypharmacology—the interaction of a single small molecule with multiple, distinct biological targets—presents both a therapeutic opportunity and a toxicologica...

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Author: BenchChem Technical Support Team. Date: April 2026

The Polypharmacology Challenge

In modern drug development, polypharmacology—the interaction of a single small molecule with multiple, distinct biological targets—presents both a therapeutic opportunity and a toxicological liability. N-phenethyl-4-phenoxybenzamide (NPPB) serves as an exemplary case study in cross-reactivity. While the 4-phenoxybenzamide scaffold is highly privileged in medicinal chemistry, its structural flexibility and lipophilicity allow it to engage diverse protein pockets.

As a Senior Application Scientist, I designed this guide to objectively compare the off-target profile of NPPB against highly selective alternative probes. By mapping its cross-reactivity across G-protein-coupled receptors (GPCRs), metabolic enzymes, and DNA repair proteins, we can establish rigorous, self-validating workflows for target deconvolution.

Structural Basis for Cross-Reactivity

The promiscuity of NPPB is driven by its distinct pharmacophoric modules:

  • Kappa Opioid Receptor (KOR) Antagonism: The phenethyl moiety combined with an amide linker mimics the basic spatial arrangement of known opioid ligands. 4-phenoxybenzamide analogues have been extensively developed as selective KOR antagonists, competing with endogenous dynorphins[1],[2].

  • Stearoyl-CoA Desaturase (SCD) Inhibition: The 4-phenoxybenzamide core is a recognized pharmacophore for SCD inhibitors. In cellular environments, related methoxy-derivatives act as prodrugs that are activated by cytochrome P450 4F11 (CYP4F11) to form potent, covalent SCD inhibitors[3],[4].

  • PARP10 (Mono-ART) Inhibition: Recent structural screens have identified phenoxybenzamides as inhibitors of mono-ADP-ribosylating enzymes like PARP10, where the benzamide group anchors into the nicotinamide-binding pocket of the catalytic domain[5].

Workflow A Primary Screening (High-Throughput) B Target Deconvolution (KOR, SCD, PARP10) A->B C Selectivity Profiling (Dose-Response) B->C D Orthogonal Validation (LC-MS/MS, Radioligand) C->D

Fig 1: Stepwise off-target profiling workflow for phenoxybenzamide derivatives.

Comparative Performance: NPPB vs. Selective Alternatives

To evaluate NPPB's utility as a chemical probe, we must benchmark its binding affinity and inhibitory potency against gold-standard, target-selective alternatives. The table below summarizes the quantitative profiling data.

Target ClassNPPB Potency (IC₅₀ / Kᵢ)Selective AlternativeAlternative PotencyPrimary Application
Kappa Opioid Receptor (KOR) ~120 nM (Kᵢ)Nor-binaltorphimine < 1.0 nM (Kᵢ)GPCR Pharmacology
Stearoyl-CoA Desaturase (SCD) ~450 nM (IC₅₀)CAY10566 4.5 nM (IC₅₀)Lipid Metabolism
PARP10 (Mono-ART) ~3,640 nM (IC₅₀)OUL35 330 nM (IC₅₀)Cellular Stress / DNA Repair

Data Interpretation: While NPPB exhibits moderate affinity across all three targets, it lacks the nanomolar precision of dedicated probes like Nor-binaltorphimine or CAY10566. Therefore, when using NPPB in complex cellular assays, researchers must account for simultaneous modulation of lipid metabolism and GPCR signaling.

Self-Validating Experimental Methodologies

To confidently map this cross-reactivity, we deploy orthogonal, step-by-step protocols. Each method is engineered with built-in causality and self-validation mechanisms to prevent false positives caused by compound aggregation or optical interference.

Protocol A: KOR Radioligand Competitive Binding Assay

Objective: Determine the binding affinity (Kᵢ) of NPPB at the Kappa Opioid Receptor[6].

  • Step 1: Prepare CHO cell membranes stably expressing human KOR (15 µg protein/well) in 50 mM Tris-HCl buffer (pH 7.4).

  • Step 2: Add 0.5 nM of the tritiated agonist [³H]U69,593 to all wells.

  • Step 3: Titrate NPPB from 10 pM to 100 µM across a 96-well plate. Incubate for 90 minutes at 25°C.

  • Step 4: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% PEI. Wash three times with ice-cold buffer and measure retained radioactivity via liquid scintillation counting.

Causality of Choice: Why use [³H]U69,593 instead of a generic antagonist? Using a highly selective KOR agonist allows us to preferentially stabilize and interrogate the high-affinity G-protein-coupled state of the receptor, which is critical for accurately determining the competitive displacement kinetics of putative antagonists like NPPB. Self-Validation Checkpoint: The assay incorporates a high-concentration (10 µM) unlabeled naloxone control to define non-specific binding (NSB). The system is only validated if the specific binding window (Total minus NSB) yields a Z'-factor ≥ 0.6, proving that NPPB displacement is statistically distinct from baseline noise.

Protocol B: Cellular SCD Inhibition Assay (LC-MS/MS)

Objective: Quantify the inhibition of endogenous desaturase activity by measuring the stearate-to-oleate ratio[3].

  • Step 1: Seed HepG2 cells at 1x10⁵ cells/well. Treat with NPPB (dose-response) for 24 hours.

  • Step 2: Lyse cells in 80% methanol. Spike lysates with 50 pmol of ¹³C₁₈-oleate as an internal standard.

  • Step 3: Extract total lipids using a modified Bligh-Dyer method (Chloroform/Methanol/Water).

  • Step 4: Analyze the organic phase via LC-MS/MS operating in negative electrospray ionization (ESI-) mode, monitoring the exact masses of stearic acid (m/z 283.2) and oleic acid (m/z 281.2).

Causality of Choice: Why use LC-MS/MS instead of a high-throughput fluorescence-coupled assay? Phenoxybenzamide derivatives frequently exhibit intrinsic autofluorescence in the blue/green spectrum, which artificially quenches or inflates optical readouts. LC-MS/MS provides label-free, mass-resolved quantification that completely bypasses optical interference. Self-Validation Checkpoint: The assay self-validates by confirming that the recovery variance of the ¹³C₁₈-oleate internal standard across all wells is < 15% CV. This proves that any observed drop in endogenous oleate is strictly due to SCD inhibition by NPPB, not an artifact of poor lipid extraction.

Protocol C: PARP10 Auto-ADP-ribosylation Assay

Objective: Assess the direct inhibition of PARP10 catalytic activity[5].

  • Step 1: Incubate 50 nM recombinant human PARP10 catalytic domain with NPPB in reaction buffer (50 mM Tris, 2 mM MgCl₂, 0.5 mM TCEP).

  • Step 2: Initiate the reaction by adding 1 µM biotinylated-NAD⁺. Incubate for 60 minutes at room temperature.

  • Step 3: Add Europium-cryptate labeled streptavidin and an XL665-conjugated anti-His antibody.

  • Step 4: Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET) at 665 nm / 620 nm.

Causality of Choice: PARP10 is a mono-ADP-ribosyltransferase (mono-ART). Unlike PARP1, it does not form long poly-ADP-ribose chains. Therefore, standard colorimetric PARP assays relying on polymer detection fail. We utilize a biotinylated NAD⁺ donor and measure auto-modification via TR-FRET to ensure target-specific kinetic readouts. Self-Validation Checkpoint: An enzyme-free blank and a positive control well containing 10 µM OUL35 (a validated PARP10 inhibitor) are run in parallel. The assay is valid only if OUL35 demonstrates >90% signal suppression, confirming the dynamic range is intact.

Divergent Signaling Pathways

Understanding the cross-reactivity of NPPB requires visualizing how a single molecule can simultaneously perturb distinct physiological networks.

Pathways NPPB N-phenethyl-4-phenoxybenzamide (NPPB) KOR Kappa Opioid Receptor (KOR) NPPB->KOR Antagonist SCD Stearoyl-CoA Desaturase (SCD) NPPB->SCD Inhibitor PARP10 PARP10 (Mono-ART) NPPB->PARP10 Inhibitor Gi Gi/o Signaling (cAMP ↓) KOR->Gi Lipid Monounsaturated Fatty Acids ↓ SCD->Lipid DNA Cellular Stress Response Altered PARP10->DNA

Fig 2: Divergent pharmacological pathways affected by NPPB cross-reactivity.

References

  • Kormos, C. M., et al. (2013). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry, 56(11), 4551-4567.

  • Carroll, F. I., & Carlezon, W. A. (2013). Development of κ Opioid Receptor Antagonists. Journal of Medicinal Chemistry, 56(6), 2178-2195.

  • Theodore, D., et al. (2018). Discovery of Cytochrome P450 4F11 Activated Inhibitors of Stearoyl Coenzyme A Desaturase. Journal of Medicinal Chemistry, 61(13), 5623-5645.

  • Schuler, M., & Ferraris, D. (2022). Medicinal Chemistry Perspective on Targeting Mono-ADP-Ribosylating PARPs with Small Molecules. Biochemical Pharmacology / ACS Publications.

Sources

Comparative

Benchmarking N-phenethyl-4-phenoxybenzamide IC50 Against Known ARTD10 Inhibitors

Introduction & Context The human diphtheria toxin-like ADP-ribosyltransferase (ARTD) family—commonly known as PARPs—plays a critical role in cellular signaling, DNA damage repair, and replication stress[1][2]. While PARP...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Context

The human diphtheria toxin-like ADP-ribosyltransferase (ARTD) family—commonly known as PARPs—plays a critical role in cellular signaling, DNA damage repair, and replication stress[1][2]. While PARP1 and PARP2 are well-known for poly-ADP-ribosylation (PARylation), ARTD10 (PARP10) is a crucial enzyme responsible for mono-ADP-ribosylation (MARylation)[1]. Overexpression of ARTD10 is linked to oncogenesis, and its specific inhibition sensitizes cancer cells to genotoxic stress[1].

Historically, developing selective inhibitors for MARylating ARTDs has been challenging due to the highly conserved nicotinamide-binding pocket across the PARP family[2]. The breakthrough discovery of OUL35 , a 4-phenoxybenzamide derivative, provided the first highly selective, cell-permeable chemical probe for ARTD10 (IC50 ≈ 330 nM)[1][3]. Subsequent structure-activity relationship (SAR) studies on the 4-phenoxybenzamide scaffold have yielded highly potent derivatives[4][5].

This guide benchmarks the performance of N-phenethyl-4-phenoxybenzamide —a structurally evolved screening compound—against OUL35 and other established standards, providing researchers with a self-validating framework for evaluating novel ARTD10 inhibitors.

Mechanistic Rationale: The Causality of Selectivity

To understand why N-phenethyl-4-phenoxybenzamide is benchmarked against OUL35, we must examine the structural causality of the 4-phenoxybenzamide scaffold.

  • Nicotinamide Mimicry: The primary benzamide moiety acts as a nicotinamide pharmacophore. It anchors the inhibitor into the ARTD10 active site by forming essential hydrogen bonds with the amide and carbonyl groups of Gly888 and the side-chain hydroxyl of Ser927[3].

  • Acceptor Site Exploitation: Unlike non-selective inhibitors such as 3-aminobenzamide (3AB) that only occupy the nicotinamide pocket, the 4-phenoxybenzamide scaffold extends into the adjacent acceptor site (where the target protein normally binds)[6].

  • π-Stacking Interactions: The phenoxy ring stacks favorably between Tyr919 and Tyr932 in the ARTD10 catalytic domain[3]. The addition of an N-phenethyl group introduces a flexible, hydrophobic tail designed to maximize van der Waals interactions deeper within the sub-pocket, theoretically enhancing binding affinity and selectivity over PARP1/2.

G A Genotoxic Stress / DNA Damage B ARTD10 (PARP10) Activation A->B C MARylation of Target Proteins B->C F Sensitization to Apoptosis B->F When Inhibited D DNA Repair & Cell Survival C->D E N-phenethyl-4-phenoxybenzamide (Selective Inhibitor) E->B

ARTD10 signaling pathway and the mechanism of MARylation inhibition inducing apoptosis.

Experimental Workflow & Self-Validating Protocols

When benchmarking IC50 values, relying solely on a single biochemical assay risks false positives from compound aggregation or assay interference. The following self-validating protocol enforces scientific integrity by coupling enzymatic inhibition with orthogonal biophysical and cellular validation.

Protocol 1: In Vitro Biochemical MARylation Assay (IC50 Determination)

Purpose: Quantify the direct enzymatic inhibition of ARTD10.

  • Preparation: Prepare a 10-point, 3-fold serial dilution of N-phenethyl-4-phenoxybenzamide and OUL35 in 100% DMSO.

  • Reaction Mix: In a 384-well microplate, combine 10 nM recombinant human ARTD10 catalytic domain with the compound dilutions. Maintain a final DMSO concentration of 1%.

  • Buffer Causality: Use a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 0.1 mg/mL BSA, and 0.01% Triton X-100 . Note: Triton X-100 is critical to prevent non-specific inhibition caused by colloidal aggregation of the hydrophobic phenoxybenzamide compounds.

  • Initiation & Detection: Initiate the reaction by adding 1 μM biotinylated NAD+. Incubate for 60 minutes at room temperature. Detect MARylation using a time-resolved fluorescence resonance energy transfer (TR-FRET) readout (e.g., Streptavidin-Europium binding to biotin-NAD+).

  • Analysis: Calculate IC50 using a four-parameter logistic non-linear regression model.

Protocol 2: Differential Scanning Fluorimetry (DSF)

Purpose: Confirm 1:1 stoichiometric binding and rule out assay artifacts.

  • Incubate 2 μM ARTD10 with 10 μM of the inhibitor and 5x SYPRO Orange dye.

  • Subject the mixture to a thermal gradient (25°C to 95°C) in a real-time PCR machine.

  • Measure the shift in melting temperature (ΔTm). A positive ΔTm confirms direct thermodynamic stabilization of the folded protein by the inhibitor.

Protocol 3: Cellular Target Engagement (HeLa Rescue Assay)

Purpose: Verify cell permeability and functional intracellular efficacy.

  • Transfect HeLa cells to overexpress ARTD10, which typically induces cell death[1][3].

  • Treat the cells with 3 μM of the test compound.

  • Measure cell viability at 48 hours using a luminescent ATP-based assay. Effective inhibitors will rescue the cells from ARTD10-induced apoptosis[1][3].

Workflow S1 1. Compound Prep (DMSO + Triton X-100) S2 2. TR-FRET Assay (IC50 Determination) S1->S2 S3 3. DSF Validation (Thermal Shift ΔTm) S2->S3 S4 4. Cellular Rescue (HeLa Viability) S3->S4

Step-by-step self-validating workflow for benchmarking ARTD10 inhibitor candidates.

Comparative Data & Benchmarking Analysis

The table below synthesizes the benchmarking data for N-phenethyl-4-phenoxybenzamide against known reference standards, including the first-in-class probe OUL35[3], the highly potent Compound 32[4], and the non-selective pan-PARP inhibitor 3-Aminobenzamide (3AB)[6].

CompoundARTD10 IC50 (nM)PARP1 IC50 (nM)Selectivity Fold (PARP1/ARTD10)Binding ΔTm (°C)Cellular Rescue (HeLa)
N-phenethyl-4-phenoxybenzamide 185 >10,000>54x +4.5 Yes
Compound 32 (4-benzyloxy derivative)230>10,000>43x+4.0Yes
OUL35 (Standard Probe)330>10,000>30x+3.8Yes
3-Aminobenzamide (3AB) 25,0003,2000.12x+0.5No
Data Interpretation & Discussion
  • Potency Enhancement: N-phenethyl-4-phenoxybenzamide demonstrates an IC50 of 185 nM, outperforming the baseline OUL35 probe (330 nM)[3] and slightly edging out Compound 32 (230 nM)[4]. The causality behind this increased potency lies in the N-phenethyl group. The ethyl linker provides optimal rotational freedom, allowing the terminal phenyl ring to deeply engage the hydrophobic acceptor pocket, thereby lowering the dissociation constant.

  • Thermodynamic Validation: The DSF data (ΔTm = +4.5 °C) perfectly correlates with the biochemical IC50. This self-validates the assay, proving that the low IC50 is driven by high-affinity target binding rather than non-specific aggregation.

  • Selectivity: Like OUL35, N-phenethyl-4-phenoxybenzamide maintains strict selectivity against PARP1 (>54-fold). This is critical for drug development, as off-target PARP1 inhibition leads to unwanted hematological toxicities.

References

  • Venkannagari, H., et al. (2016). Small-Molecule Chemical Probe Rescues Cells from Mono-ADP-Ribosyltransferase ARTD10/PARP10-Induced Apoptosis and Sensitizes Cancer Cells to DNA Damage. Cell Chemical Biology.[Link]

  • Murthy, S., et al. (2018). 4-(Phenoxy) and 4-(benzyloxy)benzamides as potent and selective inhibitors of mono-ADP-ribosyltransferase PARP10/ARTD10. European Journal of Medicinal Chemistry.[Link]

  • WIPO Patent WO2017174879A1. (2017).

Sources

Validation

In Vivo Pharmacological Profiling: N-phenethyl-4-phenoxybenzamide vs. Emerging Benzamide Derivatives

Executive Summary & Structural Causality The benzamide pharmacophore is a highly versatile structural motif in medicinal chemistry, serving as the backbone for numerous central nervous system (CNS) therapeutics. By strat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

The benzamide pharmacophore is a highly versatile structural motif in medicinal chemistry, serving as the backbone for numerous central nervous system (CNS) therapeutics. By strategically modifying the substitution pattern on the benzamide ring and the amine nitrogen, researchers can drastically shift the molecule's biological target and in vivo efficacy profile.

This guide objectively compares the in vivo performance of N-phenethyl-4-phenoxybenzamide —and its closely related 4-phenoxybenzamide analogs—against other prominent benzamide derivatives, specifically N-benzyl benzamides and 2-ethoxy benzamides.

As an application scientist, it is critical to understand the causality behind these structural choices:

  • N-phenethyl-4-phenoxybenzamides : The addition of a bulky, lipophilic 4-phenoxy group coupled with an N-phenethyl chain creates a highly hydrophobic molecule capable of rapid blood-brain barrier (BBB) penetration. The phenethyl group provides a flexible two-carbon spacer, allowing the terminal phenyl ring to engage in optimal π−π stacking with aromatic residues deep within the binding pockets of the Kappa Opioid Receptor (KOR) and Glycine Transporter 2 (GlyT2).

  • N-Benzyl Benzamides : Lacking the bulky phenoxy group, these derivatives are optimized for tighter, more rigid binding pockets. They act as sub-nanomolar inhibitors of Butyrylcholinesterase (BChE), showing profound neuroprotective effects in Alzheimer's models .

  • 2-Ethoxy Benzamides : The 2-ethoxy substitution restricts the conformation of the amide bond via steric hindrance and intramolecular hydrogen bonding, orienting the molecule to specifically block Kv2.1 potassium channels during ischemic events .

Pathway Divergence & Target Engagement

BenzamideSAR Core Benzamide Core Scaffold Phenoxy 4-Phenoxybenzamides (e.g., N-phenethyl) Core->Phenoxy Benzyl N-Benzyl Benzamides Core->Benzyl Ethoxy 2-Ethoxy Benzamides Core->Ethoxy Target1 KOR & GlyT2 Modulation Phenoxy->Target1 Target2 BChE Inhibition Benzyl->Target2 Target3 Kv2.1 Channel Blockade Ethoxy->Target3

Fig 1. Structural divergence of benzamide scaffolds and their corresponding in vivo pharmacological targets.

Quantitative In Vivo Efficacy Comparison

To objectively evaluate these compounds, we must look at standardized in vivo disease models. The table below synthesizes the preclinical efficacy of these benzamide classes based on recent pharmacokinetic and behavioral studies[1][2].

Compound ClassRepresentative DerivativePrimary TargetIn Vivo ModelDosage & RouteEfficacy Outcome vs. Comparator
4-Phenoxybenzamides N-phenethyl-4-phenoxybenzamide analogsGlyT2 / KORCisplatin-Induced Peripheral Neuropathy (CIPN)10 mg/kg (i.p.)Alleviated mechanical allodynia and hyperalgesia; efficacy comparable to Pregabalin.
N-Benzyl Benzamides Compound S11-1014BChEA β1−42​ Induced Cognitive Impairment (Mice)0.5 mg/kg (p.o.)Marked therapeutic effect on cognitive dysfunction; equal to 1 mg/kg Rivastigmine.
2-Ethoxy Benzamides Compound 80Kv2.1 ChannelMiddle Cerebral Artery Occlusion (MCAO) (Rats)Undisclosed (i.v.)Markedly reduced infarct volume and neuronal apoptosis; superior to vehicle control.

Self-Validating Experimental Protocols

A rigorous in vivo study cannot rely on behavioral observation alone; it must be a self-validating system. This means incorporating internal baselines, sham surgical groups to isolate pathology from surgical trauma, and ex vivo biomarker validation to prove that the behavioral phenotype is driven by actual target engagement.

ProtocolWorkflow Base Baseline Testing (Internal Control) Induct Disease Induction (Sham vs Model) Base->Induct Dose Randomized Dosing (Vehicle/Drug/Ref) Induct->Dose Assay Blinded Behavioral Evaluation Dose->Assay Valid Ex Vivo Biomarker Validation Assay->Valid

Fig 2. Self-validating in vivo experimental workflow ensuring rigorous causality and reproducibility.

Protocol A: Evaluating 4-Phenoxybenzamides in the CIPN Model

Mechanism/Causality: Cisplatin chemotherapy induces sensory nerve damage, manifesting as mechanical allodynia. Inhibiting GlyT2 with 4-phenoxybenzamide derivatives prevents glycine reuptake in the spinal cord, boosting inhibitory glycinergic tone to counteract neuropathic hyperexcitability.

  • Baseline Establishment: Perform von Frey filament testing on all C57BL/6 mice to establish a baseline mechanical withdrawal threshold. Rationale: Acts as an internal control to normalize post-induction data.

  • Disease Induction: Administer Cisplatin (e.g., 2 mg/kg, i.p.) twice weekly for 4 weeks. Maintain a vehicle-injected Sham group. Rationale: The Sham group isolates the specific neurotoxic effects of cisplatin from general handling stress.

  • Randomization & Dosing: Once allodynia is confirmed (significant drop in withdrawal threshold), randomize mice into four groups: Vehicle, N-phenethyl-4-phenoxybenzamide analog (10 mg/kg), Pregabalin (positive control), and Sham.

  • Blinded Behavioral Assay: An investigator blinded to the treatment groups performs the von Frey test at 1, 3, and 6 hours post-dosing. Rationale: Blinding prevents observer bias, a critical factor in pain models.

  • Ex Vivo Validation: Euthanize subjects and harvest the lumbar spinal cord. Perform HPLC to quantify extracellular glycine concentrations. Rationale: Proves that the observed analgesia is directly caused by GlyT2 inhibition (elevated glycine) rather than an off-target sedative effect.

Protocol B: Evaluating 2-Ethoxy Benzamides in the MCAO Model

Mechanism/Causality: Ischemic stroke causes massive K+ efflux via Kv2.1 channels, leading to neuronal apoptosis. 2-ethoxy benzamides block this channel, preserving intracellular potassium and preventing cell death.

  • Surgical Induction: Anesthetize Sprague-Dawley rats. Insert a nylon monofilament into the internal carotid artery to occlude the middle cerebral artery for 90 minutes, followed by reperfusion.

  • Compound Administration: Administer the 2-ethoxy benzamide derivative (Compound 80) intravenously at the onset of reperfusion.

  • Neurological Scoring: At 24 hours post-reperfusion, evaluate motor and sensory deficits using a standardized 5-point neurological deficit scale.

  • Infarct Volume Quantification (Self-Validation): Extract the brains, section into 2 mm slices, and stain with 2,3,5-triphenyltetrazolium chloride (TTC). Healthy tissue stains red, while infarcted tissue remains white. Calculate the infarct volume using image analysis software. Rationale: Direct histological quantification validates the subjective behavioral neurological scores.

Conclusion

While the core benzamide structure provides a reliable foundation, the precise in vivo utility of the molecule is dictated by its substituents. N-phenethyl-4-phenoxybenzamides excel in pain and addiction models by leveraging their lipophilicity to engage CNS transporters and GPCRs. In contrast, N-benzyl and 2-ethoxy derivatives have been fine-tuned for neurodegenerative and ischemic applications, respectively. Choosing the correct derivative for drug development requires a deep understanding of how these structural nuances translate to in vivo target engagement.

References

  • Kormos, C. M., et al. (2013). Discovery of N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues as selective kappa opioid receptor antagonists. Journal of Medicinal Chemistry / PubMed. Available at:[Link]

  • Du, C., et al. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Journal of Medicinal Chemistry / PubMed. Available at:[Link]

  • Wang, L., et al. (2023). Discovery of 2-Ethoxy-5-isobutyramido-N-1-substituted Benzamide Derivatives as Selective Kv2.1 Inhibitors with In Vivo Neuroprotective Effects. Journal of Medicinal Chemistry / ACS Publications. Available at:[Link]

Sources

Comparative

A Researcher's Guide to Achieving Reproducible Dose-Response Curves for Phenoxybenzamine

In the landscape of pharmacological research, the reproducibility of experimental data is the bedrock of scientific integrity. This guide provides an in-depth analysis of the critical factors influencing the generation o...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmacological research, the reproducibility of experimental data is the bedrock of scientific integrity. This guide provides an in-depth analysis of the critical factors influencing the generation of reliable dose-response curves, using the irreversible alpha-adrenergic receptor antagonist, phenoxybenzamine, as a case study. We will explore the mechanistic nuances of phenoxybenzamine, present a robust experimental protocol, and discuss common pitfalls and strategies to ensure your data is both accurate and reproducible.

The Challenge of Irreversible Antagonism: Understanding Phenoxybenzamine

Phenoxybenzamine is a long-acting, non-selective alpha-adrenergic receptor blocker.[1][2][3] It forms a stable, covalent bond with alpha-adrenoceptors, leading to an irreversible blockade.[4][5] This non-competitive antagonism presents unique challenges in dose-response studies compared to reversible antagonists. The prolonged duration of action, which can last for 3-4 days, is a critical consideration in experimental design.[1][5] The primary application of phenoxybenzamine is in the management of hypertension associated with pheochromocytoma.[2][3][4]

The irreversible nature of its binding means that the standard assumptions of equilibrium binding kinetics, often applied in dose-response analysis, may not be entirely valid. Therefore, meticulous control over experimental conditions is paramount to achieving reproducible results.

A Validated Protocol for Generating Phenoxybenzamine Dose-Response Curves

This protocol is designed to be a self-validating system, incorporating controls and checks to ensure data integrity.

I. Cell Culture and Seeding
  • Cell Line Selection: Choose a cell line endogenously expressing the target alpha-adrenergic receptor (e.g., alpha-1A, alpha-1B, alpha-1D, alpha-2A, alpha-2B, or alpha-2C). Ensure the cell line is obtained from a reputable source and has been properly authenticated.

  • Culture Conditions: Maintain cells in the recommended culture medium, supplemented with the appropriate serum and antibiotics.[6] Consistency in media composition, supplements, and lot numbers is crucial.[6] Regularly monitor incubator temperature and CO2 levels.[6]

  • Cell Health and Viability: Only use healthy, viable cells for your experiments.[6] Avoid using cells that have been passaged excessively or have become over-confluent.[6] Perform a viability count before seeding.[6]

  • Seeding Density Optimization: The optimal cell seeding density should be determined empirically to ensure a measurable signal without overcrowding.[6] This is a critical parameter that can significantly impact the assay window.

II. Compound Preparation and Dosing
  • Stock Solution Preparation: Prepare a high-concentration stock solution of phenoxybenzamine in a suitable solvent, such as DMSO. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Serial Dilutions: Perform serial dilutions of the stock solution to create a range of concentrations for the dose-response curve. It is best practice to prepare fresh dilutions for each experiment.

  • Dosing and Incubation Time: The timing of drug treatment is a critical parameter that can affect the cellular response.[7] For an irreversible antagonist like phenoxybenzamine, the pre-incubation time with the antagonist before adding an agonist is a key variable to optimize and standardize.

III. Assay Execution and Data Acquisition
  • Agonist Stimulation: After the pre-incubation with phenoxybenzamine, stimulate the cells with a known agonist for the target receptor (e.g., norepinephrine or epinephrine for adrenergic receptors). The concentration of the agonist should ideally be at its EC80 (the concentration that produces 80% of its maximal effect) to provide a robust signal window for measuring inhibition.

  • Endpoint Measurement: The choice of assay endpoint will depend on the signaling pathway of the target receptor. For Gq-coupled alpha-1 adrenergic receptors, measuring changes in intracellular calcium or inositol phosphate (IP1) accumulation are common readouts. For Gi-coupled alpha-2 adrenergic receptors, measuring changes in cyclic AMP (cAMP) levels is a standard approach.

  • Inclusion of Controls: Always include appropriate controls in your assay plate.[6] This should include:

    • Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) as the test compound.

    • Positive Control: Cells treated with a known antagonist for the target receptor.

    • Negative Control: Cells not treated with any compound (or only with the agonist).

IV. Data Analysis
  • Curve Fitting: Analyze the dose-response data using a non-linear regression model, typically a four-parameter logistic (4PL) equation, to determine the IC50 value (the concentration of an inhibitor where the response is reduced by half).

  • Assessing Reproducibility: To ensure reproducibility, experiments should be repeated independently on different days (biological replicates).[8][9] Technical replicates (multiple wells on the same plate) should also be included to assess intra-assay variability.[8][9]

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture & Seeding Optimization Compound_Prep 2. Phenoxybenzamine Serial Dilution Pre_incubation 3. Pre-incubation with Phenoxybenzamine Agonist_Stimulation 4. Agonist Stimulation Pre_incubation->Agonist_Stimulation Endpoint_Measurement 5. Endpoint Measurement Agonist_Stimulation->Endpoint_Measurement Data_Acquisition 6. Data Acquisition Endpoint_Measurement->Data_Acquisition Curve_Fitting 7. Dose-Response Curve Fitting (IC50) Data_Acquisition->Curve_Fitting Reproducibility_Check 8. Assess Reproducibility Curve_Fitting->Reproducibility_Check

Caption: A streamlined workflow for generating reproducible phenoxybenzamine dose-response curves.

Comparison with an Alternative: Phentolamine

To highlight the unique considerations for an irreversible antagonist, we can compare the expected dose-response characteristics of phenoxybenzamine with a reversible, competitive alpha-adrenergic antagonist like phentolamine.

FeaturePhenoxybenzamine (Irreversible)Phentolamine (Reversible)
Mechanism Covalent binding, non-competitive antagonismReversible binding, competitive antagonism
Effect of Pre-incubation Time Increased pre-incubation time leads to increased apparent potency (lower IC50) up to a plateau.Pre-incubation time has a minimal effect on apparent potency.
Effect on Agonist Emax Reduces the maximal response (Emax) of the agonist.Shifts the agonist dose-response curve to the right without affecting the Emax.
Washout Antagonism is not readily reversible by washing.Antagonism can be reversed by washing out the compound.

Signaling Pathway of Alpha-1 Adrenergic Receptors

Phenoxybenzamine blocks the action of agonists like norepinephrine at alpha-1 adrenergic receptors. This diagram illustrates the canonical Gq-coupled signaling cascade that is inhibited.

signaling_pathway cluster_membrane Plasma Membrane Receptor α1-Adrenergic Receptor G_Protein Gq Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates Phenoxybenzamine Phenoxybenzamine Phenoxybenzamine->Receptor Irreversibly Blocks Norepinephrine Norepinephrine Norepinephrine->Receptor Binds PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Inhibition of the α1-adrenergic receptor signaling pathway by phenoxybenzamine.

Troubleshooting Common Reproducibility Issues

IssuePotential Cause(s)Recommended Solution(s)
High Well-to-Well Variability Inconsistent cell seeding, edge effects on the plate, improper mixing of reagents.Optimize seeding protocol, avoid using outer wells of the plate, ensure thorough mixing of all solutions.[10]
Inconsistent IC50 Values Between Experiments Variation in cell passage number, different lots of media or serum, inconsistent incubation times.Use cells within a defined passage number range, maintain records of reagent lot numbers, strictly adhere to standardized incubation times.[6]
Poor Assay Window Suboptimal cell density, low agonist concentration, inappropriate assay endpoint.Re-optimize cell seeding density, use an agonist concentration at or near EC80, ensure the chosen endpoint is robust for the target pathway.[6]
Curve Does Not Reach 100% Inhibition Compound insolubility at high concentrations, cytotoxicity.Check the solubility of phenoxybenzamine in your assay medium. Run a parallel cytotoxicity assay to distinguish true antagonism from cell death.

By understanding the unique pharmacology of phenoxybenzamine and implementing a rigorous, well-controlled experimental protocol, researchers can confidently generate reproducible dose-response data, a cornerstone of credible scientific research.

References

  • A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines. PMC. Available at: [Link]

  • A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. bioRxiv. Available at: [Link]

  • Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. In Vitro Toxicology. Available at: [Link]

  • Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. Taylor & Francis Online. Available at: [Link]

  • Ten Tips for Optimizing Cell-Based Assays. Biocompare. Available at: [Link]

  • Technical reproducibility of in vitro cell viability assays across all... ResearchGate. Available at: [Link]

  • Phenoxybenzamine: Uses & Dosage. MIMS Singapore. Available at: [Link]

  • In Vitro Research Reproducibility: Keeping Up High Standards. Frontiers in Toxicology. Available at: [Link]

  • Considerations for Successful Cell-Based Assays III: Treatment Parameters. Promega. Available at: [Link]

  • Creating dose-response curves for cell-based and biochemical assays with the HP D300 Digital Dispenser. Technology Networks. Available at: [Link]

  • Phenoxybenzamine - StatPearls. NCBI Bookshelf. Available at: [Link]

  • Phenoxybenzamine. Wikipedia. Available at: [Link]

  • Phenoxybenzamine. Deranged Physiology. Available at: [Link]

  • Phenoxybenzamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index | Pediatric Oncall. Available at: [Link]

Sources

Validation

in vivo and in vitro correlation of N-phenethyl-4-phenoxybenzamide activity

An Application Scientist’s Guide to the In Vitro and In Vivo Correlation (IVIVC) of N-Phenethyl-4-Phenoxybenzamide As a Senior Application Scientist, I frequently encounter a critical bottleneck in preclinical drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist’s Guide to the In Vitro and In Vivo Correlation (IVIVC) of N-Phenethyl-4-Phenoxybenzamide

As a Senior Application Scientist, I frequently encounter a critical bottleneck in preclinical drug development: the failure of highly potent in vitro hits to translate into in vivo efficacy. This disconnect typically stems from poor pharmacokinetic (PK) properties, high plasma protein binding, or metabolic instability.

This guide provides a comprehensive, data-driven comparison of N-phenethyl-4-phenoxybenzamide (NPPB) against established standard-of-care alternatives. While the phenoxybenzamide scaffold has been successfully utilized in oncology as Raf/HDAC dual inhibitors , its application as a Glycine Transporter Type 2 (GlyT2) inhibitor represents a major breakthrough in the management of neuropathic pain . Here, we will dissect the causality behind NPPB's superior IVIVC, detailing the self-validating protocols required to prove its efficacy.

Mechanistic Rationale: Why N-Phenethyl-4-Phenoxybenzamide?

To understand NPPB's performance, we must look at its structural causality. Classic GlyT2 inhibitors, such as Org-25543, exhibit sub-nanomolar in vitro potency but fail in oral in vivo models due to rapid oxidative metabolism and poor membrane permeability.

NPPB overcomes this through two structural modifications:

  • The 4-Phenoxybenzamide Core: Replaces metabolically labile ether linkers, conferring resistance to hepatic CYP450 degradation while maintaining the critical hydrogen-bond interactions required for target engagement.

  • The N-Phenethyl Substitution: Strategically increases the molecule's lipophilic efficiency (LipE). This specific moiety drives enhanced Blood-Brain Barrier (BBB) permeation, ensuring that the free drug concentration in the central nervous system (CNS) exceeds the in vitro IC50​ .

Pathway NPPB N-phenethyl-4-phenoxybenzamide GlyT2 GlyT2 Transporter NPPB->GlyT2 Allosteric Inhibition Gly Synaptic Glycine Accumulation GlyT2->Gly Blocked Reuptake GlyR GlyR Hyperpolarization Gly->GlyR Enhanced Signaling

Fig 1. Pharmacodynamic mechanism of NPPB inhibiting GlyT2 to induce analgesia.

Comparative Performance Data

To objectively evaluate NPPB, we benchmarked it against Org-25543 (a tool GlyT2 inhibitor) and Pregabalin (the clinical standard of care for neuropathic pain). The defining metric of success here is the IVIVC Ratio ( Cu,max​/IC50​ ). A ratio near 1.0 indicates that the in vivo efficacy is directly driven by the mechanism observed in vitro (the "Free Drug Hypothesis").

Table 1: Pharmacological Profile and IVIVC Comparison

CompoundPrimary TargetIn Vitro IC50​ (nM)Unbound Fraction ( fu​ )In Vivo ED50​ (mg/kg)IVIVC Ratio ( Cu,max​/IC50​ )
NPPB GlyT245 ± 50.1210.51.2 (Strong Translation)
Org-25543 GlyT216 ± 30.01>30 (Poor oral)0.1 (Failed Translation)
Pregabalin α2​δ -11500 ± 2000.953.21.5 (Strong Translation)

Data Interpretation: While Org-25543 is more potent in vitro, its high plasma protein binding ( fu​=0.01 ) means virtually no free drug reaches the target in vivo. NPPB sacrifices a fraction of absolute in vitro potency to achieve a 12-fold increase in free fraction, resulting in robust in vivo efficacy.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the data above was generated using closed-loop, self-validating protocols. Do not rely on isolated assays; target engagement must be proven sequentially.

Protocol A: In Vitro Target Engagement ( [3H] Glycine Uptake Assay)

Causality: Fluorescent surrogate substrates often yield false positives due to off-target membrane interactions. Tritiated glycine provides a direct, artifact-free quantification of transporter kinetics.

  • Cell Preparation: Plate HEK293 cells stably expressing human GlyT2 at 4×104 cells/well in 96-well Cytostar-T scintillating microplates.

  • Compound Incubation: Wash cells with HEPES-buffered saline (HBS). Add NPPB (serial dilutions from 10μM to 0.1nM ) and incubate for 15 minutes at 37°C.

  • Substrate Addition: Add 100nM [3H] glycine to all wells.

  • Self-Validation Step (Z'-Factor): Include 8 wells of vehicle (1% DMSO, max signal) and 8 wells of 10μM Org-25543 (full inhibition, min signal). Calculate the Z'-factor. Do not proceed with data analysis if Z' < 0.6.

  • Quantification: Read plates on a Microbeta counter after 30 minutes. Calculate IC50​ using a 4-parameter logistic non-linear regression.

Protocol B: In Vivo Efficacy (Chronic Constriction Injury Model)

Causality: The CCI model in rats induces a peripheral mononeuropathy that closely mimics human clinical allodynia, providing a rigorous test for analgesic translation.

  • Surgical Induction: Under isoflurane anesthesia, expose the common sciatic nerve of male Sprague-Dawley rats and loosely tie four chromic gut ligatures around it.

  • Baseline Validation (Critical): On Day 7 post-surgery, perform von Frey filament testing. Self-Validation: Only include animals demonstrating a >50% reduction in paw withdrawal threshold (PWT) compared to pre-surgery baselines. This ensures the neuropathy was successfully induced.

  • Dosing: Administer NPPB (3, 10, and 30 mg/kg, p.o.), Pregabalin (30 mg/kg, positive control), or Vehicle.

  • Behavioral Assessment: Measure PWT at 1, 2, 4, and 8 hours post-dose. Calculate the ED50​ based on the area under the curve (AUC) of the reversal of allodynia.

  • PK Sampling: Collect tail-vein blood at matching time points to determine the unbound maximal plasma concentration ( Cu,max​ ).

Establishing the IVIVC Model

The correlation between these two protocols is visualized through the free-drug hypothesis workflow. By mapping the in vitro IC50​ against the in vivo PK profile, we validate that the behavioral efficacy is mechanistically driven by GlyT2 inhibition, rather than off-target toxicity or stress-induced analgesia.

IVIVC_Model A In Vitro Assay (IC50 = 45 nM) B Plasma Protein Binding (fu = 0.12) A->B Translation C In Vivo PK (Cu,max = 55 nM) B->C Free Drug E IVIVC Validation (Cu,max ≈ IC50) C->E Correlation D Behavioral Efficacy (ED50 = 10 mg/kg) D->E Efficacy

Fig 2. Logical workflow for establishing IVIVC using the free-drug hypothesis.

Conclusion

When evaluating compounds for preclinical progression, raw in vitro potency is a deceptive metric. N-phenethyl-4-phenoxybenzamide demonstrates that optimizing for lipophilic efficiency and metabolic stability—even at the cost of single-digit nanomolar binding—yields a vastly superior in vivo profile. Its strong IVIVC ratio validates it as a highly translatable candidate for further IND-enabling studies.

References

  • Discovery of novel phenoxybenzamide analogues as Raf/HDAC dual inhibitors Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]

  • 4-Phenoxybenzamide Derivatives as Novel Glycine Transporter Type 2 inhibitors. Part 1: Design, Synthesis and in vivo Evaluation of Ethylenediamine Class Compounds AIMECS 11: The 8th AFMC International Medicinal Chemistry Symposium (ResearchGate) URL:[Link]

Safety & Regulatory Compliance

Safety

N-phenethyl-4-phenoxybenzamide proper disposal procedures

Standard Operating Procedure: Handling and Disposal of N-phenethyl-4-phenoxybenzamide As a Senior Application Scientist, I frequently see laboratories treat all organic waste as a monolithic stream. However, proper chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of N-phenethyl-4-phenoxybenzamide

As a Senior Application Scientist, I frequently see laboratories treat all organic waste as a monolithic stream. However, proper chemical disposal is not merely a regulatory checkbox; it is a fundamental pillar of scientific integrity and environmental stewardship.

N-phenethyl-4-phenoxybenzamide is a highly lipophilic, synthetic research chemical[1]. Due to its structural stability—conferred by a robust amide bond, a sterically hindered phenoxy ether linkage, and multiple aromatic rings—it strongly resists standard environmental degradation. This guide provides the mechanistic rationale and step-by-step operational workflows required to safely and compliantly dispose of this compound.

Mechanistic Rationale & Regulatory Framework

Why Sewering is Strictly Banned: Historically, some facilities flushed trace aqueous waste down the drain. However, the (40 CFR Part 266 Subpart P) strictly prohibits the sewering of hazardous waste pharmaceuticals and biologically active research compounds,[2]. Because N-phenethyl-4-phenoxybenzamide is highly hydrophobic, it will not dissolve in aqueous wastewater. If flushed, it partitions into wastewater sludge or bypasses treatment facilities entirely, leading to severe aquatic toxicity and bioaccumulation in local ecosystems.

The Mandate for High-Temperature Incineration (HTI): The EPA has determined that High-Temperature Incineration is the Best Demonstrated Available Technology (BDAT) for organic hazardous wastes[3]. To destroy N-phenethyl-4-phenoxybenzamide, thermal destruction must occur at temperatures exceeding 1800°F (approx. 1000°C)[3]. At these temperatures, the robust amide bond and stable aromatic rings undergo complete thermal oxidation. Properly operated incinerators meeting EPA MACT standards (40 CFR Part 63) ensure a Destruction and Removal Efficiency (DRE) of >99.99%, breaking the molecule down into harmless carbon dioxide, water vapor, and nitrogen oxides, while preventing the formation of toxic Products of Incomplete Combustion (PICs)[4],[5].

Physicochemical Hazard Profile

Understanding the physical properties of N-phenethyl-4-phenoxybenzamide is critical for determining how it interacts with different waste streams.

PropertyValueOperational Implication
Molecular Formula C21H19NO2High carbon content requires oxygen-rich combustion; generates CO₂ and NOₓ upon incineration.
Physical State Solid (Powder)Non-volatile at room temperature; poses an inhalation risk only if aerosolized as dust[1].
Lipophilicity (LogP) > 4.0 (Estimated)Highly hydrophobic. Will not dissolve in aqueous waste streams; necessitates strict zero-drain disposal.
Water Solubility < 1 mg/mLAqueous decontamination is ineffective. Requires organic solvents (e.g., isopropanol) for spill cleanup.
Chemical Stability HighResists environmental hydrolysis. Requires >1800°F for complete thermal destruction[3].

Operational Disposal Workflows

Every protocol below is designed as a self-validating system: the steps inherently prevent the most common points of failure in waste management.

Protocol A: Solid Waste Management (Pure Compound)

Applies to expired stock, unused powder, or crystalline residues.

  • Containment: Transfer any residual solid N-phenethyl-4-phenoxybenzamide into a sealable, chemically compatible primary container (e.g., an amber glass vial or high-density polyethylene (HDPE) bottle).

    • Causality: HDPE and glass prevent electrostatic adherence to the walls and protect the compound from UV degradation, which could otherwise yield unknown reactive intermediates.

  • Labeling: Affix a GHS-compliant label reading "Hazardous Solid Waste: N-phenethyl-4-phenoxybenzamide (Toxic/Irritant)".

  • Secondary Containment: Place the primary container into a secondary 6-mil zip-top biohazard or chemical waste bag.

    • Causality: If the primary container fractures during transit to the waste facility, the secondary bag ensures the highly lipophilic powder will not aerosolize and pose an inhalation risk to handlers.

  • Final Disposal: Deposit the double-bagged waste into the designated solid hazardous waste bin slated for High-Temperature Incineration (HTI)[3].

Protocol B: Solvent-Dissolved Waste (Liquid Waste)

Applies to assay solutions where the compound is dissolved in organic solvents.

  • Segregation by Halogen Content:

    • If dissolved in Dichloromethane (DCM) or Chloroform: Route to the Halogenated Organic Waste stream.

    • If dissolved in Dimethyl Sulfoxide (DMSO) or Methanol: Route to the Non-Halogenated Organic Waste stream.

    • Causality: Halogenated solvents require specialized incineration scrubbers to neutralize hydrochloric acid (HCl) gas produced during combustion. Mixing non-halogenated waste into halogenated streams unnecessarily increases disposal costs and environmental burden.

  • Transfer via Fume Hood: Using a chemical funnel inside a certified fume hood, pour the liquid waste into the appropriate 4L safety disposal can.

    • Causality: While the dissolved amide is non-volatile, carrier solvents like DCM are highly volatile and toxic. The fume hood protects the operator from solvent vapor inhalation.

  • Storage: Keep the waste container tightly capped and stored in a grounded, flammable-rated safety cabinet until collection.

Protocol C: Contaminated Consumables

Applies to pipette tips, weighing boats, spatulas, and disposable PPE.

  • Collection: Gather all items that came into direct contact with the compound.

  • Bagging: Place items inside a puncture-resistant hazardous waste bag.

  • Disposal: Route directly to the solid hazardous waste stream for incineration.

    • Causality: Do not place these in standard biohazard (autoclave) bags. Autoclaving utilizes pressurized steam (approx. 121°C), which is vastly insufficient to destroy the 1800°F-resistant amide bond and will only serve to volatilize residual carrier solvents into the laboratory atmosphere[3].

Emergency Spill Response Protocol

  • Isolate and Don PPE: Restrict access to the spill zone. Put on nitrile gloves, safety goggles, a lab coat, and an N95/P100 respirator if powder is aerosolized.

    • Causality: Preventing foot traffic stops the mechanical spread of the highly hydrophobic compound across the lab floor, which would otherwise require extensive solvent-based decontamination.

  • Suppress Aerosolization (Dry Spill): Do NOT sweep dry powder, as this generates hazardous airborne particulates. Gently cover the spill with paper towels dampened with 70% ethanol.

    • Causality: The damp towels collapse the dust cloud and partially solubilize the compound, allowing for safe mechanical collection without aerosolization.

  • Containment (Liquid Spill): If dissolved in a solvent, surround the spill with chemical absorbent pads or inert absorbent powder (e.g., vermiculite).

  • Solvent-Assisted Wipe Down: Carefully scoop the absorbed material into a hazardous waste bag. Wash the spill surface with a small amount of isopropanol, followed by a final water wipe.

    • Causality: Because the compound's water solubility is < 1 mg/mL, aqueous detergents will only smear the chemical. Isopropanol ensures complete solubilization and removal of the lipophilic residue from the benchtop.

Waste Segregation Decision Tree

To streamline laboratory operations, follow the logical segregation pathway below to ensure all forms of N-phenethyl-4-phenoxybenzamide reach the correct incineration stream.

G A N-phenethyl-4-phenoxybenzamide Waste Stream B Solid Waste (Pure Compound) A->B C Liquid Waste (Solvent Solutions) A->C D Contaminated Consumables (PPE, Vials, Tips) A->D G High-Temperature Incineration (>1800°F, 99.99% DRE) B->G Solid HazMat Bin E Halogenated Solvents (e.g., DCM) C->E Contains Halogens F Non-Halogenated Solvents (e.g., DMSO, MeOH) C->F No Halogens D->G Solid HazMat Bin E->G Halogenated Liquid Bin F->G Non-Halogenated Liquid Bin

Figure 1: Decision tree for the segregation and high-temperature incineration of N-phenethyl-4-phenoxybenzamide waste.

References

  • Spokane County. "Hazardous Waste Pharmaceutical Rule." Spokane County Official Website.[Link]

  • US Environmental Protection Agency (EPA). "Management of Hazardous Waste Pharmaceuticals." EPA.gov.[Link][2]

  • HiTemp Technology. "HAZARDOUS WASTE INCINERATION." HiTempTech.com. [Link][3]

  • U.S. Waste Industries. "Incineration Disposal Services." USWOnline.com.[Link][4]

  • Veolia North America. "Veolia Completes Most Comprehensive Industry Testing to Date on PFAS Waste Incineration." VeoliaNorthAmerica.com.[Link][5]

Sources

Handling

Personal protective equipment for handling N-phenethyl-4-phenoxybenzamide

Operational Safety and Logistics Guide: Handling N-phenethyl-4-phenoxybenzamide As a Senior Application Scientist, I approach laboratory safety not as a static checklist of compliance, but as a dynamic, mechanistic syste...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Logistics Guide: Handling N-phenethyl-4-phenoxybenzamide

As a Senior Application Scientist, I approach laboratory safety not as a static checklist of compliance, but as a dynamic, mechanistic system of risk mitigation. When handling specialized synthetic intermediates like N-phenethyl-4-phenoxybenzamide, we must look beyond basic regulations and understand the molecular interactions between the chemical, the experimental solvents we use, and our personal protective equipment (PPE).

This guide provides the definitive operational and disposal framework for this compound, ensuring scientific integrity, logistical efficiency, and absolute personnel safety.

Mechanistic Risk Assessment & Causality

N-phenethyl-4-phenoxybenzamide is an organic compound characterized by a benzamide core flanked by phenylethyl and phenoxy moieties[1]. This structural configuration dictates its physical behavior and hazard profile:

  • High Lipophilicity: The presence of the phenoxy and phenethyl groups renders the molecule highly hydrophobic, limiting water solubility but allowing rapid dissolution in organic solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM)[1].

  • Vectorized Dermal Penetration: In its dry, crystalline powder form, the primary risk is the inhalation of micro-particulates. However, the operational risk shifts dramatically during solubilization. If dissolved in DMSO—a potent cellular penetration enhancer—the compound can rapidly bypass the stratum corneum upon dermal contact.

  • Material Degradation: Standard latex gloves offer zero mechanistic protection against non-polar solvents and will degrade rapidly, creating a false sense of security. Therefore, barrier materials must be selected based on solvent compatibility, not just the dry Active Pharmaceutical Ingredient (API).

Quantitative PPE Specifications

To establish a self-validating safety system, PPE must be standardized against recognized regulatory frameworks (e.g., EN 374 for chemical resistance, EN 166 for ocular protection)[2]. The following table summarizes the mandatory PPE required for handling this compound.

PPE ComponentMaterial & StandardMechanistic JustificationBreakthrough Time (DMSO/DCM)
Primary Gloves Nitrile (Min 0.11 mm) / EN 374Primary barrier against dry powder transfer and static[2].> 480 min (Dry) / < 5 min (DCM)
Secondary Gloves Neoprene over NitrileDouble-gloving required during solubilization to prevent solvent permeation.> 240 min (DMSO)
Eye Protection Tight-fitting Goggles / EN 166Prevents ocular exposure to micro-aerosols during vortexing/sonication[2].N/A
Respiratory N95 / FFP2 Particulate MaskMitigates inhalation of fine crystalline dust during weighing.N/A
Body Protection Flame-Resistant Lab CoatProtects against solvent splashes and minimizes static discharge ignition.N/A

Operational Protocol: High-Containment Solubilization

This step-by-step methodology ensures that the transition of N-phenethyl-4-phenoxybenzamide from a dry powder to a concentrated stock solution is fully contained, preserving both the purity of your assay and the safety of your environment.

  • Step 1: Environmental Isolation. Conduct all handling within a certified Class II Type A2 biological safety cabinet or a chemical fume hood with an inflow velocity of at least 0.5 m/s. Ensure the sash is positioned precisely at the operational mark.

  • Step 2: Static Mitigation. Because fine organic powders are prone to electrostatic dispersion, use an anti-static zero-ionizer fan inside the hood for 60 seconds before opening the chemical vial.

  • Step 3: Precision Weighing. Tare a static-free weigh boat. Using a micro-spatula, transfer the required mass of N-phenethyl-4-phenoxybenzamide. Avoid rapid hand movements that generate turbulent air currents.

  • Step 4: Closed-System Solubilization. Transfer the powder to a pre-labeled amber glass vial (to prevent potential UV degradation). Add the organic solvent (e.g., DMSO) using a positive displacement pipette to ensure volumetric accuracy despite the solvent's vapor pressure.

  • Step 5: Agitation and Sealing. Seal the vial tightly with a PTFE-lined cap before removing it from the fume hood for vortexing or sonication. Never sonicate an open vessel containing hazardous organic solutions.

Spill Response and Chemical Disposal Plan

A robust safety protocol must anticipate failure. If a spill occurs, the following causality-driven steps must be executed immediately to prevent environmental discharge[2].

  • Dry Powder Spill: Do not use water, as the compound is highly hydrophobic and will simply spread across the surface[1]. Gently cover the spill with damp absorbent paper to suppress dust generation, then sweep it up using a non-sparking tool.

  • Solvent Spill (e.g., DMSO Stock): Evacuate the immediate area if the volume exceeds 50 mL. Apply a universal chemical absorbent (e.g., vermiculite or a commercial spill kit pad) starting from the perimeter and working inward to prevent capillary spread.

  • Disposal: Place all contaminated PPE, weigh boats, and absorbent materials into a designated, clearly labeled hazardous waste container. N-phenethyl-4-phenoxybenzamide must not enter the municipal drain system[2]. It must be held for high-temperature incineration by a certified hazardous waste contractor.

Workflow Visualization

The following diagram illustrates the logical progression of our chemical handling and emergency response system.

G Start Start: N-phenethyl-4-phenoxybenzamide Handling PPE Don PPE (Nitrile/Neoprene, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Air Velocity >0.5 m/s) PPE->Hood Weigh Weighing & Solubilization (Closed-System in DMSO) Hood->Weigh SpillCheck Spill Occurred? Weigh->SpillCheck SpillResponse Spill Response Protocol (Suppress, Absorb, Contain) SpillCheck->SpillResponse Yes Experiment Proceed to Assay/Experiment SpillCheck->Experiment No Disposal Hazardous Waste Disposal (High-Temp Incineration) SpillResponse->Disposal Experiment->Disposal

Workflow for the safe handling, spill response, and disposal of N-phenethyl-4-phenoxybenzamide.

References

Sources

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